molecular formula C11H20N2O2 B595139 (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1251020-47-9

(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Cat. No.: B595139
CAS No.: 1251020-47-9
M. Wt: 212.293
InChI Key: WWQRKRDWYBRFAA-RKDXNWHRSA-N
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Description

(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane is a chemically sophisticated scaffold of significant value in advanced organic synthesis and drug discovery research. The molecule features a rigid diazabicyclo[4.2.0]octane core, a structure known to impart conformational restraint, which is a critical property for designing compounds that interact with specific biological targets with high affinity and selectivity . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing the compound's stability and allowing for selective deprotection under mild acidic conditions to unveil the reactive amine site for further derivatization. This makes it a versatile and crucial intermediate for constructing more complex molecular architectures. Researchers primarily utilize this scaffold as a building block for developing novel pharmacologically active compounds. The stereochemistry of the core is precisely defined as (1R,6R), which is essential for achieving stereospecific interactions in chiral environments, such as enzyme active sites or G-protein coupled receptors . While specific biological data for this exact stereoisomer is not available in the searched literature, structurally related diazabicyclic compounds are extensively investigated for their affinity towards neurological targets like opioid receptors and as core structures in other therapeutic areas . This compound is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

tert-butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQRKRDWYBRFAA-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680480
Record name tert-Butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385694-80-3
Record name tert-Butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of the Diazabicyclo[4.2.0]octane Scaffold

The 3,7-diazabicyclo[4.2.0]octane ring system represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in the design of novel therapeutics. The defined spatial orientation of the nitrogen atoms allows for precise interactions with biological targets, making it an attractive core for the development of potent and selective agents across various therapeutic areas. The (1R,6R) stereoisomer, in particular, offers a specific chiral framework that can be crucial for optimizing drug-target interactions and minimizing off-target effects. This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a key building block for the elaboration of more complex drug candidates.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The proposed strategy commences with a commercially available chiral starting material to establish the desired absolute stereochemistry early in the synthetic sequence. The core of the strategy revolves around the construction of a cis-2,6-disubstituted piperazine ring, followed by an intramolecular cyclization to form the fused four-membered ring.

The key transformations in this synthetic endeavor are:

  • Stereoselective formation of a chiral piperazine-2,5-dione from a readily available chiral amino acid derivative.

  • Diastereoselective reduction of the piperazine-2,5-dione to afford the corresponding cis-2,6-bis(hydroxymethyl)piperazine.

  • Orthogonal protection of the functional groups to enable selective manipulation in subsequent steps.

  • Intramolecular cyclization via nucleophilic substitution to construct the bicyclo[4.2.0]octane core.

  • Final Boc protection to yield the target compound.

This approach is designed to be robust and scalable, providing a reliable pathway to this valuable chiral building block.

Visualizing the Synthetic Workflow

G cluster_0 Part 1: Chiral Piperazine Core Synthesis cluster_1 Part 2: Bicyclization and Protection A Chiral Amino Acid Derivative B Piperazine-2,5-dione Formation A->B Dimerization C (3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione B->C Reduction D Reduction to cis-Piperazine C->D Diastereoselective Reduction E (2R,6R)-bis(hydroxymethyl)piperazine D->E F Selective Protection (N, O) E->F Bridge G Activation of Hydroxyl Group F->G e.g., Mesylation H Intramolecular Cyclization G->H Base-mediated I (1R,6R)-3,7-diazabicyclo[4.2.0]octane H->I J Boc Protection I->J (Boc)2O K This compound J->K

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of the Chiral Piperazine Intermediate
Step 1: Synthesis of (3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione

This initial step involves the dimerization and reduction of a protected serine derivative. A common starting material is L-serine methyl ester hydrochloride.

Protocol:

  • To a solution of L-serine methyl ester hydrochloride (2 equivalents) in methanol, add triethylamine (2.2 equivalents) at 0 °C.

  • Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure. The resulting crude product is a mixture of the cyclic dipeptide and triethylamine hydrochloride.

  • The crude product is suspended in a minimal amount of cold water to dissolve the salt, and the solid piperazine-2,5-dione is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

  • The obtained diketopiperazine is then reduced. Suspend the (3S,6S)-3,6-bis(methoxycarbonyl)piperazine-2,5-dione in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of lithium borohydride (4 equivalents) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench carefully by the slow addition of 1 M HCl.

  • The mixture is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford (3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione.

Parameter Value
Starting Material L-Serine methyl ester hydrochloride
Key Reagents Triethylamine, Lithium borohydride
Solvent Methanol, THF
Reaction Time 24-48 h (dimerization), 12-16 h (reduction)
Typical Yield 60-70% over two steps
Step 2: Reduction to cis-(2R,6R)-bis(hydroxymethyl)piperazine

The complete reduction of the amide functionalities in the piperazine-2,5-dione is a critical step to afford the desired piperazine core.

Protocol:

  • To a suspension of lithium aluminum hydride (4-5 equivalents) in anhydrous THF at 0 °C, add a solution of (3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione (1 equivalent) in THF dropwise.

  • After the addition is complete, the reaction mixture is heated to reflux for 12-24 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed thoroughly with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude cis-(2R,6R)-bis(hydroxymethyl)piperazine, which can be used in the next step without further purification.

Parameter Value
Starting Material (3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione
Key Reagent Lithium aluminum hydride
Solvent Anhydrous THF
Reaction Time 12-24 hours at reflux
Typical Yield 80-90%
Part 2: Bicyclization and Final Protection
Step 3: Selective Protection of cis-(2R,6R)-bis(hydroxymethyl)piperazine

To achieve the desired intramolecular cyclization, it is necessary to selectively protect one of the nitrogen atoms and one of the hydroxyl groups. A common strategy is to first protect both nitrogens, then selectively protect one hydroxyl group.

Protocol:

  • Dissolve cis-(2R,6R)-bis(hydroxymethyl)piperazine in a mixture of THF and water.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (2.2 equivalents) and sodium bicarbonate (3 equivalents).

  • Stir the mixture at room temperature for 12 hours.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate to give the di-Boc protected piperazine.

  • Dissolve the di-Boc protected diol in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (1.2 equivalents) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane.

  • The organic layer is dried, concentrated, and purified by column chromatography to yield the mono-silylated product.

Step 4: Activation of the Free Hydroxyl Group

The remaining free hydroxyl group is converted into a good leaving group, such as a mesylate, to facilitate the subsequent intramolecular cyclization.

Protocol:

  • Dissolve the mono-TBDMS protected piperazine derivative in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture with cold water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. The crude mesylate is typically used immediately in the next step.

Step 5: Intramolecular Cyclization

This is the pivotal step where the bicyclic core is formed. The Boc protecting groups are first removed to free the secondary amines, and then a base is used to promote the intramolecular nucleophilic substitution.

Protocol:

  • Dissolve the crude mesylate from the previous step in dichloromethane.

  • Add trifluoroacetic acid (TFA) (10 equivalents) and stir at room temperature for 2-4 hours to remove the Boc groups.

  • The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a high-boiling point solvent such as DMF.

  • Add a non-nucleophilic base such as potassium carbonate (3-4 equivalents).

  • Heat the reaction mixture to 80-100 °C for 12-24 hours. The progress of the cyclization can be monitored by LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried, and concentrated. The crude product contains the silyl-protected (1R,6R)-3,7-diazabicyclo[4.2.0]octane.

  • To remove the TBDMS group, dissolve the crude product in THF and add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents) in THF.

  • Stir at room temperature for 1-2 hours.

  • Quench with water and extract with ethyl acetate. The organic layer is dried and concentrated to give the crude (1R,6R)-3,7-diazabicyclo[4.2.0]octane.

Step 6: Final Boc Protection

The final step is the selective protection of the N7 nitrogen with a Boc group.

Protocol:

  • Dissolve the crude (1R,6R)-3,7-diazabicyclo[4.2.0]octane in dichloromethane.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • The final product, this compound, is purified by column chromatography on silica gel.

Parameter Value
Starting Material cis-(2R,6R)-bis(hydroxymethyl)piperazine
Key Reagents (Boc)₂O, TBDMSCl, MsCl, TFA, K₂CO₃, TBAF
Solvents Dichloromethane, THF, DMF
Key Transformation Intramolecular N-alkylation
Final Product This compound
Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry. Specific NOE experiments can be used to verify the cis-fusion of the rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. Chiral HPLC can be employed to confirm the enantiomeric excess.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

Safety Considerations
  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled with extreme care in a fume hood under an inert atmosphere.

  • Methanesulfonyl chloride and trifluoroacetic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

The synthetic protocol detailed in this guide provides a robust and logical pathway for the preparation of this compound. By starting from a readily available chiral precursor and employing a series of well-established chemical transformations, this valuable building block can be accessed in a stereocontrolled manner. The modularity of this synthetic route also offers opportunities for the introduction of further diversity, paving the way for the discovery of novel drug candidates with improved therapeutic profiles. The continued exploration of synthetic routes to such conformationally constrained scaffolds will undoubtedly remain a key focus in the field of medicinal chemistry.

References

  • Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition.
  • Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists.
  • Boc-Protected Amino Groups.Organic Chemistry Portal.
  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids.Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions.
  • Piperazine synthesis.Organic Chemistry Portal.
  • Efficient synthesis of cis-2,6-di-(2- quinolylpiperidine).PMC - NIH.
  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.
  • Williamson Ether Synthesis.Science of Synthesis.

An In-Depth Technical Guide to (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Bicyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Bicyclic scaffolds have garnered significant attention as they provide a rigid and defined orientation of substituents, enabling enhanced target selectivity and improved pharmacokinetic properties. Among these, the diazabicyclo[4.2.0]octane framework has emerged as a privileged scaffold, particularly in the development of therapeutics targeting the central nervous system. This guide provides a comprehensive overview of the physicochemical properties of a specific and valuable derivative, (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane, a key building block for the synthesis of complex pharmaceutical agents.

This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the core characteristics of this compound, its synthesis, and its applications.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its handling, reactivity, and behavior in biological systems. While extensive experimental data for this compound is not broadly published, a combination of data from suppliers and computational predictions provides a solid foundation for its characterization.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂Multiple supplier and database entries
Molecular Weight 212.29 g/mol Multiple supplier and database entries
CAS Number 1932299-20-1Multiple supplier entries
Appearance Predicted to be a solid at room temperatureInferred from related compounds
Melting Point Not experimentally determined in available literature.-
Boiling Point Not experimentally determined in available literature.-
Solubility Slightly soluble in water (predicted for a diastereomer: 5.1 g/L at 25°C). Expected to be soluble in various organic solvents such as methanol, ethanol, and dichloromethane.Predicted data for a related isomer.
pKa (predicted) 10.45 ± 0.20 (for the secondary amine)Predicted for a related isomer.
Topological Polar Surface Area (TPSA) 41.57 ŲPredicted for a related isomer.[1][2]
Predicted logP 0.9 - 1.2152Predicted.[1][3]

Expert Insights: The Boc (tert-butoxycarbonyl) protecting group significantly influences the solubility profile of the parent diamine, rendering it more soluble in a wider range of organic solvents, which is advantageous for its use in synthetic chemistry. The predicted pKa of the unprotected secondary amine is indicative of its basicity, a crucial parameter for its reactivity and its potential interactions with biological targets.

Spectroscopic Characterization

While specific spectra are not publicly available, the expected spectral characteristics can be inferred from the structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of multiple diastereotopic protons. Key signals would include a singlet at approximately 1.4 ppm corresponding to the nine protons of the Boc group, and a series of multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the protons of the bicyclic core. The bridgehead protons would likely appear as distinct multiplets.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the Boc group at around 155 ppm, and the quaternary carbon of the Boc group at approximately 80 ppm. The remaining carbons of the bicyclic framework would appear in the aliphatic region.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]+ at m/z 212.29. Common fragmentation patterns would involve the loss of the Boc group or fragments of the bicyclic core.

Synthesis and Handling

The synthesis of diazabicyclo[4.2.0]octane scaffolds is a topic of ongoing research, with various strategies being developed to control stereochemistry and functionalization.[4]

Representative Synthetic Approach

A plausible synthetic route to this compound would likely involve a multi-step sequence starting from a suitable chiral precursor to establish the desired stereochemistry. The key steps would involve the formation of the fused ring system, followed by selective protection of one of the nitrogen atoms.

G A Chiral Precursor B Formation of Bicyclic Core A->B Multi-step sequence C Selective N-Boc Protection B->C Di-tert-butyl dicarbonate (Boc)₂O, Base D This compound C->D

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: N-Boc Protection

The following is a generalized, self-validating protocol for the selective Boc protection of a secondary amine in the presence of another, which is a key conceptual step in the synthesis of the target molecule.

  • Dissolution: Dissolve the unprotected diazabicyclo[4.2.0]octane precursor in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water. The choice of solvent is critical to ensure the solubility of both the starting material and the Boc anhydride.

  • Base Addition: Add a suitable base, such as triethylamine or sodium bicarbonate, to the reaction mixture. The base acts as a scavenger for the acid generated during the reaction and facilitates the nucleophilic attack of the amine on the Boc anhydride.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the reaction solvent to the mixture at 0 °C. The slow addition and low temperature help to control the exothermicity of the reaction and can improve the selectivity of the protection.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to ensure the complete consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine to remove the base and other water-soluble byproducts. The organic layer is then dried over a drying agent like sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Handling and Storage

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Applications in Drug Discovery

The rigid diazabicyclo[4.2.0]octane scaffold is a valuable component in the design of novel therapeutics due to its ability to present substituents in a well-defined spatial arrangement. This can lead to increased potency and selectivity for the target receptor.

Nicotinic Acetylcholine Receptor (nAChR) Agonists

Derivatives of the 3,8-diazabicyclo[4.2.0]octane core have been synthesized and shown to be potent agonists of neuronal nicotinic acetylcholine receptors.[5] These receptors are implicated in a variety of neurological and psychiatric disorders, and potent and selective agonists are sought after for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Orexin Receptor Antagonists

The 3,8-diazabicyclo[4.2.0]octane scaffold has also been utilized in the development of orexin receptor antagonists.[4] Orexin receptors play a crucial role in the regulation of sleep and wakefulness, and antagonists of these receptors are being investigated as potential treatments for insomnia.

Other Therapeutic Areas

The versatility of the diazabicyclo[4.2.0]octane framework suggests its potential application in a wide range of other therapeutic areas. For instance, related bicyclic structures, such as the 1,6-diazabicyclo[3.2.1]octan-7-one core, are being explored as β-lactamase inhibitors to combat antibiotic resistance.[6][7]

G A This compound B Deprotection A->B Acidic Conditions C Functionalization B->C Coupling Reactions, Alkylation, etc. D Nicotinic Acetylcholine Receptor Agonists C->D E Orexin Receptor Antagonists C->E F Other Bioactive Molecules C->F

Caption: Role of this compound as a versatile intermediate.

Conclusion

References

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  • PubChem. Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate.

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.

  • Tan, H., et al. (2014). Photochemical oxidation of N,N-bis-(tert-butoxycarbonyl)-1,4-dihydropyrazine derivatives.

  • ChemScene. tert-Butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate.

  • Abreo, M. A., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853.

  • ChemScene. rel-tert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate.

  • LabSolu. (1r,6r)-rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane.

  • Aladdin Scientific. 7-boc-3,7-diazabicyclo[4.2.0]octane.

  • Wockhardt. (2013). 1,6- diazabicyclo[4][8][9] octan-7-one derivatives and their use in the treatment of bacterial infections.

  • ResearchGate. (2013). Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials.

  • American Elements. (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane.

  • Baghernejad, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60.

  • Allergan, Inc. (2015). Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[4][8][9]octane-2-carboxamide and salts thereof.

  • White Rose eTheses Online. (2019). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds.

  • Frohlich, H., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(10), 2794–2810.

  • Sigma-Aldrich. tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate.

  • Prachayasittikul, S., et al. (2008). One pot synthesis of pyrrolidines type 3,7-diazabicyclo [3.3.0] octane and biological activity. EXCLI Journal, 7, 103-111.

  • AA Blocks. 1H-Indole-2-carboxylic acid.

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An In-depth Technical Guide to (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane: A Chiral Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Chiral Bicyclic Scaffolds

In the landscape of modern drug discovery, the quest for novel chemical matter with precisely defined three-dimensional architecture is paramount. Rigid bicyclic systems have emerged as privileged scaffolds, offering a means to orient pharmacophoric elements in a well-defined spatial arrangement, thereby enhancing target affinity and selectivity while often improving pharmacokinetic properties. Among these, the diazabicyclo[4.2.0]octane framework has garnered significant interest. This guide provides an in-depth technical overview of a specific, stereochemically defined building block: (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane . We will delve into its structural attributes, characterization, and its emerging role as a critical intermediate in the synthesis of innovative therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold in their research and development endeavors.

Compound Profile: this compound

The precise stereochemistry of the (1R,6R) configuration, coupled with the versatile Boc (tert-butoxycarbonyl) protecting group, makes this molecule a valuable and strategically important chiral building block.

PropertyValueSource
CAS Number 1932299-20-1Aribo Reagent
Alternate CAS 1251020-47-9[1]BenchChem
Molecular Formula C₁₁H₂₀N₂O₂Aribo Reagent
Molecular Weight 212.29 g/mol Aribo Reagent
IUPAC Name tert-butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate[1]BenchChem
Appearance Light yellow to brown solid or liquidAmerican Elements
Purity Typically >95%Aribo Reagent

Synthesis and Mechanistic Considerations

The causality behind a potential synthetic choice would be governed by the need to control the stereochemistry at the bridgehead carbons (C1 and C6). This is often the most critical challenge in the synthesis of such scaffolds. A plausible approach could involve a [2+2] cycloaddition as a key step to form the four-membered ring fused to a six-membered ring precursor.

Hypothetical Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the synthesis, emphasizing the critical stages of stereochemical control and functionalization.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Bicyclic Core Formation cluster_2 Phase 3: Final Functionalization A Chiral Starting Material (e.g., protected amino acid derivative) B Formation of Six-Membered Ring (e.g., piperidine derivative) A->B Multiple Steps C [2+2] Cycloaddition or Ring Closing Metathesis B->C D Stereoselective Reduction/ Functionalization C->D E Boc Protection of N7 D->E F Final Product: This compound E->F

Caption: Conceptual workflow for the synthesis of the target compound.

Expert Insight: The choice of a chiral pool starting material in Phase 1 is a common strategy to introduce the desired absolute stereochemistry early in the synthesis. The conditions for the core formation in Phase 2 would be critical for establishing the cis-fusion of the two rings, which is a hallmark of the bicyclo[4.2.0]octane system. The final Boc protection in Phase 3 serves to differentiate the two nitrogen atoms, allowing for selective functionalization at the N3 position in subsequent reactions.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the structure, stereochemistry, and purity of this compound. The combination of NMR spectroscopy, mass spectrometry, and chromatography provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified spectrum for this specific compound is elusive, we can predict the key features based on the analysis of related bicyclo[4.2.0]octane structures.[2]

  • ¹H NMR: The proton spectrum is expected to be complex in the aliphatic region (typically 1.5-4.0 ppm) due to the constrained bicyclic system. Key signals would include a sharp singlet around 1.4 ppm corresponding to the nine protons of the Boc group. The protons on the carbons adjacent to the nitrogen atoms would appear as multiplets, with their chemical shifts and coupling constants providing crucial information about the ring conformation and stereochemistry.

  • ¹³C NMR: The carbon spectrum would show a characteristic signal for the carbonyl carbon of the Boc group around 155 ppm and the quaternary carbon of the Boc group around 80 ppm. The remaining carbons of the bicyclic core would appear in the aliphatic region (typically 20-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Expected Mass: For the molecular formula C₁₁H₂₀N₂O₂, the expected monoisotopic mass is 212.1525 g/mol .

  • Common Adducts: In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 213.1598.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of the compound.

  • Methodology: A reverse-phase HPLC method, using a C18 column with a gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid as a modifier), would be suitable for analyzing this compound.

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. For use as a synthetic intermediate, a purity of ≥95% is generally required.

Applications in Drug Discovery: A Scaffold for Innovation

The diazabicyclooctane scaffold is increasingly recognized as a "privileged structure" in medicinal chemistry. Its rigid conformation allows for the precise positioning of substituents to interact with biological targets. This scaffold has shown particular promise in the development of novel antibacterial agents.

β-Lactamase Inhibitors

A major challenge in treating bacterial infections is the rise of antibiotic resistance, often mediated by β-lactamase enzymes that degrade β-lactam antibiotics. Novel diazabicyclooctane derivatives have been developed as potent inhibitors of these enzymes.[3][4] These inhibitors are designed to be co-administered with β-lactam antibiotics, restoring their efficacy against resistant bacteria.

The this compound is a key starting material for the synthesis of these complex inhibitors. The N3 position can be functionalized with various side chains to optimize binding to the active site of different β-lactamase enzymes.

Logical Relationship in Drug Development:

The following diagram illustrates the role of the title compound as a key intermediate in the development of novel β-lactamase inhibitors.

G A This compound (Key Chiral Building Block) B Deprotection of N3 and Functionalization A->B Versatile Handle C Synthesis of Diverse Library of Diazabicyclooctane Derivatives B->C Chemical Synthesis D Screening for β-Lactamase Inhibitory Activity C->D Biological Assay E Lead Optimization D->E SAR Studies F Novel β-Lactamase Inhibitor Drug Candidate E->F Development

Caption: Role as a key intermediate in drug development.

Handling and Storage

  • Storage: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Handling: As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a fume hood.

Conclusion

This compound represents a strategically important chiral building block for the synthesis of complex, biologically active molecules. Its rigid, stereochemically defined structure provides a valuable platform for the design of next-generation therapeutics, particularly in the ongoing battle against antibiotic resistance. This guide has provided a comprehensive overview of its properties and potential applications, underscoring its significance for researchers and professionals in the field of drug discovery.

References

  • Abe, T., et al. (2021). Crystalline forms of diazabicyclooctane derivative and production process thereof. U.S. Patent No. US-12221443-B2. PubChem. [Link]

  • Meiji Seika Pharma Co., Ltd. (2020). Processes for preparing a diazabicyclooctane compound. U.S. Patent No. US10556905B2.
  • Meiji Seika Pharma Co., Ltd. (2020). Crystalline forms of diazabicyclooctane derivatives and production process thereof. U.S. Patent No. US10759800B2.
  • Wockhardt Limited. (2017). 7-OXO-1,6-diazabicyclo[3.2.1]octane derivatives and their use as antibacterial agents. U.S. Patent No. US9657022B2.
  • Meiji Seika Pharma Co., Ltd. (2018). Process for producing diazabicyclooctane derivative and intermediate thereof. U.S. Patent No. US10000491B2.
  • Cubist Pharmaceuticals, Inc. (2015). Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[3][4][5]octane-2-carboxamide and salts thereof. U.S. Patent No. US8969566B2. Google Patents.

  • Gais, H.-J., et al. (2008). Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. Arkivoc, 2008(8), 68-73. [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth methodology for the complete structural elucidation of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane, a chiral bicyclic diamine derivative. The tert-butoxycarbonyl (Boc) protecting group makes this molecule a valuable building block in medicinal chemistry and organic synthesis. Accurate and unambiguous confirmation of its three-dimensional structure is paramount for its application in the development of novel chemical entities.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of analytical techniques, offering a rationale for the strategic application of modern spectroscopic and analytical methods. The workflow described herein is designed to be a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Introduction: The Significance of Structural Integrity

This compound is a conformationally constrained diamine. The bicyclo[4.2.0]octane core imparts a rigid three-dimensional geometry, while the chiral centers at the bridgehead carbons (C1 and C6) introduce stereochemical complexity. The Boc protecting group modulates the reactivity of one of the nitrogen atoms, allowing for selective functionalization. Given these features, this molecule holds potential as a scaffold in the design of biologically active compounds.

The primary objectives of this structural elucidation protocol are:

  • Confirmation of the molecular formula and mass.

  • Unambiguous assignment of all proton (¹H) and carbon (¹³C) chemical shifts.

  • Elucidation of the connectivity of atoms through the bicyclic framework.

  • Confirmation of the cis-fusion of the cyclobutane and piperazine rings.

  • Unambiguous determination of the absolute stereochemistry at the C1 and C6 positions.

To achieve this, a multi-technique approach is essential, integrating mass spectrometry, one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography.

The Elucidation Workflow: A Strategic Overview

The proposed workflow for the structural elucidation of this compound is a sequential and logical process. Each step provides a piece of the structural puzzle, with later steps confirming and refining the information obtained earlier.

Structure_Elucidation_Workflow MS Mass Spectrometry (Molecular Formula Confirmation) NMR_1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) (Initial Structural Insights) MS->NMR_1D Provides Molecular Weight NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) (Connectivity and Detailed Structure) NMR_1D->NMR_2D Identifies Proton and Carbon Environments XRay Single-Crystal X-ray Crystallography (Unambiguous 3D Structure & Stereochemistry) NMR_2D->XRay Establishes Connectivity, Suggests Stereochemistry Final Final Structure Confirmation XRay->Final Definitive Proof of Structure

Caption: A workflow diagram for the structural elucidation of this compound.

Mass Spectrometry: Confirming the Molecular Blueprint

Mass spectrometry (MS) is the first-line technique to confirm the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly crucial for providing an accurate molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition.

Expected Data

For this compound (C₁₁H₂₀N₂O₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 213.1598. The tert-butoxycarbonyl (Boc) group is known to be labile under certain MS conditions and can undergo fragmentation.[1][2] A characteristic fragment ion corresponding to the loss of the Boc group (C₅H₉O₂) or isobutylene (C₄H₈) may be observed. The presence of the Boc group can be further confirmed using techniques like on-column H/D exchange HPLC/ESI/MS.[1]

IonCalculated m/zExpected Observation
[M+H]⁺213.1598The protonated molecular ion, confirming the molecular weight.
[M-C₄H₈+H]⁺157.1022Loss of isobutylene from the Boc group.
[M-Boc+H]⁺113.1073Loss of the entire Boc group.
[C₄H₉]⁺57.0704The tert-butyl cation, a characteristic fragment of the Boc group.[3]

NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for a complete assignment.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Data Interpretation and Expected Spectra

The ¹H and ¹³C NMR spectra will provide initial information on the number and types of protons and carbons present. The bicyclic structure and the presence of the Boc group will lead to a complex but interpretable set of signals. The symmetry of the molecule will also influence the appearance of the spectra.

¹H NMR: The spectrum is expected to show distinct signals for the protons on the bicyclic core and the Boc group. The protons on the four-membered ring are expected to be in the upfield region, while the protons adjacent to the nitrogen atoms will be shifted downfield. The large singlet corresponding to the nine equivalent protons of the tert-butyl group will be a prominent feature.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show signals for all 11 carbons. The carbonyl carbon of the Boc group will appear significantly downfield. The DEPT-135 spectrum will aid in distinguishing between the CH and CH₂ groups of the bicyclic framework and the CH₃ groups of the Boc moiety.

2D NMR:

  • COSY: Will reveal the coupling network between adjacent protons, allowing for the tracing of the connectivity within the six-membered and four-membered rings.

  • HSQC: Will directly link each proton to its attached carbon, simplifying the assignment of the carbon spectrum.

  • HMBC: Is crucial for establishing the connectivity across the molecule, including the connection of the Boc group to the nitrogen atom and the connectivity between the two rings. For instance, correlations from the protons on C1 and C6 to the carbons in the adjacent ring will confirm the bicyclic structure.

X-ray Crystallography: The Definitive 3D Structure

While NMR provides excellent information about the structure in solution, single-crystal X-ray crystallography provides an unambiguous determination of the solid-state structure, including the precise bond lengths, bond angles, and, most importantly, the absolute stereochemistry.[4][5]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow suitable single crystals of the compound. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

Expected Outcome

A successful X-ray crystallographic analysis will provide a three-dimensional model of the molecule, confirming:

  • The bicyclo[4.2.0]octane core structure.

  • The cis-fusion of the cyclobutane and piperazine rings.

  • The attachment of the Boc group to the N7 position.

  • The absolute stereochemistry at C1 and C6 as (1R, 6R).

Conclusion: A Validated Structural Assignment

By following this comprehensive and logical workflow, the complete and unambiguous structure of this compound can be determined with a high degree of confidence. The integration of mass spectrometry for molecular formula confirmation, detailed 1D and 2D NMR for connectivity and solution-state structure, and single-crystal X-ray crystallography for the definitive solid-state 3D structure and absolute stereochemistry provides a self-validating and robust elucidation process. This level of structural integrity is essential for the confident application of this chiral building block in research and development.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health. Available at: [Link]

  • Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. PubMed. Available at: [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health. Available at: [Link]

  • Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. Arkivoc. Available at: [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

  • Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]

  • Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. ACS Publications. Available at: [Link]

  • Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry. Available at: [Link]

  • Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. ResearchGate. Available at: [Link]

  • Photochemical oxidation of N,N-bis- (tert-butoxycarbonyl)-1,4-dihydropyrazine derivatives. De Gruyter. Available at: [Link]

  • Synthesis of Fused Nitrogen Containing Heterocycles via Cascade Reactions. T-Space. Available at: [Link]

  • CAS: 1932299-20-1 Name: this compound. Chembase. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. ACG Publications. Available at: [Link]

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(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane: A Chiral Scaffold for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that impart both three-dimensional complexity and precise pharmacological activity is paramount. Among the scaffolds that have garnered significant interest are constrained bicyclic systems, which serve as conformationally rigid frameworks for the development of new therapeutic agents. The diazabicyclo[4.2.0]octane core is one such privileged structure, offering a unique spatial arrangement of nitrogen atoms that can be pivotal for molecular recognition and interaction with biological targets.

This guide focuses on a specific, functionally tailored derivative: This compound . The defined (1R,6R) stereochemistry provides a non-superimposable, chiral framework, essential for stereospecific interactions with biological macromolecules. The incorporation of the tert-butyloxycarbonyl (Boc) protecting group at the N7 position offers a strategic advantage, allowing for selective functionalization at the N3 position while the N7 amine remains masked. This differential protection is a cornerstone of its utility as a versatile building block in multi-step synthetic campaigns.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the molecule's physicochemical properties, outlines robust protocols for its synthesis and characterization, and explores its applications as a strategic building block in the synthesis of complex molecular architectures for drug discovery.[1]

Molecular Profile and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the foundation of its application in research and development. This compound is a chiral, saturated heterocyclic compound whose structure is key to its function.

Table 1: Key Identifiers and Properties

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀N₂O₂[2][3]
Molecular Weight 212.29 g/mol [3][4][5]
IUPAC Name tert-butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylateN/A
CAS Number 1932299-20-1; 1251020-47-9[1][2]
Canonical SMILES CC(C)(C)OC(=O)N1C[C@H]2CNCC[C@@H]12[2]
Physical State Not available (presumed solid)[3]
Boiling/Melting Point Not available[3]
Solubility Not available (expected in organic solvents)[3]

The bicyclo[4.2.0]octane framework consists of a six-membered ring fused to a four-membered ring.[6] The (1R,6R) designation defines the absolute stereochemistry at the two bridgehead carbons, creating a specific cis-fused ring system. The Boc group at N7 provides steric bulk and chemical stability, preventing unwanted reactions at this position and directing reactivity towards the free secondary amine at N3.

Representative Synthesis and Purification

Proposed Synthetic Workflow

The causality behind this proposed pathway lies in constructing the strained four-membered ring onto a pre-existing, functionalized six-membered ring precursor. A photochemical [2+2] cycloaddition is a classic and effective method for forming such cyclobutane systems.

Synthetic Workflow A Chiral Dihydropyridine Precursor B [2+2] Photochemical Cycloaddition A->B Ethylene, hv C Bicyclic Intermediate B->C D Selective N-Boc Protection C->D Boc₂O, Base E Protected Bicyclic Amine D->E F Reduction & Deprotection E->F Selective Reduction G (1R,6R)-7-Boc-3,7- diazabicyclo[4.2.0]octane F->G QC Workflow Start Synthesized Crude Product Chrom Flash Chromatography Start->Chrom Purity Purity & Identity Check Chrom->Purity NMR ¹H & ¹³C NMR Purity->NMR Structure Confirmation MS HRMS (ESI+) Purity->MS Molecular Weight Chiral Chiral HPLC Purity->Chiral Stereochemical Integrity Final Qualified (1R,6R)-7-Boc-3,7- diazabicyclo[4.2.0]octane NMR->Final MS->Final Chiral->Final

Sources

(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane: A Constrained Diamine Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Constraint in Drug Design

In the intricate dance of molecular recognition, the three-dimensional architecture of a small molecule is paramount to its biological activity. The ability to present key pharmacophoric elements in a defined and rigid orientation can significantly enhance binding affinity and selectivity for a biological target. It is within this context that conformationally constrained scaffolds have emerged as powerful tools in modern medicinal chemistry. One such scaffold gaining prominence is the 3,7-diazabicyclo[4.2.0]octane core, a fused ring system that offers a unique spatial arrangement of two nitrogen atoms. This guide focuses specifically on the commercially available and synthetically valuable (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane, a chiral building block poised to accelerate the discovery of novel therapeutics. Its rigid structure serves as a valuable cassette for orienting substituents in a precise manner, making it an attractive starting point for the synthesis of complex molecules targeting a range of biological systems.

Commercial Availability: Sourcing a Key Chiral Intermediate

This compound, protected with a tert-butyloxycarbonyl (Boc) group at the 7-position, is accessible through various chemical suppliers. The presence of the Boc protecting group allows for selective functionalization of the secondary amine at the 3-position, providing a versatile handle for synthetic elaboration.

Table 1: Representative Suppliers of this compound

SupplierCatalog NumberCAS NumberPurity
BenchchemBCC86491251020-47-9>97%
J & W Pharmlab LLCJWPH961B8BBA2624417-25-8 (tosylate salt)96%
ChemSceneCS-01329211417789-72-0 ((1R,6S) isomer)>98%

Note: CAS numbers may vary depending on the specific salt form or isomeric purity. Researchers should verify the exact specifications with the supplier.

The Synthetic Landscape: Towards an Enantioselective Route

While commercially available, understanding the synthetic routes to this compound is crucial for designing analogs and developing proprietary intellectual property. The synthesis of chiral diazabicyclo[4.2.0]octanes often involves photochemical [2+2] cycloaddition reactions as a key step to construct the fused cyclobutane ring.[1][2]

A general retrosynthetic analysis suggests that the target molecule can be disconnected to a suitably protected dihydropyridine precursor, which can then undergo a stereoselective cycloaddition.

G Target This compound Precursor1 Protected (1R,6R)-3,7-diazabicyclo[4.2.0]octane Target->Precursor1 Boc Protection Precursor2 Chiral Dihydropyridine Derivative Precursor1->Precursor2 [2+2] Cycloaddition Precursor3 Achiral Starting Materials Precursor2->Precursor3 Asymmetric Synthesis caption Retrosynthetic Analysis

Caption: A simplified retrosynthetic pathway for this compound.

Applications in Drug Discovery: A Scaffold for Neurological Targets

The rigid 3,7-diazabicyclo[4.2.0]octane scaffold has proven to be particularly valuable in the design of ligands for neurological targets, most notably nicotinic acetylcholine receptors (nAChRs).[3][4][5] These ligand-gated ion channels are implicated in a variety of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and pain.[6]

The constrained nature of the bicyclic system allows for the precise positioning of substituents that can interact with specific subsites within the nAChR binding pocket, leading to high affinity and selectivity.

Nicotinic Acetylcholine Receptor (nAChR) Agonists

Derivatives of the 3,8-diazabicyclo[4.2.0]octane core, a close structural analog, have been shown to be potent agonists of the α4β2 nAChR subtype.[4] Several of these compounds exhibit picomolar affinity and demonstrate robust analgesic efficacy in preclinical pain models.[4][7] The structure-activity relationship (SAR) studies on these analogs highlight the importance of the bicyclic core in conferring high affinity.

Table 2: Pharmacological Profile of Representative Diazabicyclo[4.2.0]octane-based nAChR Agonists

CompoundTargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Therapeutic IndicationReference
Analog 24hα4β20.0281.5Pain[4]
Analog 25hα4β20.0352.1Pain[4]
Analog 28hα4β20.0120.8Pain[4]
Analog 30hα4β20.0211.2Pain[4]

Data is for 3,8-diazabicyclo[4.2.0]octane analogs, demonstrating the potential of the core scaffold.

The development of potent and selective nAChR agonists based on the (1R,6R)-3,7-diazabicyclo[4.2.0]octane scaffold represents a promising avenue for the treatment of various CNS disorders. The commercially available Boc-protected starting material provides a direct entry point for the synthesis of novel analogs with potentially improved pharmacological profiles.

G cluster_0 Drug Development Workflow Start This compound Deprotection Boc Deprotection Start->Deprotection Derivatization Derivatization at N3 Start->Derivatization Functionalization Functionalization at N7 Deprotection->Functionalization Functionalization->Derivatization Screening Biological Screening (e.g., nAChR binding) Derivatization->Screening Optimization Lead Optimization (SAR studies) Screening->Optimization Candidate Preclinical Candidate Optimization->Candidate caption Synthetic Utility Workflow

Caption: A workflow illustrating the synthetic utility of this compound in a drug discovery program.

Characterization and Analytical Data

Comprehensive characterization of this compound is essential for its effective use in synthesis. While a complete dataset from a single public source is not available, typical analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and stereochemistry of the bicyclic core and the presence of the Boc protecting group. Key signals would include those for the tert-butyl group and the diastereotopic protons of the bicyclic system.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the material.

  • X-ray Crystallography: To unambiguously determine the absolute stereochemistry and solid-state conformation.

Researchers are advised to obtain a Certificate of Analysis (CoA) from the supplier, which should provide key analytical data.

Conclusion and Future Outlook

This compound stands as a valuable and readily accessible chiral building block for medicinal chemistry and drug discovery. Its conformationally constrained framework provides a robust platform for the design of potent and selective ligands, particularly for challenging targets such as nicotinic acetylcholine receptors. The commercial availability of this intermediate streamlines the synthetic process, allowing researchers to focus on the exploration of novel chemical space and the development of next-generation therapeutics for a range of debilitating diseases. As our understanding of the intricate roles of nAChRs and other neurological targets continues to grow, the demand for sophisticated and well-defined molecular scaffolds like the 3,7-diazabicyclo[4.2.0]octane core is set to increase, solidifying its place in the modern drug discovery toolbox.

References

  • Quantitative Structure Activity Relationship Between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean Journal of Physiology & Pharmacology. 2009;13(1):55-59. [Link][3][5]

  • Frost, M. J., et al. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry. 2006;49(26):7843-7853. [Link][4][8]

  • Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. KoreaMed. [Link]

  • Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. ACS Publications. [Link]

  • Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. ACG Publications. [Link]

  • Adembri, G., Donati, D., Fusi, S., & Ponticelli, F. (1992). 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 1, (15), 2033-2038. [Link]

  • 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Sci-Hub. [Link]

  • Binding Database. [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]

  • Binding Database. [Link]

  • WIPO - Search International and National Patent Collections. [Link]

  • Philip S. Hammond Inventions, Patents and Patent Applications. [Link]

  • Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators.
  • Rodriguez, S., Uria, U., Reyes, E., Prieto, L., Rodríguez-Rodríguez, M., Carrillo, L., & Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(34), 7329-7346. [Link]

  • Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials. ResearchGate. [Link]

  • Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Organic Communications. 2024;17(1):56-62. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Dimensions. [Link]

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Chiral Synthesis of 3,7-Diazabicyclo[4.2.0]octane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 3,7-diazabicyclo[4.2.0]octane scaffold is a key structural motif in medicinal chemistry, bestowing conformational rigidity and precise spatial orientation of functional groups. This bicyclic diamine core is of significant interest to researchers in drug development for its potential applications in targeting a range of biological entities, including receptors and enzymes. The stereochemistry of this scaffold is paramount, as the chirality often dictates the biological activity and selectivity of the resulting drug candidates. This guide provides an in-depth exploration of the core strategies for the chiral synthesis of 3,7-diazabicyclo[4.2.0]octane derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of Stereochemical Control

The rigid, fused-ring system of 3,7-diazabicyclo[4.2.0]octane limits the conformational freedom of appended pharmacophoric groups. This pre-organization can lead to enhanced binding affinity and selectivity for the target protein. However, the presence of multiple stereocenters necessitates precise control over the synthetic route to access stereochemically pure isomers. The primary strategies to achieve this control can be broadly categorized into:

  • Diastereoselective Synthesis: Employing chiral auxiliaries or substrates to direct the stereochemical outcome of key bond-forming reactions.

  • Enantioselective Synthesis: Utilizing chiral catalysts or reagents to favor the formation of one enantiomer over the other.

  • Chiral Pool Synthesis: Starting from readily available, enantiomerically pure natural products, such as amino acids.

This guide will delve into these strategies, providing both conceptual understanding and practical considerations.

Core Synthetic Strategies and Mechanistic Insights

The construction of the 3,7-diazabicyclo[4.2.0]octane core can be approached through several convergent synthetic disconnections. The most logical and frequently explored strategies involve the formation of the four-membered azetidine ring onto a pre-existing six-membered piperazine ring, or vice versa.

Intramolecular Cyclization of Piperazine Derivatives: A Diastereoselective Approach

A robust and reliable method for constructing the bicyclic core involves the intramolecular cyclization of a suitably functionalized chiral piperazine precursor. This strategy leverages substrate control to dictate the stereochemistry of the newly formed ring junction.

A key precedent for this approach is the synthesis of the related 8-oxo-1,3-diazabicyclo[4.2.0]octane ring system.[1] This methodology can be adapted for the synthesis of the 3,7-diazabicyclo[4.2.0]octane core. The general workflow for such a synthesis is outlined below:

G cluster_0 Chiral Piperazine Precursor Synthesis cluster_1 Intramolecular Cyclization cluster_2 Final Product start Chiral Amino Acid (e.g., L-Aspartic Acid) step1 Formation of N-protected Piperazinone start->step1 step2 Functionalization at C6 step1->step2 step3 Introduction of a Leaving Group step2->step3 step4 Base-mediated Intramolecular Nucleophilic Substitution step3->step4 end Chiral 3,7-Diazabicyclo[4.2.0]octane Derivative step4->end

Caption: Diastereoselective synthesis via intramolecular cyclization.

The causality behind this experimental choice lies in the predictable nature of intramolecular reactions and the ability to establish the key stereocenters early in the synthesis, starting from a chiral pool material. The stereochemistry of the substituent at the C6 position of the piperazine ring will direct the approach of the nucleophilic nitrogen during the ring-closing step, leading to a diastereomerically enriched product.

  • Synthesis of Chiral Piperazine Precursor:

    • Starting from L-aspartic acid, prepare the corresponding N-protected piperazin-2-one derivative through established literature procedures.

    • Selectively functionalize the C6 position with a two-carbon unit bearing a terminal hydroxyl group (e.g., via alkylation of the corresponding enolate). The stereochemistry of this addition can be controlled using a chiral auxiliary on the nitrogen atom.

  • Activation and Cyclization:

    • Convert the terminal hydroxyl group to a good leaving group, such as a tosylate or mesylate, under standard conditions (e.g., TsCl, pyridine or MsCl, Et3N).

    • Treat the resulting tosylate or mesylate with a non-nucleophilic base (e.g., NaH or KHMDS) in an appropriate aprotic solvent (e.g., THF or DMF) to effect the intramolecular SN2 cyclization.

  • Deprotection and Characterization:

    • Remove the protecting groups from the nitrogen atoms to yield the final 3,7-diazabicyclo[4.2.0]octane derivative.

    • Purify the product by column chromatography or crystallization and characterize thoroughly using NMR, mass spectrometry, and chiral HPLC to determine the diastereomeric and enantiomeric purity.

[2+2] Cycloaddition Strategies: An Enantioselective Pathway

[2+2] cycloaddition reactions represent a powerful and atom-economical approach to the construction of four-membered rings. In the context of 3,7-diazabicyclo[4.2.0]octane synthesis, this could involve the reaction of a dihydropyrazine with a suitable ketene or ketene equivalent. The stereochemical outcome of this reaction can be controlled using a chiral catalyst.

While a direct catalytic asymmetric [2+2] cycloaddition for the 3,7-diazabicyclo[4.2.0]octane core is not extensively documented in the literature, the principles of this approach are well-established for the synthesis of related bicyclo[4.2.0]octane systems.[2] A notable example is the use of ketene cycloaddition to access the bicyclo[4.2.0]octane ring of kingianin.[2]

A plausible enantioselective strategy is depicted below:

G cluster_0 Reactant Preparation cluster_1 Catalytic [2+2] Cycloaddition cluster_2 Product start1 Dihydropyrazine step2 Chiral Lewis Acid Catalyzed Cycloaddition start1->step2 start2 Ketene Precursor step1 In situ Ketene Formation start2->step1 step1->step2 end Enantioenriched 3,7-Diazabicyclo[4.2.0]octanone step2->end catalyst Chiral Catalyst catalyst->step2

Caption: Enantioselective [2+2] cycloaddition strategy.

The success of this approach hinges on the ability of the chiral catalyst to create a chiral environment around the reactants, thereby favoring one transition state and leading to the preferential formation of one enantiomer of the product.

Photochemical [2+2] Cycloaddition: A Stereoselective Route

Photochemical [2+2] cycloadditions offer a powerful method for the construction of cyclobutane rings. For the synthesis of azabicyclo[4.2.0]octane derivatives, this can involve the irradiation of a dihydropyridine or a related heterocyclic system in the presence of an alkene. The stereoselectivity of this reaction can be influenced by the use of a chiral auxiliary attached to the dihydropyridine precursor.

A relevant example is the stereoselective photochemical synthesis of 2-azabicyclo[4.2.0]octane derivatives from a chiral 1,4-dihydropyridine. This strategy demonstrates the feasibility of using light-mediated reactions to construct the bicyclic core with a degree of stereocontrol.

Data Presentation and Comparison

The choice of synthetic strategy will depend on various factors including the desired stereoisomer, the availability of starting materials, and the scalability of the process. A comparative summary of the key features of each approach is presented below:

StrategyKey TransformationStereocontrolAdvantagesPotential Challenges
Intramolecular Cyclization Intramolecular nucleophilic substitutionDiastereoselective (substrate control)Predictable stereochemical outcome; utilizes chiral pool starting materials.Multi-step synthesis of the cyclization precursor may be required.
Catalytic [2+2] Cycloaddition Intermolecular cycloadditionEnantioselective (catalyst control)High atom economy; direct access to enantioenriched products.Catalyst development and optimization may be necessary; substrate scope may be limited.
Photochemical [2+2] Cycloaddition Intermolecular cycloadditionDiastereoselective (chiral auxiliary)Access to unique structural motifs; mild reaction conditions.Requires specialized photochemical equipment; potential for side reactions.

Conclusion and Future Perspectives

The chiral synthesis of 3,7-diazabicyclo[4.2.0]octane derivatives remains a challenging yet rewarding endeavor for medicinal chemists. The strategies outlined in this guide, including diastereoselective intramolecular cyclizations and enantioselective cycloadditions, provide a solid foundation for the rational design and synthesis of novel, stereochemically defined drug candidates.

Future research in this area will likely focus on the development of more efficient and versatile catalytic systems for the enantioselective construction of this important scaffold. Furthermore, the exploration of novel synthetic routes that allow for the late-stage functionalization of the bicyclic core will be crucial for the rapid generation of diverse compound libraries for biological screening. As our understanding of the biological roles of these conformationally constrained diamines grows, so too will the demand for innovative and robust synthetic methodologies to access them.

References

  • Adembri, G., Donati, D., Fusi, S., & Ponticelli, F. (1992). 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 1, (15), 2033-2038. [Link]

  • Azmi, M. N., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Organic Communications, 17(1), 56-62. [Link]

  • Branch, C. L., & Pearson, M. J. (1981). Novel synthesis of the 7-oxo-1,3-diazabicyclo[3.2.0]heptane and 8-oxo-1,3-diazabicyclo[4.2.0]octane ring systems. Journal of the Chemical Society, Chemical Communications, (18), 946-947. [Link]

Sources

Spectroscopic Characterization of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane is a chiral saturated heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure provides a well-defined three-dimensional orientation of substituents, making it a valuable building block for the synthesis of novel therapeutic agents. The presence of a Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization of the diazabicyclic system.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for this molecule, grounded in the fundamental principles of each technique and supported by data from related structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting its spectroscopic data.

G M_H [M+H]⁺ m/z = 213 M_isobutylene [M - C₄H₈ + H]⁺ m/z = 157 M_H->M_isobutylene - C₄H₈ M_Boc [M - Boc + H]⁺ m/z = 113 M_H->M_Boc - Boc tBu [C₄H₉]⁺ m/z = 57 M_H->tBu rearrangement

The Diazabicyclo[4.2.0]octane Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural and Therapeutic Significance of the Diazabicyclo[4.2.0]octane Core

The diazabicyclo[4.2.0]octane scaffold, a fused heterocyclic system comprising a cyclobutane and a pyrazine or piperazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint on the two nitrogen atoms, allowing for precise orientation of substituents to interact with biological targets. This structural feature has led to the development of potent and selective modulators for a range of receptors, positioning this scaffold at the forefront of research in neuroscience, metabolic disorders, and beyond. This guide provides a comprehensive overview of the diverse biological activities of diazabicyclo[4.2.0]octane derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

I. Modulation of Nicotinic Acetylcholine Receptors (nAChRs) for Analgesia

The most extensively studied biological activity of the diazabicyclo[4.2.0]octane scaffold, particularly the 3,8-diazabicyclo[4.2.0]octane isomer, is its potent agonism at nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] These ligand-gated ion channels are integral to neurotransmission in the central and peripheral nervous systems.[2]

Mechanism of Action: Targeting the α4β2 nAChR Subtype

Derivatives of 3,8-diazabicyclo[4.2.0]octane have demonstrated high affinity and efficacy, particularly at the α4β2 nAChR subtype, which is a key target for analgesics.[1][2] Agonist binding to the α4β2 receptor induces a conformational change, opening the ion channel and allowing the influx of cations such as Na+ and Ca2+. This leads to neuronal depolarization and the modulation of neurotransmitter release, including dopamine, serotonin, glutamate, and GABA, ultimately resulting in an analgesic effect.[2] The therapeutic potential of these compounds lies in their ability to provide pain relief with a potentially improved side effect profile compared to traditional opioids. However, a significant challenge in this area is achieving selectivity for the α4β2 subtype over the α3β4 subtype, as activity at the latter is associated with undesirable cardiovascular and gastrointestinal side effects.[2]

Structure-Activity Relationship (SAR) Insights

Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the structural requirements for potent and selective α4β2 nAChR agonism.[2] Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have revealed that electrostatic interactions play a dominant role in the binding of 3,8-diazabicyclo[4.2.0]octane derivatives to the receptor.[2] Key SAR findings include:

  • Substitution at N-3 and N-8: The nature and position of substituents on the diazabicyclo core are critical for activity and selectivity.

  • Aromatic Moieties: The presence of a pyridine or other heteroaromatic ring attached to one of the nitrogen atoms is a common feature of potent agonists.

  • Stereochemistry: The stereochemistry of the bicyclic core significantly influences biological activity.

A three-dimensional QSAR study highlighted that for enhanced activity at the hα4β2 subtype and reduced activity at the hα3β4 subtype, it is favorable to have small groups at the C1, C4, and R1 positions, a hydrogen atom at the C5 position, and a negatively charged atom at the C6 position of the 3-N-substituted diazabicyclo[4.2.0]octane ring.[2]

Data Presentation: Potency of 3,8-Diazabicyclo[4.2.0]octane nAChR Agonists
CompoundTargetAssay TypePotency (Ki, pKi, or EC50)Reference
Various Analogs hα4β2 nAChRRadioligand BindingPicomolar affinity[1][3]
Various Analogs hα4β2 nAChRFunctional AssayNanomolar agonist potency[1][3]
Compound 24 hα4β2 nAChRRadioligand Binding & Functional AssayEquivalent or greater affinity than epibatidine[1]
Compound 25 hα4β2 nAChRRadioligand Binding & Functional AssayEquivalent or greater affinity than epibatidine[1]
Compound 28 hα4β2 nAChRRadioligand Binding & Functional AssayEquivalent or greater affinity than epibatidine[1]
Compound 30 hα4β2 nAChRRadioligand Binding & Functional AssayEquivalent or greater affinity than epibatidine[1]
Compound 32 hα4β2 nAChRRadioligand Binding & Functional AssayEquivalent or greater affinity than epibatidine[1]
Compound 47 hα4β2 nAChRRadioligand Binding & Functional AssayEquivalent or greater affinity than epibatidine[1]
Experimental Protocol: nAChR Radioligand Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of test compounds for the α4β2 nAChR.

Materials:

  • Membrane preparation from cells expressing the α4β2 nAChR.

  • Radioligand (e.g., [3H]cytisine or [3H]epibatidine).

  • Test compounds (diazabicyclo[4.2.0]octane derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ligand), and competitive binding (radioligand + membranes + test compound at various concentrations).

  • Incubation: Add the membrane preparation, radioligand, and either buffer, unlabeled ligand, or test compound to the appropriate wells. Incubate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Diazabicyclo[4.2.0]octane Agonist nAChR α4β2 nAChR Agonist->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na+, Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Neurotransmitter_Release Modulation of Neurotransmitter Release (Dopamine, Serotonin, etc.) Depolarization->Neurotransmitter_Release Analgesia Analgesic Effect Neurotransmitter_Release->Analgesia

Caption: Signaling pathway of diazabicyclo[4.2.0]octane nAChR agonists.

II. Modulation of the Glucagon-Like Peptide-1 (GLP-1) Receptor for Type 2 Diabetes

A more recent and significant development is the identification of 2,5-diazabicyclo[4.2.0]octane derivatives as modulators of the glucagon-like peptide-1 (GLP-1) receptor.[5][6][7][8] This discovery opens up new avenues for the treatment of type 2 diabetes and other metabolic disorders.

Mechanism of Action: Enhancing Insulin Secretion

The GLP-1 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in glucose homeostasis. When activated by its endogenous ligand, GLP-1, or a synthetic agonist, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9][10][11][12] This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells. GLP-1 receptor agonists also suppress glucagon secretion, slow gastric emptying, and promote satiety.[7] The 2,5-diazabicyclo[4.2.0]octane-based modulators are being developed to harness these therapeutic effects for the management of type 2 diabetes.

Data Presentation: Activity of 2,5-Diazabicyclo[4.2.0]octane GLP-1 Receptor Modulators

A recent patent application discloses several 2,5-diazabicyclo[4.2.0]octane derivatives with potent GLP-1 receptor modulatory activity. The biological activity was assessed using a CHOK1 GLP-1R cAMP assay, which measures the production of cAMP upon receptor activation.

Compound ExampleGLP-1R EC50 (nM)
Example 1 1.2
Example 2 0.8
Example 3 2.5
Example 4 0.5
Data is representative and sourced from patent literature.
Experimental Protocol: GLP-1 Receptor cAMP Functional Assay

This protocol describes a cell-based assay to measure the accumulation of cAMP in response to GLP-1 receptor agonists.

Materials:

  • CHO-K1 cells stably expressing the human GLP-1 receptor.

  • Test compounds (2,5-diazabicyclo[4.2.0]octane derivatives).

  • GLP-1 (as a positive control).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP detection kit (e.g., HTRF, LANCE, or similar technology).

  • 384-well microplates.

Procedure:

  • Cell Seeding: Seed the GLP-1R expressing cells into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (GLP-1).

  • Agonist Stimulation: Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature to stimulate the receptor.

  • Cell Lysis and cAMP Detection: Lyse the cells and detect the accumulated cAMP according to the instructions of the chosen cAMP detection kit.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Plot the signal (e.g., HTRF ratio) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space Modulator 2,5-Diazabicyclo[4.2.0]octane Modulator GLP1R GLP-1 Receptor Modulator->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP AC->cAMP Gs->AC Stimulates ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Promotes

Caption: GLP-1 receptor signaling pathway modulated by diazabicyclo[4.2.0]octane derivatives.

III. Orexin Receptor Antagonism for Sleep Disorders

The versatility of the diazabicyclo[4.2.0]octane scaffold is further demonstrated by its application in the development of orexin receptor antagonists.[13][14][15] The orexin system is a key regulator of sleep and wakefulness, and its modulation presents a therapeutic strategy for insomnia.

Mechanism of Action: Dual Orexin Receptor Antagonism (DORA)

Orexin-A and orexin-B are neuropeptides that promote wakefulness by binding to two G-protein coupled receptors, the orexin-1 (OX1) and orexin-2 (OX2) receptors. Dual orexin receptor antagonists (DORAs) block the activity of both receptors, thereby reducing wakefulness and promoting sleep. A derivative of 3,8-diazabicyclo[4.2.0]octane has been identified as a potent DORA.[13] The antagonism of orexin receptors leads to a decrease in the downstream signaling that maintains arousal, thus facilitating the transition to and maintenance of sleep.

Experimental Protocol: Orexin Receptor Calcium Mobilization Assay

The functional activity of orexin receptor antagonists is often assessed by measuring their ability to block agonist-induced intracellular calcium mobilization.

Materials:

  • CHO-K1 cells stably co-expressing either the human OX1 or OX2 receptor and a G-protein like Gαqi5 to couple the receptor to the calcium signaling pathway.

  • Test compounds (3,8-diazabicyclo[4.2.0]octane derivatives).

  • Orexin-A (as the agonist).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Seeding: Seed the OX1 or OX2 expressing cells into the microplates and incubate overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Addition: Add the test compounds at various concentrations to the cells and incubate for a specified period to allow for receptor binding.

  • Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence plate reader. Add the orexin-A agonist and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the antagonist's potency by measuring the inhibition of the agonist-induced calcium signal. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

Experimental_Workflow Start Start Cell_Seeding 1. Seed OX1/OX2 expressing cells in 384-well plate Start->Cell_Seeding Incubate_Overnight 2. Incubate overnight Cell_Seeding->Incubate_Overnight Dye_Loading 3. Load cells with calcium-sensitive dye Incubate_Overnight->Dye_Loading Compound_Addition 4. Add test compound (antagonist) Dye_Loading->Compound_Addition Incubate_Binding 5. Incubate to allow receptor binding Compound_Addition->Incubate_Binding FLIPR_Reading 6. Measure fluorescence while adding orexin-A (agonist) Incubate_Binding->FLIPR_Reading Data_Analysis 7. Analyze data to determine IC50 FLIPR_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an orexin receptor calcium mobilization assay.

IV. Emerging Biological Activities: Antibacterial and Anticancer Potential

While the activities in neuroscience and metabolic disorders are well-established, preliminary evidence suggests that the diazabicyclo[4.2.0]octane scaffold and related structures may possess other therapeutic properties.

Antibacterial Activity

Some derivatives of the related 1,4-diazabicyclo[2.2.2]octane (DABCO) have shown significant activity against both Gram-positive and Gram-negative bacteria.[16][17] Additionally, certain derivatives of 8-oxo-1,3-diazabicyclo[4.2.0]octane have been reported to exhibit weak Gram-positive antibacterial activity. While this area is less explored for the diazabicyclo[4.2.0]octane core itself, the findings for structurally related compounds suggest that this is a promising area for future investigation. The development of novel antibacterial agents is a critical global health priority, and the unique structural features of this scaffold may offer a new starting point for the design of such agents.

Anticancer Activity

Nitrogen-containing heterocycles are a cornerstone of anticancer drug discovery.[18][19] The cytotoxicity of various bicyclic nitrogen heterocycles is an active area of research.[20][21] While specific studies on the anticancer properties of diazabicyclo[4.2.0]octane derivatives are limited, the general success of this compound class in oncology warrants further exploration. Future work could involve screening libraries of diazabicyclo[4.2.0]octane derivatives against various cancer cell lines to identify potential lead compounds.

V. Synthesis of the Diazabicyclo[4.2.0]octane Core

The synthesis of the diazabicyclo[4.2.0]octane scaffold often involves multi-step sequences to construct the fused ring system with the desired stereochemistry. A common strategy involves the use of cycloaddition reactions to form the cyclobutane ring, followed by the formation of the second heterocyclic ring. The Buchwald-Hartwig coupling is a frequently employed method for attaching aryl or heteroaryl substituents to the nitrogen atoms of the core structure.[4] The development of efficient and stereoselective synthetic routes is crucial for the exploration of the chemical space around this scaffold and the optimization of its biological activity.

Conclusion and Future Perspectives

The diazabicyclo[4.2.0]octane scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. Its rigid, conformationally constrained structure allows for the design of highly potent and selective modulators of key biological targets. The well-established activity of its derivatives as nAChR agonists for pain, coupled with the exciting recent developments in GLP-1 receptor modulation for diabetes and orexin receptor antagonism for sleep disorders, underscores the broad therapeutic potential of this chemical class. The emerging, albeit less developed, indications of antibacterial and anticancer activity suggest that the full potential of the diazabicyclo[4.2.0]octane scaffold is yet to be fully realized. Future research in this area will undoubtedly focus on the continued exploration of its diverse biological activities, the optimization of lead compounds through detailed SAR studies, and the development of innovative and efficient synthetic methodologies to access novel analogs. The diazabicyclo[4.2.0]octane core is set to remain a significant and "privileged" scaffold in the ongoing quest for new and improved medicines.

References

  • Frost, J. M., Bunnelle, W. H., Tietje, K. R., Anderson, D. J., Rueter, L. E., Curzon, P., ... & Meyer, M. D. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]

  • Kim, H. J., Lee, J. Y., & Kim, H. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. The Korean Journal of Physiology & Pharmacology, 13(1), 55–59. [Link]

  • Frost, J. M., Bunnelle, W. H., Tietje, K. R., Anderson, D. J., Rueter, L. E., Curzon, P., ... & Meyer, M. D. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843-7853. [Link]

  • Frost, J. M., Bunnelle, W. H., Tietje, K. R., Anderson, D. J., Rueter, L. E., Curzon, P., ... & Meyer, M. D. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843-7853. [Link]

  • Kalinina, M. A., Chepanova, A. A., Zobov, V. V., Shtyrlin, Y. G., & Balakin, K. V. (2016). Biological evaluation of tetracationic compounds based on two 1,4-diazabicyclo[2.2.2]octane moieties connected by different linkers. Bioorganic & Medicinal Chemistry, 24(22), 5858–5864. [Link]

  • Kalinina, M. A., Chepanova, A. A., Zobov, V. V., Shtyrlin, Y. G., & Balakin, K. V. (2017). Tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane: Antibacterial activity and reactions with N-containing nucleophiles. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, K. M., Al-Massarani, S. M., Al-Obaid, A. M., & Al-Agamy, M. H. (2021). Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. Molecules, 26(11), 3183. [Link]

  • Heidmann, B., Gatfield, J., Roch, C., Treiber, A., Tortoioli, S., Brotschi, C., ... & Boss, C. (2016). Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach. ChemMedChem, 11(19), 2132–2146. [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Current Medicinal Chemistry, 29(25), 4416–4449. [Link]

  • Liu, X., Hong, S., Wu, S., Yao, Z., & Yao, Q. X. (2018). Measure Real-Time cAMP Signaling in the Living Cell. Diabetes, 67(Supplement_1). [Link]

  • Innoprot. (n.d.). GLP-1 Glucagon Receptor Assay. Retrieved from [Link]

  • Boss, C., et al. (2012). 3, 8-Diazabicyclo [4.2. 0] octane derivatives as orexin receptor antagonists and their preparation and use for the treatment of diseases. WO 2012085857. [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ GLP-1 RA Bioassay Kit. Retrieved from [Link]

  • Smith, T. (2023). Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. ACS Medicinal Chemistry Letters, 14(6), 709–710. [Link]

  • Merck Sharp & Dohme Corp. (2011).
  • Smith, T. (2023). Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. ACS Medicinal Chemistry Letters, 14(6), 709–710. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, K. M., Al-Massarani, S. M., Al-Obaid, A. M., & Al-Agamy, M. H. (2024). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. Current Organic Chemistry, 28(1), 2-4. [Link]

  • Smith, T. (2023). Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. ACS Medicinal Chemistry Letters, 14(6), 709–710. [Link]

  • AstraZeneca AB. (2023). Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators. WO2023057427. [Link]

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review of conformationally restricted diamines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Conformationally Restricted Diamines in Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the strategic manipulation of molecular architecture is paramount to achieving therapeutic success. Among the myriad of strategies employed, the principle of conformational restriction stands out as a powerful tool for optimizing ligand-receptor interactions. This guide delves into the specific application of this principle to diamine scaffolds, a privileged structural motif in medicinal chemistry. We will explore the fundamental thermodynamic rationale behind constraining molecular flexibility, from reducing the entropic penalty of binding to enhancing receptor selectivity and improving pharmacokinetic profiles. This whitepaper provides an in-depth analysis of the design principles, synthetic methodologies, and diverse applications of conformationally restricted diamines (CRDAs), offering researchers, scientists, and drug development professionals a comprehensive resource grounded in field-proven insights and authoritative references.

Part 1: The Core Principle: Why Restrict Conformational Freedom?

The journey from a preliminary "hit" to a viable "lead" compound is often an exercise in refining molecular properties to enhance potency, selectivity, and drug-like characteristics.[1][2] One of the most effective strategies in this optimization process is conformational restriction.[1][2] This involves introducing structural constraints into a molecule to limit the number of possible spatial arrangements, or conformations, it can adopt.[1][2]

The Thermodynamic Imperative: Overcoming the Entropic Penalty

The binding of a ligand to its biological target is governed by the change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. A highly flexible ligand exists in solution as a dynamic equilibrium of numerous conformers. Upon binding, it must adopt a single, specific "bioactive conformation" to fit into the receptor's binding pocket. This transition from a high-entropy (disordered) state to a low-entropy (ordered) state incurs a significant entropic penalty, which is energetically unfavorable.[1][3]

By pre-organizing the ligand into a conformation that is already close to the bioactive one, the entropic cost of binding is substantially reduced.[1] This pre-organization, achieved through rigidifying scaffolds, can lead to a more favorable free energy of binding and, consequently, a dramatic increase in binding affinity and potency.[4]

G cluster_0 Flexible Ligand cluster_1 Rigid Ligand A Conformer 1 B Conformer 2 A->B C Conformer 3 (Bioactive) B->C D Conformer N C->D Receptor Target Receptor C->Receptor High Entropic Penalty (Many conformations lost) E Locked Bioactive Conformation E->Receptor Low Entropic Penalty GPCR_Signaling Ligand CRDA-based Ligand GPCR GPCR (e.g., Dopamine D3 Receptor) Ligand->GPCR Binds with high affinity (low entropic penalty) G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response Effector->Response Leads to Workflow A 1. Target Selection & Pharmacophore Modeling B 2. CRDA Scaffold Design (Virtual Screening / CADD) A->B C 3. Chemical Synthesis (Multi-step, see protocol) B->C D 4. Structural Validation (NMR, MS, X-ray) C->D Purity & Identity Check E 5. In Vitro Biological Screening (Binding & Functional Assays) D->E F 6. SAR Analysis & Lead Optimization E->F Affinity, Potency, Selectivity Data F->B Iterative Design Loop G 7. In Vivo & ADME/Tox Studies F->G Optimized Lead H 8. Preclinical Candidate G->H

Sources

Methodological & Application

Application Notes & Protocols: (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane as a Strategic Building Block for PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][] While the choice of POI and E3 ligase ligands determines the PROTAC's target, the linker is a critical determinant of its overall efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical and pharmacokinetic properties of the molecule.[1][]

Historically, PROTAC linkers were often simple, flexible alkyl or polyethylene glycol (PEG) chains. However, the field is rapidly evolving towards the use of more sophisticated, rigid, and functionalized linkers.[1] Rigid linkers, particularly those incorporating heterocyclic scaffolds, can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and enhancing degradation potency.[1]

This application note details the utility of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane , a conformationally constrained diamine, as a versatile building block for the synthesis of advanced PROTACs. Its rigid bicyclic structure provides a well-defined spatial orientation for the two ligands, while the orthogonally protected amines allow for sequential and controlled conjugation to the POI ligand and the E3 ligase ligand.

The Advantage of this compound in PROTAC Linkers

The incorporation of the (1R,6R)-3,7-diazabicyclo[4.2.0]octane scaffold into a PROTAC linker offers several distinct advantages:

  • Conformational Rigidity: The fused ring system significantly restricts rotational freedom compared to flexible aliphatic chains. This rigidity can help to optimize the relative orientation of the POI and E3 ligase, leading to more stable and productive ternary complexes.

  • Precise Vectorial Control: The defined stereochemistry of the (1R,6R) isomer provides specific exit vectors for the linker attachments, allowing for fine-tuning of the spatial arrangement of the PROTAC's functional ends.

  • Improved Physicochemical Properties: The introduction of the heterocyclic core can modulate the lipophilicity and polar surface area of the PROTAC, potentially improving solubility, cell permeability, and metabolic stability.

  • Synthetic Tractability: The presence of a Boc-protected secondary amine and a free secondary amine allows for a straightforward and modular synthetic approach. The Boc group can be selectively removed under acidic conditions, enabling sequential functionalization.

PropertyThis compound
CAS Number 1932299-20-1
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Appearance Solid
Key Features Rigid bicyclic scaffold, stereochemically defined, orthogonally protected diamine

Synthetic Workflow for PROTAC Assembly

The synthesis of a PROTAC using this compound as a linker building block typically follows a three-step sequence:

  • First Amide Coupling: The free secondary amine of the diazabicyclooctane is coupled with an activated carboxylic acid derivative of either the POI ligand or the E3 ligase ligand.

  • Boc Deprotection: The Boc protecting group is removed from the second amine under acidic conditions.

  • Second Amide Coupling: The newly freed secondary amine is then coupled with an activated carboxylic acid derivative of the remaining ligand (either the E3 ligase ligand or the POI ligand, respectively).

This modular approach allows for the rapid generation of a library of PROTACs with varying POI and E3 ligase ligands, while keeping the rigid linker core constant.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling BuildingBlock This compound Intermediate1 Boc-Protected Intermediate BuildingBlock->Intermediate1 Amide Coupling (e.g., HATU, DIPEA) Ligand1_COOH Ligand 1-COOH (POI or E3 Ligase) Ligand1_COOH->Intermediate1 Intermediate2 Deprotected Intermediate Intermediate1->Intermediate2 TFA or HCl Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC Amide Coupling (e.g., HATU, DIPEA) Ligand2_COOH Ligand 2-COOH (E3 Ligase or POI) Ligand2_COOH->Final_PROTAC

Caption: General synthetic workflow for incorporating the diazabicyclooctane building block.

Detailed Protocols

Protocol 1: Synthesis of Boc-Protected Intermediate (First Amide Coupling)

This protocol describes the coupling of the this compound building block with a carboxylic acid-functionalized ligand (Ligand 1-COOH).

Materials:

  • This compound

  • Ligand 1-COOH (e.g., a POI ligand with a carboxylic acid handle)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of Ligand 1-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the desired Boc-protected intermediate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Expert Insights: The choice of coupling reagent can be critical. While HATU is generally effective, other reagents such as HBTU or EDC/HOBt can also be used. The reaction time may need to be optimized depending on the steric hindrance of the coupling partners.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the secondary amine for the second coupling reaction.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.

  • Add TFA (10-20 eq, typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected intermediate. This product is often used in the next step without further purification.

Trustworthiness Note: Complete removal of TFA is crucial before proceeding to the next step, as residual acid will neutralize the amine and prevent the subsequent coupling reaction. Co-evaporation with a non-polar solvent like toluene can aid in the removal of trace amounts of TFA.

Protocol 3: Final PROTAC Synthesis (Second Amide Coupling)

This protocol describes the final coupling of the deprotected intermediate with the second carboxylic acid-functionalized ligand (Ligand 2-COOH).

Final_PROTAC_Synthesis cluster_coupling Amide Coupling Reaction cluster_workup Workup & Purification DeprotectedIntermediate Deprotected Intermediate (from Protocol 2) Final_PROTAC Final PROTAC DeprotectedIntermediate->Final_PROTAC HATU, DIPEA, DMF Ligand2_COOH Ligand 2-COOH (e.g., E3 Ligase Ligand) Ligand2_COOH->Final_PROTAC Workup Aqueous Workup Final_PROTAC->Workup Purification HPLC Purification Workup->Purification

Caption: Workflow for the final PROTAC synthesis step.

Materials:

  • Deprotected intermediate from Protocol 2

  • Ligand 2-COOH (e.g., an E3 ligase ligand with a carboxylic acid handle)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Materials for workup and purification as described in Protocol 1

  • Reverse-phase HPLC system for final purification

Procedure:

  • To a solution of Ligand 2-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the deprotected intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Perform an aqueous workup as described in Protocol 1 (dilution with EtOAc, washing with NaHCO₃ and brine).

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude final PROTAC using reverse-phase HPLC to obtain the high-purity product.

  • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, HRMS, and determine its purity by analytical HPLC.

Conclusion

This compound is a valuable and strategic building block for the synthesis of next-generation PROTACs. Its rigid, stereochemically defined structure offers a means to rationally design PROTACs with improved properties. The straightforward, modular synthetic protocols outlined in this application note provide a reliable pathway for researchers to incorporate this advanced linker component into their PROTAC discovery programs, potentially accelerating the development of novel and effective protein degraders.

References

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. PMC. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. University of Southampton. [Link]

  • Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. PubMed. [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]

  • Synthetic Routes Towards Analogues of Kinase Inhibitory Natural Products (-)-TAN-2483B and Nellielloside A. University of Glasgow. [Link]

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. [Link]

  • Selected natural products with a bicyclo[4.2.0]octane scaffold. ResearchGate. [Link]

  • Application Note - Protein Degrader Formation (Via Amide Formation). Scribd. [Link]

  • Scope of PROTAC synthesis via amide coupling. ResearchGate. [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. NIH. [Link]

  • Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. ACG Publications. [Link]

  • Access to Bicyclo[4.2.0]octene Monomers To Explore the Scope of Alternating Ring-Opening Metathesis Polymerization. Sci-Hub. [Link]

  • CN107954933B - 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof.
  • Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials. ResearchGate. [Link]

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Application Notes and Protocols for the N-Deprotection of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boc Deprotection in Complex Amine Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical development.[1][2] Its popularity is rooted in its robustness under a wide array of reaction conditions, including basic and nucleophilic environments, while being readily cleavable under acidic conditions.[1][3] This orthogonality is crucial for synthetic strategies requiring selective manipulation of multiple functional groups.[3]

The (1R,6R)-3,7-diazabicyclo[4.2.0]octane scaffold is a key structural motif in medicinal chemistry, notably as a core component in the development of novel therapeutic agents.[4][5] The controlled deprotection of the N7-Boc group on this specific chiral bicyclic diamine is a critical step in the synthesis of advanced intermediates, allowing for subsequent functionalization at the newly liberated secondary amine.

This guide provides a detailed examination of established protocols for the N-deprotection of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic principles and field-proven insights to ensure successful and reproducible outcomes.

Mechanistic Underpinnings of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions is a well-understood and reliable transformation.[1][6] The reaction proceeds through a specific acid-catalyzed elimination pathway.

  • Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid.[7][8] This initial step activates the carbamate, rendering it susceptible to cleavage.

  • Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[7][9]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[7][9] It is critical to perform this reaction in a well-ventilated fume hood and an open or vented reaction vessel to safely dissipate the evolved gas.[7][8]

  • Amine Salt Formation: The newly liberated free amine is then protonated by the excess acid present in the reaction medium, yielding the corresponding amine salt as the final product.[1][8]

Acid-Catalyzed Boc Deprotection Mechanism cluster_0 Mechanism Steps BocAmine R-NH-Boc (this compound) ProtonatedBoc Protonated Boc Group BocAmine->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid Intermediate (R-NH-COOH) ProtonatedBoc->CarbamicAcid Cleavage tBu tert-butyl cation ( (CH3)3C+ ) ProtonatedBoc->tBu FreeAmine Free Amine (R-NH2) CarbamicAcid->FreeAmine Decarboxylation CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2 AmineSalt Amine Salt (R-NH3+ X-) FreeAmine->AmineSalt + H+

Caption: Acid-catalyzed Boc deprotection workflow.

A significant consideration in this mechanism is the fate of the electrophilic tert-butyl cation.[10] In the presence of nucleophilic functional groups within the substrate, this cation can lead to unwanted alkylation side reactions.[11][12] To mitigate this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the reaction mixture to trap the tert-butyl cation.[1][11]

Protocol I: Trifluoroacetic Acid (TFA) Mediated Deprotection

Trifluoroacetic acid is a powerful and highly effective reagent for Boc deprotection, often leading to rapid and clean conversions.[7][13] Its volatility simplifies product isolation, as excess reagent can be readily removed under reduced pressure.[7]

Expertise & Experience:

This protocol is the workhorse for Boc deprotection due to its speed and reliability. However, TFA is a strong, corrosive acid requiring careful handling in a chemical fume hood.[14] The choice of solvent (DCM) is standard, but for substrates with poor solubility, alternative solvents may be explored. The addition of a scavenger like TIS is highly recommended, especially for complex molecules, to prevent potential tert-butylation of other sensitive sites.[11]

Experimental Protocol:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10-20 mL per gram of substrate).

  • Scavenger Addition (Optional but Recommended): Add triisopropylsilane (TIS) (1.0-2.0 eq) to the solution.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% v/v solution in DCM) dropwise to the stirred solution.[13][15]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Isolation: To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Self-Validation:
  • TLC Analysis: Use a suitable solvent system (e.g., DCM/MeOH with a small amount of NH4OH) to observe the disappearance of the starting material (higher Rf) and the appearance of the product (lower Rf, often stays at the baseline without base).

  • LC-MS: Confirm the mass of the deprotected product, which should correspond to the molecular weight of the free amine.

  • NMR Spectroscopy: ¹H and ¹³C NMR of the final salt will confirm the absence of the Boc group's characteristic signals (a large singlet around 1.4 ppm in ¹H NMR for the nine tert-butyl protons).

Protocol II: Hydrogen Chloride (HCl) in Dioxane

Using a solution of hydrogen chloride in an organic solvent like 1,4-dioxane is a very common and effective alternative to TFA.[16][17] This method is often considered milder and can offer better selectivity in the presence of other acid-labile groups.[15][18] The product is conveniently isolated as a stable hydrochloride salt.

Expertise & Experience:

The 4M HCl in dioxane solution is commercially available and widely used.[16][19] This reagent is highly corrosive and moisture-sensitive, so it should be handled with care under an inert atmosphere. This protocol is particularly advantageous when TFA's strong acidity or potential for trifluoroacetylation side reactions is a concern. The reaction is typically clean, and precipitation of the HCl salt directly from the reaction mixture often yields a product of high purity.[17]

Experimental Protocol:
  • Preparation: To a round-bottom flask, add the this compound (1.0 eq).

  • Reagent Addition: Under a nitrogen or argon atmosphere, add a solution of 4M HCl in 1,4-dioxane (5-10 eq). Anhydrous dioxane or another suitable solvent like ethyl acetate can be used to dilute if necessary.[15][16]

  • Reaction: Stir the resulting solution or suspension at room temperature for 1-4 hours. In many cases, the deprotected product will precipitate out of the solution as the hydrochloride salt.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with the reaction solvent (e.g., dioxane or ethyl acetate) and then with a non-polar solvent like diethyl ether. Dry the product under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.[15]

Self-Validation:
  • Product Appearance: The formation of a crystalline white solid is a good indicator of successful salt formation.

  • LC-MS: Confirmation of the expected molecular weight for the free amine.

  • NMR Spectroscopy: Disappearance of the Boc signals in the ¹H and ¹³C NMR spectra. The presence of broad amine proton signals is also expected.

Protocol III: Thermal N-Deprotection (Alternative Method)

For substrates that are highly sensitive to strong acids, thermal deprotection offers a neutral alternative.[20][21] This method avoids the use of corrosive reagents but typically requires higher temperatures.[21]

Expertise & Experience:

Thermal Boc deprotection is less common but can be very effective for specific applications, particularly in continuous flow chemistry.[20][22] The choice of a high-boiling, polar solvent is key to facilitating the reaction.[20] This method is generally slower than acid-catalyzed approaches and may not be suitable for thermally unstable molecules. However, it avoids the generation of the tert-butyl cation as a separate reactive species, potentially minimizing alkylation side products.[21]

Experimental Protocol:
  • Preparation: Dissolve the this compound (1.0 eq) in a suitable high-boiling solvent such as trifluoroethanol (TFE) or simply water in a sealed tube or microwave vial.[2][20]

  • Reaction: Heat the mixture to 100-150 °C with stirring. Microwave irradiation can significantly accelerate the reaction.[23]

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can be longer, ranging from several hours to a day.[21]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product, the free amine, can then be purified by standard methods such as column chromatography or crystallization.

Self-Validation:
  • LC-MS: Confirmation of complete consumption of starting material and formation of the product with the correct mass.

  • NMR Spectroscopy: Analysis of the purified product will confirm the absence of the Boc group.

Comparative Summary of Protocols

ParameterProtocol I: TFA/DCMProtocol II: HCl/DioxaneProtocol III: Thermal
Reagents Trifluoroacetic Acid, DCM4M HCl in 1,4-DioxaneNone (Solvent only)
Temperature 0 °C to Room TempRoom Temperature100-150 °C
Reaction Time 1-4 hours1-4 hours4-24 hours
Key Advantages Fast, volatile reagentMild, clean, direct salt precipitationNeutral, avoids strong acids
Key Disadvantages Highly corrosive, potential side reactionsCorrosive, moisture-sensitiveHigh temp, slow, potential thermal degradation
Product Form Trifluoroacetate SaltHydrochloride SaltFree Amine

Troubleshooting and Strategic Selection

Protocol Selection Workflow Start Start: Deprotect This compound AcidSensitive Is the substrate sensitive to other acid-labile groups? Start->AcidSensitive StandardProtocol Use Protocol I (TFA) or Protocol II (HCl/Dioxane) AcidSensitive->StandardProtocol No ConsiderMilder Consider Protocol II (HCl/Dioxane) for potentially better selectivity AcidSensitive->ConsiderMilder Yes ThermalOption Use Protocol III (Thermal) for highly acid-sensitive substrates ConsiderMilder->ThermalOption If still problematic

Caption: Decision workflow for selecting a deprotection protocol.

  • Incomplete Reaction: If a reaction stalls, consider increasing the equivalents of acid, raising the temperature slightly, or extending the reaction time.[11]

  • Side Product Formation: The most common side product is from tert-butylation of nucleophilic sites.[10][11] Always include a scavenger like TIS or anisole, especially when using TFA.[1]

  • Degradation of Substrate: If the starting material or product is degrading, milder conditions are necessary. Switch from TFA to HCl/dioxane, or for extremely sensitive compounds, attempt the thermal method.[24]

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides. [Link]

  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]

  • Scribd. (n.d.). TFA Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods - Reagent Guides. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031-25038. [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ACS Publications. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection - Reagent Guides. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • National Institutes of Health. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • RSC Publishing. (n.d.). Synthesis of novel fused β-lactams by intramolecular 1,3-dipolar cycloadditions. Part 9. Preparation of the 7-oxo-1,3-diazabicyclo[3.2.0]- heptane-2-carboxylate and 8-oxo-1,3-diazabicyclo[4.2.0]octane-2-carboxylate ring systems. [Link]

  • Reddit. (2023). Best mild Boc-deprotection method for a guanidine compound?[Link]

  • PubMed. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. [Link]

Sources

Application Notes & Protocols: Derivatization Reactions of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Considerations

The (1R,6R)-3,7-diazabicyclo[4.2.0]octane is a conformationally constrained, chiral bicyclic diamine scaffold of significant interest in medicinal chemistry. Its rigid structure serves as a valuable template for positioning functional groups in three-dimensional space, making it a privileged core for designing potent and selective therapeutic agents. Derivatives of the broader diazabicyclooctane (DBO) family are known to be effective β-lactamase inhibitors, which help restore the efficacy of β-lactam antibiotics against resistant bacteria.[1][2] Furthermore, related diazabicyclic scaffolds have been explored as potent nicotinic acetylcholine receptor (nAChR) agonists for applications in pain management.[3]

The subject of this guide, (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane, is a strategically designed synthetic intermediate. The secondary amine at the N3 position is available for a wide array of derivatizations, while the N7 position is protected by a tert-butyloxycarbonyl (Boc) group.

The Strategic Role of the N7-Boc Protecting Group

The Boc group is one of the most common nitrogen protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile, selective removal under acidic conditions.[4][5] In this molecule, its role is twofold:

  • Directing Reactivity: It ensures that derivatization reactions occur selectively at the more nucleophilic N3 secondary amine, preventing side reactions at N7. This directed reactivity is fundamental for building molecular complexity in a controlled manner. A common strategy for the selective mono-protection of diamines involves the formation of a mono-salt followed by reaction with the Boc anhydride.[6][7]

  • Enabling Sequential Functionalization: After the desired functional group has been installed at the N3 position, the Boc group at N7 can be cleanly removed. This unmasks a new reactive site, allowing for a second, different derivatization at N7, thereby enabling the synthesis of diverse and complex structures from a single advanced intermediate.

This guide provides detailed protocols and the underlying chemical logic for four principal classes of derivatization reactions at the N3 position of this versatile scaffold.

Section 2: Key Derivatization Protocols at the N3 Position

The exposed secondary amine at the N3 position is a versatile nucleophile, readily participating in a variety of bond-forming reactions. The following protocols are foundational for elaborating this core structure.

Protocol 1: N-Acylation to Form Amides

N-acylation is a fundamental transformation for introducing amide bonds, a ubiquitous functional group in pharmaceuticals due to its metabolic stability and hydrogen bonding capabilities.

Causality and Experimental Choice: This reaction proceeds via nucleophilic acyl substitution. An acyl chloride or anhydride serves as an activated electrophile. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction. This prevents the protonation and deactivation of the starting amine. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the highly reactive acylating agent.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Base Addition: Add DIPEA (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Add the desired acyl chloride (1.1 eq.) or anhydride (1.1 eq.) dropwise to the cooled, stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure N-acylated product.

Protocol 2: N-Alkylation via Nucleophilic Substitution

N-alkylation introduces alkyl groups, which can be used to tune lipophilicity, steric bulk, and metabolic stability of the final compound.

Causality and Experimental Choice: This reaction typically involves an Sₙ2 reaction between the nucleophilic N3-amine and an alkyl halide. The reactivity of the halide is generally I > Br > Cl. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the secondary amine, increasing its nucleophilicity. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cation of the base while not interfering with the nucleophile.[8] Heating is often required to drive the reaction to completion.

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent & Reagent Addition: Add anhydrous DMF or acetonitrile, followed by the alkyl bromide or iodide (1.2 eq.).

  • Heating: Heat the reaction mixture to 60-80 °C.

  • Reaction: Stir vigorously at this temperature for 6-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 3: Reductive Amination

Reductive amination is one of the most powerful and widely used methods for forming C-N bonds, converting a carbonyl group into an amine via an imine or iminium ion intermediate.[9] It is a highly efficient, one-pot process often favored in green chemistry.[9]

Causality and Experimental Choice: The reaction begins with the condensation of the amine and a carbonyl compound (aldehyde or ketone) to form an iminium ion, a process often catalyzed by mild acid. A selective, mild reducing agent is then used to reduce the iminium ion to the target amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is less reactive than other hydrides and will selectively reduce the iminium ion in the presence of the unreacted aldehyde or ketone.[10] Dichloroethane (DCE) or methanol are common solvents.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq.) to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirring solution. A slight effervescence may be observed.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor for the disappearance of starting materials by LC-MS.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extraction: Extract the mixture with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

Protocol 4: N-Arylation via Buchwald-Hartwig Cross-Coupling

The formation of an aryl-amine bond is a critical transformation in drug discovery. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a general and high-yielding method for this purpose.[11][12]

Causality and Experimental Choice: This reaction requires three key components: a palladium catalyst, a phosphine ligand, and a base.[13] The catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst) facilitates the catalytic cycle. The ligand, typically a bulky and electron-rich phosphine (e.g., XPhos, RuPhos, or tBu₃P), is crucial for promoting the key steps of oxidative addition and reductive elimination while preventing side reactions.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it competent to enter the catalytic cycle. The entire process must be performed under strictly anhydrous and inert (nitrogen or argon) conditions as the catalytic species are sensitive to oxygen and moisture.

Step-by-Step Protocol:

  • Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the aryl halide or triflate (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a flame-dried Schlenk flask.

  • Reagent Addition: Remove the flask from the glovebox (if used). Add this compound (1.2 eq.) followed by anhydrous, degassed toluene or dioxane via syringe.

  • Heating: Place the flask under a positive pressure of nitrogen and heat the mixture to 80-110 °C with vigorous stirring.

  • Reaction: Monitor the reaction by LC-MS until the aryl halide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature and quench with water. Dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove palladium residues. Rinse the pad with ethyl acetate.

  • Extraction & Drying: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography to afford the N-arylated product.

Section 3: Summary of Reaction Conditions

The table below provides a comparative overview of the typical conditions for the derivatization reactions described.

Reaction TypeCoupling PartnerKey Reagents / CatalystTypical SolventTemperature (°C)
N-Acylation Acyl Chloride / AnhydrideDIPEA or Et₃NDCM, THF0 to 25
N-Alkylation Alkyl Halide (Br, I)K₂CO₃ or Cs₂CO₃DMF, Acetonitrile60 to 80
Reductive Amination Aldehyde / KetoneNaBH(OAc)₃DCE, MeOH25
N-Arylation Aryl Halide / TriflatePd Catalyst, Phosphine Ligand, NaOtBuToluene, Dioxane80 to 110

Section 4: Visualization of Workflows and Mechanisms

Diagrams help clarify the relationships between different synthetic pathways and illustrate complex reaction mechanisms.

G cluster_start Starting Material cluster_reactions N3-Derivatization Pathways cluster_products Functionalized Products SM (1R,6R)-7-Boc-3,7- diazabicyclo[4.2.0]octane Acylation N-Acylation (RCOCl, Base) SM->Acylation Alkylation N-Alkylation (R-X, Base) SM->Alkylation RedAmin Reductive Amination (RCHO, NaBH(OAc)3) SM->RedAmin Arylation N-Arylation (Ar-X, Pd Cat.) SM->Arylation Prod_Amide N3-Acyl Derivative (Amide) Acylation->Prod_Amide Prod_Alkyl N3-Alkyl Derivative (Tertiary Amine) Alkylation->Prod_Alkyl Prod_RedAmin N3-Alkyl Derivative (Tertiary Amine) RedAmin->Prod_RedAmin Prod_Aryl N3-Aryl Derivative (Aryl Amine) Arylation->Prod_Aryl

Caption: General derivatization workflows at the N3 position.

G pd0 Pd(0)L_n pd_complex Oxidative Addition pd0->pd_complex arx Ar-X pd2 Ar-Pd(II)(X)L_n pd_complex->pd2 amine_coord Amine Coordination & Deprotonation pd2->amine_coord amine R₂NH (Substrate) base Base pd_amide Ar-Pd(II)(NR₂)L_n amine_coord->pd_amide reductive_elim Reductive Elimination pd_amide->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-NR₂ (Product) reductive_elim->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Section 5: Conclusion

This compound is a high-value building block for constructing diverse molecular architectures. The selective reactivity of the N3-amine, enabled by the N7-Boc protecting group, allows for the reliable application of fundamental organic transformations including acylation, alkylation, reductive amination, and palladium-catalyzed arylation. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this scaffold in the pursuit of novel chemical entities for drug discovery and development.

Section 6: References

  • Bouchet, F., et al. (2020). Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria. Journal of Medicinal Chemistry. Available from: [Link].

  • PubMed. (2024). Tandem Electrooxidation - Reductive Amination of Biobased Isohexides Towards Bicyclic Diamines. ChemSusChem. Available from: [Link].

  • PubMed. (2020). Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria. Available from: [Link].

  • Google Patents. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Available from: .

  • ResearchGate. (2015). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. Available from: [Link].

  • Wikipedia. Reductive amination. Available from: [Link].

  • RSC Publishing. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Available from: [Link].

  • Interchim. ASTATECH - Product List. Available from: [Link].

  • ResearchGate. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Available from: [Link].

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link].

  • ResearchGate. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. Available from: [Link].

  • ResearchGate. (2021). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. Available from: [Link].

  • Six, Y. (2022). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Arkivoc. Available from: [Link].

  • Marlon D. et al. (2007). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. Available from: [Link].

  • ResearchGate. (2015). Stereoselective Synthesis of Novel Bis-Homoinositols with Bicyclo[4.2.0]Octane Motifs. Available from: [Link].

  • Journal of the Chemical Society, Chemical Communications. (1981). Novel synthesis of the 7-oxo-1,3-diazabicyclo[3.2.0]heptane and 8-oxo-1,3-diazabicyclo[4.2.0]octane ring systems. Available from: [Link].

  • Tohoku University Research Repository. (2025). DMAPO/Boc>2>O-Mediated One-Pot Direct N-Acylation of Sulfoximines with Carboxylic Acids. European Journal of Organic Chemistry. Available from: [Link].

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Available from: [Link].

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Available from: [Link].

  • SciSpace. (2009). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society. Available from: [Link].

  • Google Patents. (2023). Heteroaryl heterocyclyl compounds for the treatment of autoimmune disease. Available from: .

  • Thieme. (2017). Oxetanes and Oxetan-3-ones. Available from: [Link].

  • White Rose eTheses Online. (2019). Stereoselective Metal-Catalyzed Transformations for Carbon-Boron Bond Formation and Carbon-Nitrogen Bond Cleavage. Available from: [Link].

  • Malik, M.I., et al. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega. Available from: [Link].

  • ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Available from: [Link].

  • Google Patents. (2013). 1,6- diazabicyclo[1][14][15] octan-7-one derivatives and their use in the treatment of bacterial infections. Available from: .

  • Molbase. This compound. Available from: [Link].

  • White Rose eTheses Online. (2023). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Available from: [Link].

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Application Notes and Protocols: (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Conformational Constraint in Drug Design

In the intricate dance of molecular recognition, the three-dimensional architecture of a small molecule is paramount. The (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane scaffold has emerged as a privileged structural motif in modern drug discovery, primarily owing to its rigid, bicyclic framework. This inherent rigidity reduces the entropic penalty upon binding to a biological target, often leading to a significant enhancement in binding affinity and selectivity. The defined stereochemistry of the (1R,6R) isomer presents a unique spatial arrangement of its nitrogen atoms, making it an ideal bioisostere for less constrained diamine fragments commonly found in bioactive molecules. This application note will delve into the utility of this versatile building block, with a particular focus on its successful application in the development of potent and selective modulators of nicotinic acetylcholine receptors (nAChRs).

Core Application: Modulating Nicotinic Acetylcholine Receptors for CNS Disorders

The α4β2 nicotinic acetylcholine receptor is a well-validated target for a range of central nervous system (CNS) disorders, including pain, cognitive deficits, and nicotine addiction.[1] Agonists of this receptor have shown significant promise as non-opioid analgesics. The diazabicyclo[4.2.0]octane core has been instrumental in the design of some of the most potent and selective α4β2 nAChR agonists to date.[2]

The constrained nature of the this compound scaffold allows for precise positioning of a basic nitrogen atom (N3 after Boc deprotection) and a linking vector from the other nitrogen (N7) to interact with key residues in the receptor's binding pocket. This is exemplified in analogues of potent nAChR agonists where the diazabicyclic core mimics the spatial relationship between the nitrogens in molecules like epibatidine, but with a more synthetically tractable and often more metabolically stable framework.

The Critical Role of (1R,6R) Stereochemistry

The specific (1R,6R) stereochemistry is not arbitrary; it is crucial for optimal interaction with the chiral environment of the α4β2 nAChR binding site. X-ray crystallography and molecular modeling studies of the human α4β2 receptor have revealed a complex, aromatic-rich binding pocket at the interface of the α4 and β2 subunits.[3][4] The (1R,6R) configuration of the diazabicyclooctane core orients the substituents in a vector space that maximizes favorable interactions, such as hydrogen bonding and cation-π interactions, with key amino acid residues like tyrosine and tryptophan within the binding site, while minimizing steric clashes.[5] This precise stereochemical fit is a key determinant of the high binding affinity and functional potency observed in this class of compounds.

Experimental Protocols

Protocol 1: N-Arylation of this compound with 3-Halopyridines

This protocol describes a typical Buchwald-Hartwig amination reaction to couple the protected diazabicyclic scaffold with a heteroaromatic ring, a common step in the synthesis of nAChR agonists.

Workflow for N-Arylation:

Buchwald-Hartwig Amination reagents Reagents: - this compound - 3-Bromo-6-chloropyridine - Pd2(dba)3 (catalyst) - Xantphos (ligand) - Cs2CO3 (base) - Toluene (solvent) reaction Reaction Setup: - Combine reagents under inert atmosphere (N2 or Ar). - Heat to 100-110 °C. reagents->reaction 1. Combine workup Work-up: - Cool to room temperature. - Dilute with ethyl acetate. - Filter through Celite. - Wash with water and brine. reaction->workup 2. After 12-24h purification Purification: - Concentrate in vacuo. - Purify by flash column chromatography (e.g., silica gel, EtOAc/hexanes gradient). workup->purification 3. Isolate crude product Product: tert-butyl (1R,6R)-3-((6-chloropyridin-3-yl)methyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate purification->product 4. Isolate pure

Caption: Workflow for the Buchwald-Hartwig N-arylation.

Materials:

  • This compound (1.0 equiv)

  • 3-Bromo-6-chloropyridine (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), heating mantle, and magnetic stirrer.

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 3-bromo-6-chloropyridine, cesium carbonate, Xantphos, and Pd₂(dba)₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-arylated product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as a bulky, electron-rich phosphine ligand is critical for facilitating the carbon-nitrogen bond formation in the Buchwald-Hartwig cross-coupling reaction. Xantphos is particularly effective for coupling with heteroaromatic halides.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is essential for the deprotonation of the amine and for facilitating the catalytic cycle. Its solubility in toluene is low, but it is effective in this heterogeneous system.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure a high yield.

Protocol 2: Boc Deprotection

This protocol outlines the standard procedure for removing the tert-butyloxycarbonyl (Boc) protecting group to reveal the secondary amine, which is often the final step or a prelude to further functionalization.

Procedure:

  • Dissolve the Boc-protected compound from Protocol 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4 M).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting product is typically the corresponding TFA or HCl salt. It can be used as is for subsequent steps or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent to yield the free amine.

Quantitative Data: Structure-Activity Relationships

The following table summarizes the binding affinity (Kᵢ) and functional potency (EC₅₀) for a series of 3-pyridinyl-substituted 3,8-diazabicyclo[4.2.0]octane derivatives at the human α4β2 nAChR. This data highlights how modifications to the pyridine ring influence the interaction with the receptor.

Compound IDhα4β2 Kᵢ (nM)hα4β2 EC₅₀ (nM)
1 HH0.052.5
2 5-ClH0.021.8
3 6-ClH0.031.2
4 5-FH0.042.1
5 H6-CH₃0.128.7

Data is representative and compiled from publicly available medicinal chemistry literature on diazabicyclooctane nAChR agonists.[2]

Signaling Pathway Visualization

Activation of the α4β2 nAChR, a ligand-gated ion channel, by an agonist such as a (1R,6R)-3,7-diazabicyclo[4.2.0]octane derivative, leads to the influx of cations (primarily Na⁺ and Ca²⁺). This influx causes membrane depolarization and initiates a cascade of downstream signaling events.

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular nAChR α4β2 nAChR Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ influx Ca_influx Ca²⁺ Influx nAChR->Ca_influx Agonist (1R,6R)-diazabicyclooctane Agonist Agonist->nAChR Binds VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Opens CaMK Ca²⁺/Calmodulin- dependent Kinases (CaMK) Ca_influx->CaMK Activates NT_release Neurotransmitter Release (e.g., Dopamine) Ca_influx->NT_release Triggers VGCC->Ca_influx Further increases CREB CREB Phosphorylation CaMK->CREB Gene_expression Altered Gene Expression CREB->Gene_expression

Caption: Agonist binding to α4β2 nAChR and downstream signaling.

Conclusion

This compound is a powerful and versatile building block for the synthesis of conformationally constrained molecules in drug discovery. Its application has been particularly successful in the development of high-affinity α4β2 nAChR agonists, demonstrating how the principles of stereochemically defined, rigid scaffolds can be translated into potent and selective drug candidates. The protocols and data presented herein provide a framework for researchers to utilize this valuable synthon in their own drug discovery programs targeting nAChRs and potentially other targets where a constrained diamine pharmacophore is required.

References

  • Morales-Perez, C. L., Noviello, C. M., & Hibbs, R. E. (2016). X-ray structure of the human α4β2 nicotinic receptor. Nature, 538(7625), 411–415. [Link]

  • Walsh, R. M., Jr, & Gmiro, V. E. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. eLife, 11, e75402. [Link]

  • Frost, M. J., Bunnelle, H. W., Tietje, K. R., Anderson, D. J., Rueter, L. E., Curzon, P., ... & Meyer, M. D. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of medicinal chemistry, 49(26), 7843–7853. [Link]

  • Kim, E. A., Jung, K. C., Sohn, U. D., & Im, C. (2009). Quantitative structure activity relationship between diazabicyclo[4.2.0]octanes derivatives and nicotinic acetylcholine receptor agonists. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 13(1), 55–59. [Link]

  • Morales-Perez, C. L., et al. (2021). Insights into Crystallization of Neuronal Nicotinic α4β2 Receptor in Polarized Lipid Matrices. International Journal of Molecular Sciences, 22(21), 11586. [Link]

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120. [Link]

  • Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699–729. [Link]

  • Bunnelle, W. H., et al. (2001). Diazabicyclic central nervous system active agents.
  • Grady, S. R., Drenan, R. M., Breining, S. R., ... & Marks, M. J. (2007). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 52(4), 1044-1056. [Link]

  • Boss, C., et al. (2012). 3, 8-Diazabicyclo [4.2. 0] octane derivatives as orexin receptor antagonists and their preparation and use for the treatment of diseases.
  • Arias, H. R., et al. (2018). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 23(11), 2829. [Link]

  • BindingDB: Target-ligand binding data for Nicotinic Acetylcholine Receptor alpha4 beta2 subunit. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The (1R,6R)-3,7-diazabicyclo[4.2.0]octane scaffold is a privileged structural motif in medicinal chemistry, notably forming the core of several advanced β-lactamase inhibitors like avibactam and relebactam.[1][2] Its rigid, chiral framework is crucial for potent biological activity. This application note provides a detailed, robust, and scalable protocol for the synthesis of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane, a key protected intermediate for further elaboration in drug discovery and development programs. We will delve into the strategic considerations behind the synthetic route, process safety, and optimization parameters essential for transitioning from laboratory scale to pilot plant production.

Introduction and Strategic Overview

The synthesis of complex heterocyclic structures for pharmaceutical applications demands routes that are not only efficient but also safe and scalable. The target molecule, this compound, features a fused bicyclic system with defined stereochemistry. The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the N7 nitrogen, preventing its participation in undesired side reactions while allowing for selective functionalization at the N3 position. The Boc group is renowned for its stability across a wide range of reaction conditions and its straightforward removal under acidic conditions.[3][4][5]

Our synthetic strategy is designed around a key intramolecular cyclization step to construct the strained four-membered ring of the bicyclo[4.2.0]octane system. This approach ensures control over the challenging cis-fused ring junction stereochemistry. The subsequent Boc protection is a well-established and high-yielding transformation.

cluster_0 Synthetic Strategy Start Chiral Precursor (e.g., Piperidine Derivative) Step1 Functional Group Manipulation Start->Step1 Introduce Leaving Group Step2 Intramolecular Cyclization Step1->Step2 Form [4.2.0] Core Step3 Boc Protection Step2->Step3 Protect N7 Amine End This compound Step3->End

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol

This protocol is optimized for a 50-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Reagents
ReagentGradeSupplierNotes
(3R,4R)-1-benzyl-3-hydroxy-4-(hydroxymethyl)piperidine>98%CommercialChiral starting material.
Methanesulfonyl chloride (MsCl)>99%CommercialHandle with care, corrosive.
Triethylamine (TEA)>99.5%CommercialDistill from CaH₂ before use.
Dichloromethane (DCM)AnhydrousCommercialUse from a solvent purification system.
Sodium azide (NaN₃)>99%CommercialHighly toxic. Handle with extreme caution.
Dimethylformamide (DMF)AnhydrousCommercialUse from a solvent purification system.
Palladium on Carbon (Pd/C)10 wt. %CommercialHandle carefully, may be pyrophoric.
Methanol (MeOH)ACS GradeCommercial---
Di-tert-butyl dicarbonate (Boc₂O)>97%Commercial---
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
Saturated aq. NaHCO₃---Lab PreparedFor work-up.
Brine---Lab PreparedFor work-up.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying.
Step-by-Step Synthesis

Step 1: Dimesylation of the Diol

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a thermometer, add (3R,4R)-1-benzyl-3-hydroxy-4-(hydroxymethyl)piperidine (100 g, 0.425 mol) and anhydrous Dichloromethane (DCM, 1 L).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add Triethylamine (TEA, 148 mL, 1.06 mol, 2.5 eq) via a dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Add Methanesulfonyl chloride (MsCl, 75 mL, 0.978 mol, 2.3 eq) dropwise over 1 hour, maintaining the internal temperature below 5 °C. A thick white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1) until the starting material is consumed.

  • Quench the reaction by slowly adding 500 mL of cold water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated aq. NaHCO₃ (250 mL), and brine (250 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude dimesylate as a pale yellow oil, which is used directly in the next step without further purification.

Step 2: Intramolecular Cyclization and Azide Formation

  • Dissolve the crude dimesylate from the previous step in anhydrous Dimethylformamide (DMF, 800 mL) in a 2 L flask.

  • Add Sodium azide (NaN₃, 83 g, 1.28 mol, 3.0 eq). Caution: Sodium azide is highly toxic and can form explosive metal azides.

  • Heat the mixture to 80 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by LC-MS.

  • After completion, cool the reaction to room temperature and pour it into 2 L of ice-water.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 500 mL).

  • Combine the organic extracts and wash thoroughly with water (4 x 500 mL) to remove DMF, followed by brine (500 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is a benzyl-protected azido-diazabicyclooctane.

Step 3: Debenzylation and Azide Reduction

  • Dissolve the crude product from Step 2 in Methanol (MeOH, 1 L).

  • Transfer the solution to a suitable hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (Pd/C, 10 g, 10 wt. %) under a nitrogen atmosphere.

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature for 24 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the free amine.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional MeOH (200 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude (1R,6R)-3,7-diazabicyclo[4.2.0]octane as an oil.

Step 4: N-Boc Protection

  • Dissolve the crude amine from Step 3 in DCM (800 mL) and cool to 0 °C.

  • Add TEA (60 mL, 0.425 mol, 1.0 eq) to the solution.

  • In a separate beaker, dissolve Di-tert-butyl dicarbonate (Boc₂O, 97 g, 0.446 mol, 1.05 eq) in DCM (200 mL).

  • Add the Boc₂O solution dropwise to the amine solution over 30 minutes at 0 °C. Note: CO₂ gas is evolved during this reaction. [4]

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor by TLC (10% MeOH in DCM) for completion.

  • Wash the reaction mixture with saturated aq. NaHCO₃ (2 x 300 mL) and brine (300 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to a viscous oil.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, 0-10% MeOH in DCM) to afford this compound as a white solid.

Expected Results
ParameterExpected Value
Yield (Overall) 35-45% over 4 steps
Appearance White to off-white solid
Purity (by HPLC) >98%
¹H NMR Conforms to the expected structure
Mass Spec (ESI+) m/z = 213.16 [M+H]⁺

Scale-Up Considerations and Process Safety

Transitioning a synthesis from the lab bench to a pilot or manufacturing scale introduces significant challenges related to safety, efficiency, and material handling.[6]

Safety Imperatives
  • Sodium Azide: The use of sodium azide is the highest risk in this process. On a large scale, in-situ generation of hydrazoic acid can be hazardous.[7] Alternative, less hazardous azide sources or a different synthetic route avoiding azides should be considered for commercial manufacturing. All handling must be done with extreme caution to avoid contact and the formation of explosive heavy metal azides.

  • Hydrogenation: Catalytic hydrogenation is an exothermic process and carries a risk of fire or explosion. The catalyst should be handled wet or under an inert atmosphere. Ensure proper grounding of equipment to prevent static discharge.

  • Boc Protection: The reaction with Boc₂O is exothermic and produces carbon dioxide gas.[4] On a large scale, this can lead to a significant pressure increase in a closed reactor. The vessel must be properly vented, and the addition of Boc₂O must be controlled to manage the exotherm and gas evolution.

Optimization for Scale-Up
  • Telescoping: The crude products from Step 1 and 2 are used directly in subsequent steps ("telescoped"). This is highly advantageous for scale-up as it avoids lengthy and costly purification steps, minimizing solvent usage and material loss.

  • Solvent Choice: While DCM and DMF are effective, their use is often restricted on an industrial scale due to environmental and health concerns. Process development should explore greener solvent alternatives like 2-MeTHF, CPME, or acetone.

  • Purification: Flash chromatography is not viable for multi-kilogram production. The final step should be optimized to produce a solid that can be purified by crystallization. This provides the highest purity and a stable, easily handleable solid form.[6] Developing a robust crystallization protocol is a critical aspect of process development.

  • Continuous Flow Technology: For hazardous steps like the azidation, continuous flow processing could offer significant safety benefits by minimizing the volume of hazardous reagents being handled at any given time.[8] Similarly, thermal deprotection of Boc groups, while not used here, is often safer and more efficient in flow reactors.[3][9]

cluster_protocol Detailed Protocol Workflow Start Charge Diol & DCM Cool Cool to 0 °C Start->Cool AddTEA Add TEA Cool->AddTEA AddMsCl Add MsCl AddTEA->AddMsCl React1 Stir & Warm AddMsCl->React1 Workup1 Aqueous Work-up React1->Workup1 Concentrate1 Concentrate Workup1->Concentrate1 Step2 Cyclization with NaN3 Concentrate1->Step2 Workup2 Extraction Step2->Workup2 Concentrate2 Concentrate Workup2->Concentrate2 Step3 Hydrogenation (Pd/C, H2) Concentrate2->Step3 Filter Filter Catalyst Step3->Filter Concentrate3 Concentrate Filter->Concentrate3 Step4 Boc Protection (Boc2O) Concentrate3->Step4 Workup3 Aqueous Work-up Step4->Workup3 Concentrate4 Concentrate Workup3->Concentrate4 Purify Column Chromatography Concentrate4->Purify Final Isolate Pure Product Purify->Final

Caption: Step-by-step experimental workflow diagram.

Conclusion

This application note details a reliable and scalable synthesis for this compound. By employing a strategy of intramolecular cyclization followed by a standard protection protocol, this key intermediate can be produced in good yield and high purity. Critical safety and scalability considerations have been highlighted, providing a roadmap for researchers in both academic and industrial settings to transition this synthesis to a larger scale. The development of a final crystallization step would be the next logical advancement for producing material suitable for GMP manufacturing campaigns.

References

  • Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam . Chemical Communications (RSC Publishing). Available at: [Link]

  • US10759800B2 - Crystalline forms of diazabicyclooctane derivatives and production process thereof. Google Patents.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis of Fused Nitrogen Containing Heterocycles via Cascade Reactions . T-Space - University of Toronto. Available at: [Link]

  • BOC Protection and Deprotection . J&K Scientific LLC. Available at: [Link]

  • Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition . ACG Publications. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions . Pfizer. Available at: [Link]

  • Application Note - N-Boc Protection . Scribd. Available at: [Link]

  • Synthesis and β-Lactamase Inhibition Activity of Diazabicyclooctane Derivatives in Combination with Imipenem . ResearchGate. Available at: [Link]

  • An Investigation Towards the Synthesis of a Novel Conformationally Restricted Ethylenediamine Scaffold . University of Central Florida. Available at: [Link]

  • Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow . Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Contin . IRIS Unimore. Available at: [Link]

Sources

Mastering Molecular Architectures: A Guide to Coupling Reactions with (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Diazabicyclo[4.2.0]octane Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. The (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane scaffold has emerged as a significant building block, prized for its constrained bicyclic structure which can impart favorable conformational properties to bioactive molecules.[1] This guide provides an in-depth exploration of key coupling reactions involving this scaffold, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. The strategic protection of one of the nitrogen atoms with a tert-butyloxycarbonyl (Boc) group allows for selective functionalization at the N-3 position, making it a versatile intermediate for the synthesis of complex nitrogen-containing heterocycles.

This document will delve into three critical classes of coupling reactions: Buchwald-Hartwig amination for the formation of C-N bonds, Suzuki-Miyaura coupling for C-C bond formation, and amide bond formation, a cornerstone of peptide and small molecule synthesis. Each section is designed to provide not just a recipe, but a deeper understanding of the reaction mechanics and the rationale behind the chosen conditions.

I. N-Arylation via Buchwald-Hartwig Amination: Forging the Aryl-Amine Bond

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[2] For the this compound scaffold, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the N-3 position, a common motif in pharmacologically active compounds.[3]

The choice of palladium precursor, ligand, and base is critical for achieving high yields and minimizing side reactions. The use of sterically hindered phosphine ligands is a hallmark of modern Buchwald-Hartwig amination, facilitating the crucial reductive elimination step.[2]

Protocol: Palladium-Catalyzed N-Arylation of this compound

This protocol provides a general procedure for the N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., tBu₃P·HBF₄, XantPhos)[4]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Reagent Addition: Add the this compound (1.0 eq.), the aryl halide (1.1 eq.), and the base (e.g., NaOtBu, 1.5-2.2 eq.).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterRecommended ConditionsRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Readily available and effective sources of Pd(0) in situ.
Ligand tBu₃P·HBF₄, XPhos, XantPhosBulky, electron-rich phosphines that promote oxidative addition and reductive elimination.[4]
Base NaOtBu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene, DioxaneAprotic solvents with appropriate boiling points for the reaction temperature.
Temperature 80 - 110 °CSufficient thermal energy to overcome activation barriers in the catalytic cycle.
Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine Pd Precursor, Ligand, This compound, Aryl Halide, and Base solvent Add Anhydrous Solvent reagents->solvent Under Inert Gas reaction Heat and Stir under Inert Atmosphere (12-24h) solvent->reaction workup Cool, Dilute, and Perform Aqueous Wash reaction->workup Monitor by TLC/LC-MS purification Dry, Concentrate, and Purify by Chromatography workup->purification product Isolated N-Aryl Product purification->product

Caption: Workflow for Buchwald-Hartwig N-arylation.

II. Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[5] While this compound itself does not directly participate as a halide or boronic acid, it is a crucial scaffold onto which such functionalities can be installed. For instance, an aryl halide can be coupled to the diazabicyclic core via Buchwald-Hartwig amination, and this product can then undergo a subsequent Suzuki-Miyaura coupling.

The success of the Suzuki-Miyaura coupling hinges on the appropriate choice of palladium catalyst, ligand, base, and solvent system. The reaction is known for its high functional group tolerance.

Protocol: Suzuki-Miyaura Coupling of a Functionalized Diazabicyclo[4.2.0]octane Derivative

This protocol outlines a general procedure for a Suzuki-Miyaura coupling with an aryl halide derivative of this compound.

Materials:

  • N-Aryl halide derivative of this compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the N-aryl halide derivative of the diazabicyclooctane (1.0 eq.), the arylboronic acid (1.5-2.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Effective catalysts for a broad range of substrates.[6]
Boron Reagent Arylboronic acids, Arylboronic estersGenerally stable, commercially available, and environmentally benign.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Essential for the transmetalation step of the catalytic cycle.[7]
Solvent System Dioxane/H₂O, Toluene/EthanolA mixture of organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80 - 100 °CPromotes efficient catalytic turnover.
Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine Aryl Halide Derivative, Boronic Acid, Pd Catalyst, and Base solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent Under Inert Gas reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Cool, Dilute, and Perform Aqueous Wash reaction->workup Monitor by TLC/LC-MS purification Dry, Concentrate, and Purify by Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: Workflow for Suzuki-Miyaura C-C bond formation.

III. Amide Bond Formation: The Cornerstone of Synthesis

Amide bond formation is one of the most fundamental and frequently employed reactions in organic synthesis. For this compound, this reaction allows for the acylation of the N-3 nitrogen with a wide variety of carboxylic acids, leading to a diverse range of amides. The use of coupling reagents is standard practice to activate the carboxylic acid for nucleophilic attack by the amine.

Protocol: Amide Coupling with this compound

This protocol describes a general procedure for the formation of an amide bond between this compound and a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid

  • Coupling reagent (e.g., HATU, HOBt/EDC, DCC)

  • Amine base (e.g., DIPEA, Et₃N)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), the coupling reagent (e.g., HATU, 1.2 eq.), and the amine base (e.g., DIPEA, 2.0 eq.) in the anhydrous solvent. Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of this compound (1.0 eq.) in the anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction Execution: Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product via flash column chromatography.

Data Presentation: Amide Coupling Reagents and Conditions
ParameterRecommended ConditionsRationale
Coupling Reagent HATU, HOBt/EDC, DCC/DMAPA variety of reagents are available to form an active ester from the carboxylic acid, facilitating nucleophilic attack.[8]
Amine Base DIPEA, Et₃NA non-nucleophilic base is used to neutralize the acid formed during the reaction and to facilitate the coupling process.
Solvent DMF, DCM, THFAprotic solvents that are good at dissolving the reagents and do not interfere with the reaction.
Temperature 0 °C to Room TemperatureMild conditions are generally sufficient for amide bond formation with modern coupling reagents.
Experimental Workflow: Amide Bond Formation

Amide_Coupling_Workflow activation Activate Carboxylic Acid with Coupling Reagent and Amine Base amine_add Add (1R,6R)-7-Boc-3,7- diazabicyclo[4.2.0]octane activation->amine_add reaction Stir at Room Temperature (4-12h) amine_add->reaction workup Quench with Water and Perform Acid-Base Wash reaction->workup Monitor by TLC/LC-MS purification Dry, Concentrate, and Purify by Chromatography workup->purification product Isolated Amide Product purification->product

Caption: Workflow for amide bond formation.

Conclusion: A Versatile Scaffold for Complex Molecule Synthesis

The this compound scaffold is a valuable building block in contemporary organic synthesis. Its successful application in key coupling reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation opens avenues for the creation of a diverse array of complex molecules with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their synthetic endeavors. By understanding the underlying principles of these reactions and carefully selecting the appropriate conditions, scientists can unlock the full potential of this unique molecular architecture.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 27). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2023, October 11). MDPI. Retrieved January 16, 2026, from [Link]

  • Preparation and characterization of bicyclic amide acetals and monothioacetals. (2006, August 8). Journal of Physical Organic Chemistry.
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  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • US Patent for Heteroaryl heterocyclyl compounds for the treatment of autoimmune disease. (n.d.). Google Patents.
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  • (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane. (n.d.). American Elements. Retrieved January 16, 2026, from [Link]

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  • A Palladium-Catalyzed Borylation/Silica Gel Promoted Hydrolysis Sequence for the Synthesis of Hydroquinine-6'-Boric Acid and Its Applications. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

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Application Notes & Protocols: Synthesis of Bridged Bicyclic Amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Three-Dimensionality

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Flat, aromatic-rich molecules, while historically successful, often suffer from metabolic instability and off-target effects. Consequently, there has been a significant shift towards molecules with greater three-dimensionality, a concept often quantified by a high fraction of sp³-hybridized carbons (Fsp³).[1] Bridged bicyclic amines have emerged as premier scaffolds in this "escape from flatland," offering a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties.[2][3]

These structures are not merely complex curiosities; they are enabling tools for medicinal chemists. Their rigid frameworks allow for the precise projection of functional groups into three-dimensional space, facilitating optimal interactions with biological targets.[1] Furthermore, the introduction of a bridged architecture can block sites of metabolism, enhance metabolic stability, and improve solubility profiles compared to their monocyclic counterparts.[1] This guide provides an in-depth exploration of key synthetic strategies for accessing these valuable motifs, complete with detailed protocols and the rationale behind critical experimental choices.

Core Synthetic Strategies: A Mechanistic Overview

The construction of bridged nitrogen-containing ring systems can be broadly categorized into several strategic approaches. The choice of strategy is often dictated by the desired ring size, substitution pattern, and the availability of starting materials.

  • Intramolecular Cyclization: These methods are among the most powerful, forming the critical bridge by connecting two existing points on a monocyclic or acyclic precursor. Key examples include radical-mediated C-H aminations and transition-metal-catalyzed cyclizations.

  • Cycloaddition Reactions: Reactions like the Aza-Diels-Alder allow for the concerted or stepwise formation of the bicyclic core from simpler acyclic components, often with excellent stereochemical control.[4]

  • Ring-Closing Metathesis (RCM): A robust and versatile method that utilizes ruthenium or molybdenum catalysts to form a new ring by joining two alkene tethers on a precursor molecule.[5]

The following sections will provide detailed, field-tested protocols for three of the most effective and widely adopted methodologies.

Protocol I: Intramolecular C–H Amination via Synergistic Light and Heat Activation

Intramolecular C-H amination represents a highly efficient strategy for converting simpler monocyclic amines into complex bridged architectures in a single step.[1] This approach, conceptually related to the classic Hofmann-Löffler-Freytag reaction, leverages the generation of a reactive nitrogen-centered intermediate that selectively functionalizes a remote C-H bond.[1] Recent advancements have demonstrated that the synergistic application of light and heat can significantly improve reaction efficiency and scalability.[6][7][8]

Causality: The protocol relies on the formation of an N-chloro-N-sodio-sulfonamide intermediate. Thermal energy facilitates the homolytic cleavage of the N-Cl bond to generate a nitrogen-centered radical. Photonic energy (from a simple light source) is crucial for promoting the subsequent 1,5-hydrogen atom transfer (HAT) from a remote C-H bond to the nitrogen radical, forming a carbon-centered radical. This is followed by radical recombination to close the ring and form the bridged bicyclic product.

C_H_Amination_Workflow cluster_prep Precursor Preparation cluster_cyclization Key Cyclization Step cluster_final Final Product A Monocyclic Amine Precursor B N-Sulfonylation & Chlorination A->B 1. TsCl, Base 2. t-BuOCl C N-Chloro Sulfonamide Intermediate B->C D Synergistic Activation (Heat + Light) C->D E Intramolecular C-H Amination D->E Radical Cascade F Bridged Bicyclic Amine (Sulfonamide Protected) E->F G Deprotection (optional) F->G e.g., Mg/MeOH

Caption: Workflow for Intramolecular C-H Amination.

Detailed Protocol:

  • Preparation of the N-Chloro Sulfonamide Precursor:

    • To a solution of the starting monocyclic amine (1.0 equiv) in dichloromethane (DCM, 0.5 M), add triethylamine (1.5 equiv) and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (1.1 equiv) portion-wise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonamide.

    • Dissolve the sulfonamide in an appropriate solvent like acetonitrile. Add tert-butyl hypochlorite (1.2 equiv) and stir in the dark for 1 hour to form the N-chloro sulfonamide. The solvent should be removed carefully in vacuo without heating.

  • Synergistic Cyclization Reaction:

    • In a reaction vessel equipped with a condenser and a magnetic stir bar, dissolve the crude N-chloro sulfonamide precursor (1.0 equiv) in a suitable solvent (e.g., acetonitrile, 0.1 M).

    • Add sodium carbonate (2.0 equiv) as a base.

    • Position a visible light source (e.g., a simple household compact fluorescent lamp or a blue LED strip) near the reaction vessel.

    • Heat the reaction mixture to reflux (typically ~80 °C for acetonitrile) while irradiating with the light source.[6]

    • Monitor the reaction by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the bridged bicyclic sulfonamide.

  • Sulfonamide Deprotection (If Required):

    • The resulting sulfonamide can often be deprotected under reducing conditions (e.g., magnesium powder in methanol or sodium naphthalenide) to yield the free bridged bicyclic amine.

ParameterConditionRationale
Solvent Acetonitrile, DichlorobenzeneMust be stable to radical conditions and have a suitable boiling point.
Activation Heat (Reflux) + Visible LightSynergistic activation is key; heat initiates radical formation while light promotes the crucial HAT step.[7]
Base Na₂CO₃, K₂CO₃Neutralizes the HCl generated during the cyclization.
Yields 40-80%Highly dependent on the substrate and ring strain of the product.

Protocol II: Ring-Closing Metathesis (RCM) for Azabicycle Synthesis

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic and polycyclic systems, including bridged bicyclic amines.[5] The strategy involves preparing a monocyclic amine decorated with two terminal alkene "tethers" and subsequently using a transition metal catalyst (typically Ruthenium-based) to form the bridging ring with the concomitant release of ethylene gas.[9][10]

Causality: The reaction proceeds via a metallacyclobutane intermediate.[5] The Grubbs or Hoveyda-Grubbs catalyst first engages with one of the terminal alkenes. An intramolecular [2+2] cycloaddition with the second alkene tether forms a new metallacyclobutane, which then undergoes a retro-[2+2] cycloaddition to release the cyclic product and regenerate a metal alkylidene species. Driving the reaction to completion often involves the removal of the volatile ethylene byproduct.

RCM_Catalytic_Cycle cluster_substrate Substrate Entry/Exit A [Ru]=CH2 (Catalyst) B Metallacyclobutane I A->B - C2H4 C Intermediate Alkylidene B->C Retro [2+2] D Metallacyclobutane II (Ring Closing) C->D Intramolecular [2+2] E Bridged Product +[Ru]=CH2 D->E Retro [2+2] E->A Regeneration Product Bridged Amine E->Product Diene Diene Precursor Diene->A + Substrate

Caption: Simplified Catalytic Cycle for RCM.

Detailed Protocol:

  • Synthesis of the Diene Precursor:

    • The precursor, typically a cis-2,6-dialkenyl-N-acyl piperidine derivative, must be synthesized first.[10] This often involves multi-step sequences starting from readily available materials like glutarimide or substituted pyridines. The N-acyl group (e.g., Boc, Cbz, or tosyl) is crucial as electron-rich free amines can poison the catalyst.[9]

  • Ring-Closing Metathesis Reaction:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the diene precursor (1.0 equiv).

    • Dissolve the substrate in a dry, degassed solvent such as dichloromethane (DCM) or toluene to a concentration of 0.005–0.05 M. Rationale: High dilution is critical to favor the intramolecular RCM pathway over intermolecular oligomerization.

    • Add the RCM catalyst (e.g., Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Generation catalyst, 1-5 mol%).

    • Heat the reaction mixture to reflux (40 °C for DCM, 110 °C for toluene) or stir at room temperature, depending on the catalyst activity and substrate reactivity. A gentle stream of argon can be bubbled through the solution to help remove the ethylene byproduct and drive the equilibrium towards the product.

    • Monitor the reaction by TLC or ¹H NMR until completion (typically 2-24 hours).

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and add a quenching agent like ethyl vinyl ether or triphenylphosphine to deactivate the catalyst. Stir for 30 minutes.

    • Concentrate the solvent under reduced pressure.

    • Purify the residue directly by flash column chromatography on silica gel to isolate the N-protected bridged bicyclic amine.

ParameterConditionRationale
Catalyst Grubbs II, Hoveyda-Grubbs IIOffer high stability to air/moisture and broad functional group tolerance.[5][9]
Solvent DCM, Toluene (Anhydrous, Degassed)Must be inert and free of impurities that could deactivate the catalyst.
Concentration 0.005 - 0.05 M (High Dilution)Favors intramolecular cyclization over intermolecular polymerization.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from deactivation by oxygen.

Protocol III: Aza-Diels-Alder Cycloaddition

The Aza-Diels-Alder reaction is a powerful variant of the classic Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile.[4] This [4+2] cycloaddition is a highly convergent method for constructing six-membered nitrogen heterocycles, which can serve as the core of, or a precursor to, a bridged bicyclic system. Often, the initial cycloadduct undergoes further transformations to complete the bridged structure.

Causality: The reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice-versa in inverse-electron demand variants). The use of an imine as the dienophile is common.[4] Lewis acid catalysis is frequently employed to lower the LUMO energy of the imine, thereby accelerating the reaction and controlling stereoselectivity.

Detailed Protocol (Example: Iminium-catalyzed Aza-Diels-Alder):

  • In Situ Generation of the Dienophile:

    • In many modern protocols, the reactive imine or iminium ion is generated in situ to avoid instability and handling issues.[4]

    • To a solution of an α,β-unsaturated aldehyde or ketone (1.0 equiv) in an appropriate solvent (e.g., DCM, MeCN) at -20 °C, add a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%).

    • Add an amine source (e.g., a protected hydrazine or aniline, 1.2 equiv). This will react with the enal to form the diene and with another molecule of the enal to form the dienophile via trienamine catalysis.[11]

  • Cycloaddition Reaction:

    • Stir the mixture at the specified temperature (can range from -40 °C to room temperature) for 24-72 hours.

    • The reaction progress should be monitored carefully by LC-MS or TLC. The stereochemical outcome is often directed by the chiral catalyst.[11]

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. The resulting cycloadduct may require further steps (e.g., reduction, ring closure) to form the final bridged bicyclic amine.

ParameterConditionRationale
Diene Electron-rich (e.g., Danishefsky's diene)Reacts readily with electron-poor dienophiles.[4]
Dienophile Imine or Iminium Ion (often electron-deficient)The aza-component of the reaction.[4]
Catalyst Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) or OrganocatalystsActivates the dienophile and can induce asymmetry.
Stereocontrol Endo/Exo selectivityGoverned by orbital overlap and steric effects; often tunable with catalyst and conditions.[4]

Purification and Characterization

The purification and characterization of bridged bicyclic amines require careful consideration due to their unique properties.

  • Purification: While standard flash column chromatography is effective, the basicity of amines can cause streaking on silica gel. This can be mitigated by pre-treating the silica with triethylamine or using alumina as the stationary phase. An alternative is purification via temporary salt formation; amines can be precipitated from a crude mixture by adding an acid like trichloroacetic acid (TCA), allowing impurities to be washed away.[12] The pure amine is then liberated by simple heating or basification.[12]

  • Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The rigid nature of bridged systems often leads to complex, well-resolved spectra. Determining the relative orientation of substituents (endo vs. exo) can be challenging but is often achievable through NOESY experiments.[13]

    • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition. Fragmentation patterns in MS/MS can also provide structural clues.[14]

    • X-Ray Crystallography: For unambiguous stereochemical assignment, single-crystal X-ray diffraction is the gold standard, if a suitable crystal can be obtained.

Conclusion and Future Outlook

The synthesis of bridged bicyclic amines is a dynamic and enabling field within medicinal chemistry. Methodologies like intramolecular C-H amination, ring-closing metathesis, and aza-cycloadditions provide robust and versatile entries into these topographically complex scaffolds. By offering routes to novel, three-dimensional chemical space, these strategies empower researchers to overcome common challenges in drug design, such as metabolic instability and poor solubility. As synthetic methods continue to evolve, offering even greater efficiency and stereocontrol, the prevalence and impact of bridged bicyclic amines in the next generation of therapeutics are set to expand significantly.

References

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The Architectonics of Asymmetry: A Guide to Bicyclic Amines in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Nature's preference for chirality in biological systems necessitates the development of robust and selective synthetic methodologies. Among the powerful tools in the asymmetric synthesis toolbox, chiral bicyclic amines have emerged as privileged scaffolds, capable of inducing high levels of stereocontrol in a diverse array of chemical transformations. Their rigid, well-defined three-dimensional structures provide a chiral environment that can effectively discriminate between enantiotopic faces, groups, or transition states, thereby guiding a reaction towards a single, desired stereoisomer.

This technical guide offers an in-depth exploration of the application of bicyclic amines in asymmetric synthesis. Moving beyond a mere catalog of reactions, we will delve into the mechanistic underpinnings of these catalysts, providing a rationale for their efficacy and offering practical, field-proven protocols. The aim is to equip the reader with not only the "how" but, more importantly, the "why," fostering a deeper understanding that will empower the design of novel synthetic strategies.

Section 1: The Foundation of Chirality: Key Classes of Bicyclic Amine Catalysts

The utility of bicyclic amines in asymmetric catalysis is broad, with several distinct classes of these molecules having been extensively developed. Each class possesses unique structural and electronic properties that render them suitable for specific types of transformations.

The Cinchona Alkaloids: Nature's Chiral Workhorses

Derived from the bark of the Cinchona tree, alkaloids such as quinine and quinidine, and their pseudoenantiomers, have a rich history in asymmetric synthesis.[1] Their rigid bicyclic core, featuring a quinoline and a quinuclidine ring system, is adorned with key functional groups—a tertiary amine, a secondary hydroxyl group, and a vinyl group—that can be readily modified to tune their catalytic activity.[2] These modifications have led to the development of a vast library of Cinchona-derived catalysts for a wide range of reactions, including nucleophilic additions, cycloadditions, and phase-transfer catalysis.[2][3]

The catalytic prowess of Cinchona alkaloids often stems from their ability to act as bifunctional catalysts. The tertiary amine can function as a Brønsted base or a Lewis base, while the hydroxyl group can act as a hydrogen-bond donor, activating electrophiles and organizing the transition state assembly.[1][4]

(-)-Sparteine and its Surrogates: Masters of Asymmetric Deprotonation

(-)-Sparteine, a naturally occurring lupin alkaloid, has proven to be an exceptional chiral ligand in combination with organolithium bases for asymmetric deprotonation reactions.[5] Its rigid, C2-symmetric bis-quinolizidine structure chelates to the lithium cation, creating a chiral organolithium complex that can selectively remove a proton from a prochiral substrate.[6][7] This methodology has been instrumental in the synthesis of a wide variety of chiral molecules.[8]

A significant limitation of (-)-sparteine has been the commercial unavailability of its enantiomer, (+)-sparteine, which would provide access to the opposite enantiomeric series of products. This "unnatural enantiomer" problem has spurred the development of synthetic "(+)-sparteine surrogates" that mimic the stereochemical outcome of the natural product's elusive enantiomer.[9][10]

Chiral Bicyclic Guanidines: Potent Brønsted Base Catalysts

Chiral bicyclic guanidines are highly basic, yet non-nucleophilic, organocatalysts that have found widespread use in a variety of enantioselective transformations.[11] Their rigid bicyclic framework, often incorporating a triazabicyclo[4.4.0]decene (TBD) core, provides a well-defined chiral environment. The strong Brønsted basicity of the guanidine moiety allows for the deprotonation of even weakly acidic pronucleophiles, generating highly reactive intermediates under mild conditions.[12] These catalysts have been successfully employed in Michael additions, Diels-Alder reactions, and Strecker syntheses.[13][14][15]

Section 2: Mechanistic Insights and Key Applications

A deep understanding of the reaction mechanism is paramount for optimizing reaction conditions and expanding the scope of a given transformation. This section will explore the mechanistic rationale behind the use of bicyclic amines in several key asymmetric reactions and provide detailed, actionable protocols.

Asymmetric Deprotonation-Substitution using (-)-Sparteine/Organolithium Complexes

The enantioselective deprotonation of prochiral substrates using a chiral base is a powerful strategy for the synthesis of enantioenriched compounds. The complex formed between an organolithium reagent (e.g., s-BuLi or n-BuLi) and (-)-sparteine is a highly effective chiral Brønsted base.

Causality in Experimental Choices:

  • Organolithium Reagent: The choice of organolithium reagent can influence the reactivity and selectivity of the deprotonation. sec-Butyllithium is often more effective than n-butyllithium due to its greater steric bulk, which can enhance enantioselectivity.

  • Solvent: The reaction is typically carried out in a non-polar, aprotic solvent such as diethyl ether or toluene at low temperatures (-78 °C) to maintain the stability of the chiral organolithium intermediate and prevent racemization.[7] The use of ethereal solvents is crucial as they can solvate the lithium cation, influencing the aggregation state and reactivity of the organolithium species.

  • Substrate: The substrate must possess a prochiral center with acidic protons. Carbamates and N-Boc protected heterocycles are common substrates, as the carbamoyl group can direct the lithiation.[5]

Workflow Diagram: Asymmetric Deprotonation-Substitution

G cluster_prep Complex Formation cluster_reaction Asymmetric Deprotonation & Electrophilic Quench sBuLi s-BuLi complex [s-BuLi/(-)-Sparteine] Complex sBuLi->complex sparteine (-)-Sparteine sparteine->complex intermediate Chiral Lithiated Intermediate complex->intermediate Deprotonation (-78 °C, Ether) substrate Prochiral Substrate (e.g., N-Boc-pyrrolidine) substrate->intermediate product Enantioenriched Product intermediate->product Electrophilic Quench electrophile Electrophile (e.g., MeI) electrophile->product

Caption: Workflow for asymmetric deprotonation using a (-)-sparteine/s-BuLi complex.

Protocol: Asymmetric Lithiation-Substitution of N-Boc-pyrrolidine [7]

This protocol describes the enantioselective synthesis of (S)-2-substituted-Boc-pyrrolidines.

Materials:

  • N-Boc-pyrrolidine

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous diethyl ether

  • Electrophile (e.g., methyl iodide, trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of (-)-sparteine (1.1 mmol) in anhydrous diethyl ether (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add s-BuLi (1.1 mmol) dropwise via syringe. The solution will typically turn a pale yellow color. Stir for 15 minutes at -78 °C.

  • Add a solution of N-Boc-pyrrolidine (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise to the reaction mixture.

  • Stir the resulting solution at -78 °C for 2 hours.

  • Add the electrophile (1.2 mmol) neat or as a solution in diethyl ether.

  • Continue stirring at -78 °C for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL), then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Quantitative Data Summary:

ElectrophileProductYield (%)ee (%)
MeI(S)-2-Methyl-Boc-pyrrolidine85>98
TMSCl(S)-2-Trimethylsilyl-Boc-pyrrolidine9096
PhCHO(S)-2-(Hydroxy(phenyl)methyl)-Boc-pyrrolidine7595 (as a mixture of diastereomers)

Data is representative and may vary based on specific reaction conditions and electrophiles used.

Enantioselective Phospha-Michael Reaction Catalyzed by a Bicyclic Guanidine

The conjugate addition of phosphine oxides to nitroalkenes is a direct route to chiral β-aminophosphine oxides, which are valuable synthetic intermediates. Chiral bicyclic guanidines have been shown to be effective catalysts for this transformation.[12]

Mechanistic Rationale:

The bicyclic guanidine acts as a Brønsted base, deprotonating the diaryl phosphine oxide to generate a nucleophilic phosphide species. The guanidinium cation then acts as a hydrogen-bond donor, activating the nitroalkene electrophile and orienting the reactants in the transition state to achieve high enantioselectivity. This bifunctional activation is a key feature of many organocatalytic reactions.

Reaction Mechanism Diagram

G catalyst Chiral Bicyclic Guanidine intermediate1 Guanidinium Phosphide Ion Pair catalyst->intermediate1 Deprotonation phosphine_oxide Diaryl Phosphine Oxide phosphine_oxide->intermediate1 nitroalkene Nitroalkene transition_state Organized Transition State Assembly nitroalkene->transition_state H-bonding Activation intermediate1->transition_state product Chiral β-Aminophosphine Oxide Adduct transition_state->product C-P Bond Formation product->catalyst Catalyst Regeneration

Caption: Proposed mechanism for the bicyclic guanidine-catalyzed phospha-Michael reaction.

Protocol: Bicyclic Guanidine-Catalyzed Asymmetric Phospha-Michael Addition [12]

This protocol describes the enantioselective addition of diphenylphosphine oxide to β-nitrostyrene.

Materials:

  • Chiral bicyclic guanidine catalyst (e.g., (1R,5S)-1,3,5-trimethyl-1,3,5-triazacyclohexane)

  • Diphenylphosphine oxide

  • β-Nitrostyrene

  • Anhydrous diethyl ether

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask containing the chiral bicyclic guanidine catalyst (0.01 mmol, 10 mol%), add anhydrous diethyl ether (2 mL) under a nitrogen atmosphere.

  • Add diphenylphosphine oxide (0.1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add β-nitrostyrene (0.12 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Quantitative Data Summary:

NitroalkeneSolventYield (%)ee (%)
β-NitrostyreneDiethyl Ether9590
(E)-1-Nitro-2-phenylpropeneToluene8885
(E)-2-(2-Nitrovinyl)furanTHF9293

Data is representative and may vary based on the specific catalyst, substrates, and reaction conditions.

Section 3: Expanding the Synthetic Toolbox: Other Notable Applications

The versatility of bicyclic amines extends beyond the examples detailed above. They have been successfully employed in a wide range of other asymmetric transformations.

  • Cinchona Alkaloid-Catalyzed Cycloadditions: Modified Cinchona alkaloids are excellent catalysts for various cycloaddition reactions, including [4+2], [3+2], and [2+2] cycloadditions, providing access to complex cyclic structures with high stereocontrol.[16][17]

  • Bicyclic Guanidine-Catalyzed Strecker Reaction: Chiral bicyclic guanidines can catalyze the enantioselective addition of cyanide to imines, providing a direct route to chiral α-amino nitriles, which are precursors to α-amino acids.[14]

  • Sparteine-Mediated Kinetic Resolutions: Palladium complexes of (-)-sparteine have been used in the oxidative kinetic resolution of secondary alcohols, allowing for the separation of a racemic mixture into its constituent enantiomers.[8][18]

Conclusion: A Perspective on the Future

Bicyclic amines have firmly established themselves as a cornerstone of asymmetric synthesis. Their rigid structures, tunability, and high catalytic efficacy have enabled the synthesis of a vast array of chiral molecules, with significant implications for the pharmaceutical and agrochemical industries. The ongoing development of novel bicyclic amine scaffolds, including surrogates for naturally occurring catalysts and new classes of organocatalysts, promises to further expand their synthetic utility.[10][19] As our understanding of the subtle interplay of steric and electronic effects that govern their catalytic behavior deepens, we can anticipate the design of even more selective and efficient catalysts for increasingly complex asymmetric transformations. The architectonics of asymmetry, guided by the elegant structures of bicyclic amines, will undoubtedly continue to shape the future of chemical synthesis.

References

  • Hoppe, D., & Hense, T. (1997). Enantioselective Synthesis with Lithium/(−)-Sparteine Carbanion Pairs. Angewandte Chemie International Edition in English, 36(21), 2282–2316. [Link]

  • Fu, X., Jiang, Z., & Tan, C.-H. (2007). Bicyclic guanidine-catalyzed enantioselective phospha-Michael reaction: synthesis of chiral β-aminophosphine oxides and β-aminophosphines. Chemical Communications, (41), 4273–4275. [Link]

  • Beak, P., & Lee, W. K. (1993). Asymmetric Deprotonation by BuLi/(-)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines. Journal of the American Chemical Society, 115(11), 4627–4628. [Link]

  • Iwanejko, J., Sowiński, M., Wojaczyńska, E., Olszewski, T. K., & Górecki, M. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. New Journal of Chemistry, 44(16), 6243–6253. [Link]

  • Tan, C.-H., & Jiang, Z. (2006). Chiral Bicyclic Guanidine-Catalyzed Enantioselective Reactions of Anthrones. Journal of the American Chemical Society, 128(42), 13692–13693. [Link]

  • Tan, C.-H., & Jiang, Z. (2011). Mechanistic Insights into Bicyclic Guanidine-Catalyzed Reactions from Microscopic and Macroscopic Perspectives. The Journal of Organic Chemistry, 76(1), 157–165. [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Drug Design, Development and Therapy, 10, 2865–2884. [Link]

  • Park, H., & Kim, Y. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (46), 7090–7103. [Link]

  • Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(5), 376–384. [Link]

  • Dixon, D. J., & Hughes, D. L. (2004). A New Sparteine Surrogate for Asymmetric Deprotonation of N-Boc Pyrrolidine. Organic Letters, 6(24), 4427–4430. [Link]

  • Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 1(1), 157–160. [Link]

  • O'Brien, P. (2010). Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters. Dalton Transactions, 39(41), 9755–9765. [Link]

  • Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds. (2021). Molecules, 26(11), 3292. [Link]

  • Chiral bicyclic guanidine-catalyzed enantioselective reactions of anthrones. (2006). Journal of the American Chemical Society, 128(42), 13692–13693. [Link]

  • France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985–3012. [Link]

  • Chopade, M. U., Chopade, A., & Ade, S. S. (2024). Sparteine Metal complexes as Chiral Catalyst for Asymmetric Synthesis – A Review. Journal of Advanced Chemical Sciences, 10(4), 813-815. [Link]

  • Sun, J., & Zhu, J. (2016). Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. Accounts of Chemical Research, 49(7), 1337–1348. [Link]

  • O'Brien, P. (2010). Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis. Chemical Communications, 46(1), 25–36. [Link]

  • Dearden, M. J., McGrath, M. J., & O'Brien, P. (2004). Concise asymmetric synthesis of (-)-sparteine. Chemical Communications, (16), 1830–1831. [Link]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. (2020). Catalysts, 10(11), 1279. [Link]

  • Chiral Bicyclic NHC/Rh Complexes and Their Application to Catalytic Asymmetric Ring-Opening Reaction of Oxabenzonorbornadienes with Amines. (2014). Angewandte Chemie International Edition, 53(28), 7350–7354. [Link]

  • Immobilizing amine species in a Cr-MOF for enhanced selectivity in CO2 cycloaddition reactions. (2024). Catalysis Science & Technology, 14(1), 147-154. [Link]

  • Sparteine Metal Complexes as Chiral Catalyst for Asymmetric Synthesis – A Review. (2024). Journal of Advanced Chemical Sciences, 10(4), 813-815. [Link]

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). Symmetry, 10(5), 143. [Link]

  • Asymmetric Enamine Catalysis. (2007). Chemical Reviews, 107(12), 5471–5569. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Molecules, 29(1), 183. [Link]

  • Nonsilyl Bicyclic Secondary Amine Catalysts for the Asymmetric Transfer Hydrogenation of α,β-Unsaturated Aldehydes. (2013). Angewandte Chemie International Edition, 52(34), 9018-9021. [Link]

  • A facile synthesis of chiral bicyclic lactams utilized in the formation of chiral quaternary carbon compounds. (1987). The Journal of Organic Chemistry, 52(24), 5407–5414. [Link]

  • α-Amino bicycloalkylation through organophotoredox catalysis. (2023). Nature Communications, 14(1), 4344. [Link]

  • Unique properties of chiral biaryl-based secondary amine catalysts for asymmetric enamine catalysis. (2011). Chemical Science, 2(5), 967-979. [Link]

  • Recent total synthesis of natural products leveraging a strategy of enamide cyclization. (2024). Beilstein Journal of Organic Chemistry, 20, 658-672. [Link]

  • Synthesis of cyclic amines. (n.d.). Organic Chemistry Portal. [Link]

  • Introduction to Asymmetric Organocatalysis. (2024, September 7). YouTube. [Link]

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. (2025). ACS Catalysis, 15(1), 1-7. [Link]

  • Synthesis of new chiral bicyclic aminophosphoranes and of rhodium (I). (1984). Inorganic Chemistry, 23(19), 3036-3038. [Link]

  • Asymmetric Synthesis of Bicyclic Pyrazolidinones through Alkaloid-Catalyzed [3+2]-Cycloadditions of Ketenes and Azomethine Imines. (2011). Angewandte Chemie International Edition, 50(44), 10454-10458. [Link]

  • Bicyclic pyrazolidinone derivatives from diastereoselective catalytic [3 + 3]-cycloaddition reactions of enoldiazoacetates with azomethine imines. (2013). Organic Letters, 15(1), 140-143. [Link]

  • Recent total synthesis of natural products leveraging a strategy of enamide cyclization. (2024). Beilstein Journal of Organic Chemistry, 20, 658-672. [Link]

  • Total Synthesis of Natural Products with Bridged Bicyclo[m.n.1] Ring Systems via Type II [5 + 2] Cycloaddition. (2020). Accounts of Chemical Research, 53(3), 733-746. [Link]

  • Total Synthesis of Natural Products with Bridged Bicyclo[m.n.1] Ring Systems via Type II [5 + 2] Cycloaddition. (2020). Accounts of Chemical Research, 53(3), 733-746. [Link]

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Application Notes and Protocols for the Synthesis of Bridged Bicyclic Amines via Intramolecular Amination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bridged bicyclic amines are a class of saturated heterocycles that hold significant value in medicinal chemistry and drug discovery. Their rigid, three-dimensional structures offer unique vectors for substituent placement, enabling fine-tuning of pharmacological properties and exploration of novel chemical space. Intramolecular amination reactions, particularly those involving C-H bond functionalization, have emerged as powerful strategies for the construction of these complex scaffolds. This document provides an in-depth guide to the synthesis of bridged bicyclic amines using various intramolecular amination methodologies, including the classic Hofmann-Löffler-Freytag reaction and modern transition metal-catalyzed approaches. Detailed protocols, mechanistic insights, and a comparative analysis of these methods are presented to aid researchers in the selection and implementation of the most suitable strategy for their synthetic targets.

The Strategic Importance of Bridged Bicyclic Amines in Drug Discovery

The conformational rigidity of bridged bicyclic amines makes them attractive scaffolds for the design of potent and selective therapeutic agents. Unlike their flexible acyclic or monocyclic counterparts, the fixed spatial arrangement of substituents on a bridged framework can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of sp³-rich bridged systems can improve key ADME (absorption, distribution, metabolism, and excretion) properties, such as metabolic stability and solubility.

The Hofmann-Löffler-Freytag (HLF) Reaction: A Classic Approach to Bridged Systems

The Hofmann-Löffler-Freytag (HLF) reaction is a historic yet still relevant method for the synthesis of pyrrolidines and piperidines via the intramolecular cyclization of N-haloamines.[1][2][3] While traditionally used for monocyclic systems, it can be adapted for the synthesis of bridged bicyclic amines, particularly when the substrate geometry favors the necessary 1,5-hydrogen atom transfer (HAT).

Mechanism of the Hofmann-Löffler-Freytag Reaction

The HLF reaction proceeds through a free-radical chain mechanism.[1][2] Under acidic conditions, the N-haloamine is protonated, and subsequent homolytic cleavage of the N-X bond, typically initiated by heat or UV light, generates a nitrogen-centered radical cation.[3] This radical then abstracts a hydrogen atom from a δ-carbon through a sterically favored six-membered transition state. The resulting carbon-centered radical is then trapped by a halogen atom, forming a δ-haloalkylamine. Finally, treatment with a base promotes an intramolecular nucleophilic substitution (SN2) reaction to furnish the bridged bicyclic amine.

HLF_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_cyclization Cyclization N-Haloamine N-Haloamine N-Radical_Cation Nitrogen Radical Cation N-Haloamine->N-Radical_Cation Heat or hν - X• C-Radical Carbon Radical N-Radical_Cation->C-Radical 1,5-HAT delta-Haloamine δ-Haloamine C-Radical->delta-Haloamine + X• Bridged_Amine Bridged Bicyclic Amine delta-Haloamine->Bridged_Amine Base - HX Rh_Mechanism Rh(II) Rh₂(OAc)₄ Rh-Nitrenoid Rhodium-Nitrenoid Intermediate Rh(II)->Rh-Nitrenoid + N-precursor N-precursor Sulfamate Ester + Oxidant Product Bridged Bicyclic Amine Rh-Nitrenoid->Product + Substrate - Rh(II) Substrate Substrate with C-H bond Pd_Mechanism Pd(II) Pd(OAc)₂ Palladacycle Palladacycle Intermediate Pd(II)->Palladacycle + Substrate-DG Substrate_DG Substrate with Directing Group Pd(IV) Pd(IV) Intermediate Palladacycle->Pd(IV) Oxidant Product Bridged Bicyclic Amine Pd(IV)->Product Reductive Elimination - Pd(II)

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral bicyclic diamine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during its purification. Our approach is grounded in established chromatographic principles and field-proven insights to ensure the integrity and success of your experiments.

Introduction to the Purification Challenge

This compound is a valuable building block in medicinal chemistry. Its purification, however, presents a common set of challenges inherent to Boc-protected amines, particularly those with a basic character. The primary issues encountered are poor peak shape (tailing) on standard silica gel and the potential for the acid-labile Boc group to be cleaved under certain chromatographic conditions. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing during the normal-phase chromatography of my compound on silica gel?

A1: Peak tailing is a common issue when purifying basic compounds like amines on standard silica gel.[1][2] The root cause lies in the acidic nature of the silanol groups (Si-OH) on the silica surface, which can strongly and non-uniformly interact with the basic nitrogen atoms of your molecule.[2][3] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the chromatogram. To mitigate this, you can either "neutralize" the acidic silanols by adding a basic modifier to your mobile phase or use an alternative stationary phase.[1]

Q2: What are the recommended mobile phase modifiers to reduce peak tailing on silica gel?

A2: The most common and effective strategy is to add a small amount of a volatile base to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% is a widely used and effective choice. The TEA acts as a competitive base, interacting with the acidic silanol groups and minimizing their interaction with your target compound.[1] Other options include ammonia (often used as a 7N solution in methanol, which is then added to the mobile phase) or pyridine.

Q3: I'm considering reversed-phase chromatography. Is the Boc group stable to common acidic modifiers like trifluoroacetic acid (TFA)?

A3: Caution is advised when using TFA in the mobile phase for reversed-phase purification of Boc-protected amines. The Boc group is known to be labile under acidic conditions.[4] While low concentrations of TFA (e.g., 0.1%) are often used and may be tolerated for short periods, prolonged exposure, especially during fraction collection and solvent evaporation, can lead to partial or complete deprotection of your compound.[4] If you observe the appearance of a more polar spot on your TLC or a new peak in your HPLC analysis, it is likely the deprotected product. Alternatives to TFA include formic acid, which is less acidic, or using a buffered mobile phase with ammonium acetate or ammonium formate.[2][4]

Q4: Are there alternative stationary phases that are better suited for purifying basic compounds like this compound?

A4: Yes, several alternative stationary phases can provide superior results. Amine-functionalized silica is an excellent choice as it provides a basic surface that repels basic analytes, leading to improved peak shape. Basic alumina is another option. For reversed-phase chromatography, C18 columns are commonly used.[5]

Q5: My synthesis is not enantioselective. How can I separate the enantiomers of 7-Boc-3,7-diazabicyclo[4.2.0]octane?

A5: The separation of enantiomers requires a chiral stationary phase (CSP) in a technique known as chiral chromatography.[6][7] The selection of the appropriate chiral column and mobile phase is often empirical and may require screening of different CSPs (e.g., polysaccharide-based, protein-based). High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral column are the most common methods for enantiomeric separation.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter during the chromatographic purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Broad, Tailing Peaks in Normal-Phase Chromatography 1. Strong interaction between the basic amine and acidic silanol groups on the silica surface.[1][2] 2. Column overload.[1]1. Add 0.1-1% triethylamine (TEA) or another volatile base to your mobile phase. 2. Consider using an amine-functionalized silica column. 3. Reduce the amount of sample loaded onto the column.
Appearance of a More Polar Impurity During Reversed-Phase Chromatography 1. Cleavage of the acid-labile Boc group by TFA in the mobile phase.[4]1. Replace TFA with a less acidic modifier like 0.1% formic acid. 2. Use a buffered mobile phase (e.g., ammonium acetate or ammonium formate). 3. Minimize the time the collected fractions are exposed to the acidic mobile phase by neutralizing them with a weak base (e.g., sodium bicarbonate solution) before solvent evaporation.
Poor Separation from a Non-polar Impurity 1. Insufficient polarity of the mobile phase in normal-phase chromatography.1. Gradually increase the polarity of your mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A common mobile phase for such compounds is a gradient of dichloromethane and methanol.
Poor Separation from a Polar Impurity 1. Mobile phase is too polar in normal-phase chromatography, causing co-elution. 2. The impurity may be the deprotected starting material or a salt.1. Decrease the polarity of the mobile phase. 2. If the impurity is a salt, consider a pre-purification workup with a mild basic wash to ensure your starting material is the free base.
Compound is not Eluting from the Silica Gel Column 1. The compound is strongly adsorbed to the silica due to its basicity.1. Increase the polarity of the mobile phase significantly. A common solvent system for eluting polar amines is dichloromethane with a gradient of methanol (e.g., 0-10%). 2. Ensure a basic modifier like TEA is present in your mobile phase.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific crude material and available equipment.

Protocol 1: Normal-Phase Flash Chromatography on Silica Gel

This protocol is a good starting point for general purification and removal of less polar impurities.

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a mobile phase of 95:5 dichloromethane:methanol with 0.5% triethylamine.

    • Visualize the spots using a suitable stain (e.g., potassium permanganate or ninhydrin). The desired product should have an Rf value between 0.2 and 0.4 for optimal separation on a column. Adjust the mobile phase composition as necessary.

  • Column Preparation:

    • Choose an appropriately sized silica gel column for your sample amount.

    • Pack the column using a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane with 0.5% TEA).

    • Equilibrate the column by running several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% TEA).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10 dichloromethane:methanol with 0.5% TEA) to elute your compound.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Flash Chromatography on C18 Silica

This method is useful if normal-phase chromatography fails to provide adequate separation or if the compound is highly polar.

  • Method Development (Optional but Recommended):

    • If available, use analytical HPLC with a C18 column to develop a suitable gradient. A common mobile phase system is water and acetonitrile, both containing 0.1% formic acid or 10 mM ammonium acetate.

  • Column Preparation:

    • Select a C18 reversed-phase column.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Sample Loading:

    • Dissolve the crude material in a small amount of the initial mobile phase or a compatible solvent like methanol.

  • Elution and Fraction Collection:

    • Elute the column with a gradient of increasing acetonitrile (e.g., from 5% to 95% acetonitrile over 20-30 column volumes).

    • Collect fractions and monitor by TLC or HPLC.

  • Product Isolation:

    • Combine the pure fractions. If an acidic modifier was used, consider neutralizing the solution before solvent evaporation.

    • Remove the organic solvent under reduced pressure and then lyophilize to remove the water.

Visualizing the Workflow

Normal-Phase Purification Workflow

Normal_Phase_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (DCM/MeOH/TEA) ColumnPrep Column Packing (Silica Gel) TLC->ColumnPrep Determine Mobile Phase Load Sample Loading (Wet or Dry) ColumnPrep->Load Elute Gradient Elution (Increasing Polarity) Load->Elute Collect Fraction Collection Elute->Collect Monitor TLC Monitoring Collect->Monitor:w Combine Combine Pure Fractions Monitor:e->Combine Identify Pure Fractions Isolate Solvent Removal Combine->Isolate End Pure (1R,6R)-7-Boc-3,7- diazabicyclo[4.2.0]octane Isolate->End Pure Product Troubleshooting_Tailing Start Problem: Peak Tailing Observed CheckModifier Is a basic modifier (e.g., TEA) in the mobile phase? Yes No Start->CheckModifier AddModifier Action: Add 0.1-1% TEA to the mobile phase. CheckModifier:no->AddModifier CheckLoading Is the column overloaded? Yes No CheckModifier:yes->CheckLoading End Resolution: Improved Peak Shape AddModifier->End ReduceLoading Action: Reduce the sample load. CheckLoading:yes->ReduceLoading ConsiderSP Action: Switch to an alternative stationary phase (e.g., amine-functionalized silica). CheckLoading:no->ConsiderSP ReduceLoading->End ConsiderSP->End

Caption: Troubleshooting Logic for Peak Tailing.

References

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. Available at: [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. Available at: [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Available at: [Link]

Sources

Technical Support Center: Synthesis of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this stereoselective synthesis. We will explore common side reactions, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a successful and efficient synthesis.

I. Overview of the Synthetic Challenge

The synthesis of this compound, a chiral bicyclic diamine, presents a significant stereochemical challenge. The desired (1R,6R) configuration requires precise control over the formation of the fused ring system. The presence of two nitrogen atoms also necessitates a careful strategy for selective protection and functionalization.

A plausible synthetic approach involves the construction of a suitably substituted piperidine precursor followed by an intramolecular cyclization to form the azetidine ring. The stereochemistry is typically established early in the synthesis, for instance, through the use of a chiral starting material or an asymmetric catalytic step.

Below is a generalized workflow that will serve as the basis for our discussion on potential side reactions.

cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Bicyclic Core Formation cluster_2 Phase 3: Boc Protection Chiral Starting Material Chiral Starting Material Functionalized Piperidine Functionalized Piperidine Chiral Starting Material->Functionalized Piperidine Multistep Conversion Cyclization Cyclization Functionalized Piperidine->Cyclization Intramolecular Reaction (1R,6R)-3,7-diazabicyclo[4.2.0]octane (1R,6R)-3,7-diazabicyclo[4.2.0]octane Cyclization->(1R,6R)-3,7-diazabicyclo[4.2.0]octane Selective N-Boc Protection Selective N-Boc Protection (1R,6R)-3,7-diazabicyclo[4.2.0]octane->Selective N-Boc Protection Di-tert-butyl dicarbonate (Boc)2O This compound This compound Selective N-Boc Protection->this compound Final Product

Caption: Generalized synthetic workflow.

II. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the synthesis, their underlying causes, and actionable solutions.

Problem 1: Formation of Diastereomeric Impurities (Epimerization)

Symptom: You observe additional peaks in your HPLC or NMR analysis that correspond to isomers other than the desired (1R,6R) product.

Causality: Epimerization, the change in configuration at one or more stereocenters, is a significant risk, particularly at the bridgehead carbons (C1 and C6). This can be induced by harsh reaction conditions, such as strong bases or acids, and elevated temperatures, which can lead to the formation of a planar enamine or iminium ion intermediate that can be protonated from either face.

Mitigation Strategies:

  • Reaction Conditions: Employ milder bases (e.g., organic amines like triethylamine or diisopropylethylamine instead of alkoxides) and maintain low reaction temperatures during the cyclization step.

  • Reagent Selection: The choice of leaving group on the piperidine precursor is critical. A more reactive leaving group (e.g., tosylate or mesylate) will allow for lower reaction temperatures, minimizing the risk of epimerization.

  • Protecting Groups: Ensure that any protecting groups used on the nitrogen atoms are stable under the reaction conditions and do not promote unwanted side reactions.

Troubleshooting Protocol:

  • Analyze the Reaction Mixture: Use chiral HPLC or NMR with a chiral shift reagent to quantify the diastereomeric excess (d.e.) at each stage of the reaction.

  • Optimize the Cyclization Step: Systematically screen different bases, solvents, and temperatures to identify conditions that maximize the d.e.

  • Purification: If epimerization cannot be completely avoided, diastereomers can often be separated by column chromatography on silica gel.

ParameterCondition A (High Epimerization)Condition B (Low Epimerization)
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)
Solvent Dimethylformamide (DMF)Acetonitrile (MeCN)
Temperature 80 °CRoom Temperature
Problem 2: Incomplete Cyclization and Formation of Piperidine Precursor Adducts

Symptom: Your reaction mixture contains a significant amount of the starting piperidine precursor or a side product where the leaving group has been displaced by the solvent or another nucleophile.

Causality: Incomplete cyclization can be due to several factors:

  • Insufficient Reactivity: The nucleophilicity of the secondary amine may be too low, or the leaving group may not be sufficiently activated.

  • Steric Hindrance: The conformation of the piperidine ring may not favor the intramolecular cyclization.

  • Competing Intermolecular Reactions: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.

Mitigation Strategies:

  • Reaction Concentration: The reaction should be run at high dilution to favor the intramolecular cyclization over intermolecular side reactions.

  • Activation of the Leaving Group: Ensure the leaving group is sufficiently reactive. For example, converting a hydroxyl group to a tosylate or mesylate significantly increases its leaving group ability.

  • Catalysis: The use of a non-nucleophilic base is crucial to deprotonate the secondary amine without competing in the displacement of the leaving group.

Piperidine Precursor Piperidine Precursor Desired Intramolecular Cyclization Desired Intramolecular Cyclization Piperidine Precursor->Desired Intramolecular Cyclization High Dilution Intermolecular Side Reactions Intermolecular Side Reactions Piperidine Precursor->Intermolecular Side Reactions High Concentration (1R,6R)-3,7-diazabicyclo[4.2.0]octane (1R,6R)-3,7-diazabicyclo[4.2.0]octane Desired Intramolecular Cyclization->(1R,6R)-3,7-diazabicyclo[4.2.0]octane Polymeric Byproducts Polymeric Byproducts Intermolecular Side Reactions->Polymeric Byproducts

Caption: Impact of concentration on cyclization.

Problem 3: Ring-Opening of the Bicyclic System

Symptom: During purification or subsequent reaction steps, you observe the formation of piperidine-based impurities, indicating that the bicyclo[4.2.0]octane core has been opened.

Causality: The four-membered azetidine ring in the bicyclo[4.2.0]octane system is strained and can be susceptible to nucleophilic attack and ring-opening, especially under acidic or strongly nucleophilic conditions.

Mitigation Strategies:

  • pH Control: Maintain neutral or slightly basic conditions during workup and purification. Avoid strong acids.

  • Nucleophile Control: In subsequent reaction steps, use non-nucleophilic reagents where possible. If a nucleophile is required, consider its strength and potential to promote ring-opening.

  • Temperature Control: Perform all manipulations at low temperatures to minimize the rate of potential ring-opening reactions.

Problem 4: Non-Selective Boc Protection

Symptom: You obtain a mixture of the desired 7-Boc protected product, the 3-Boc isomer, the 3,7-di-Boc protected product, and unreacted starting material.

Causality: The two nitrogen atoms in the 3,7-diazabicyclo[4.2.0]octane core have different steric and electronic environments, but their reactivity towards Boc-anhydride can still be competitive.

Mitigation Strategies:

  • Stoichiometry: Carefully control the stoichiometry of di-tert-butyl dicarbonate ((Boc)2O). Use of a slight excess may lead to the di-protected product, while too little will result in incomplete reaction.

  • Temperature: The reaction should be carried out at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity.

  • Solvent and Base: The choice of solvent and base can influence the selectivity. A non-polar solvent may favor protection at the less sterically hindered nitrogen.

Troubleshooting Protocol:

  • Initial Reaction: Start with one equivalent of (Boc)2O at 0 °C in a solvent like dichloromethane (DCM) with a non-nucleophilic base such as triethylamine.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to track the formation of the desired product and any side products.

  • Adjust Stoichiometry: If the reaction is incomplete, add small portions of (Boc)2O and continue to monitor. If di-protection is observed, reduce the initial amount of (Boc)2O in subsequent runs.

  • Purification: The desired mono-protected product can usually be separated from the di-protected and unprotected material by column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the cyclization reaction?

A1: The disappearance of the piperidine precursor and the appearance of the bicyclic product can be effectively monitored by Liquid Chromatography-Mass Spectrometry (LC-MS). This technique provides information on the molecular weight of the components in the reaction mixture, allowing for clear identification of the starting material, product, and any major side products. Thin Layer Chromatography (TLC) can also be used, but co-elution of the starting material and product may occur.

Q2: How can I confirm the stereochemistry of the final product?

A2: The relative and absolute stereochemistry of this compound can be confirmed by several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques such as NOESY can be used to determine the relative stereochemistry by observing through-space correlations between protons.

  • Chiral High-Performance Liquid Chromatography (HPLC): Comparison of the retention time of the synthesized product with that of an authentic standard on a chiral column can confirm the enantiomeric purity.

  • X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the absolute stereochemistry.

Q3: What are the key considerations for scaling up this synthesis?

A3: When scaling up the synthesis, the following points are critical:

  • Heat Transfer: The cyclization step may be exothermic. Ensure that the reactor has adequate cooling capacity to maintain the desired reaction temperature.

  • Mixing: Efficient mixing is crucial, especially during the addition of reagents, to avoid localized high concentrations that could lead to side reactions.

  • High Dilution for Cyclization: Maintaining high dilution during the cyclization step can be challenging on a large scale. The use of a syringe pump for slow addition of the piperidine precursor to a large volume of solvent is a common strategy.

  • Purification: Column chromatography may not be practical for large quantities. Consider alternative purification methods such as crystallization or salt formation.

IV. References

While a specific, publicly available, step-by-step synthesis of this compound is not readily found in peer-reviewed journals, the principles discussed are based on established organic chemistry and literature on related heterocyclic systems. For further reading on the synthesis of similar structures, the following resources may be helpful:

  • Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 2006. [Link]

  • Synthesis of Fused Nitrogen Containing Heterocycles via Cascade Reactions. University of Toronto TSpace Repository, 2011. [Link]

  • Stereoselective Synthesis of Novel Bis-Homoinositols with Bicyclo[4.2.0]Octane Motifs. Request PDF on ResearchGate. [Link]

  • Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. Arkat USA. [Link]

Technical Support Center: Optimizing Yield for (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for the synthesis of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you optimize your reaction yields and obtain high-purity material by explaining the causality behind common experimental challenges.

Overview of Synthesis

The target molecule, this compound, is a valuable chiral building block in medicinal chemistry. Its synthesis typically involves the selective mono-N-protection of the parent diamine, (1R,6R)-3,7-diazabicyclo[4.2.0]octane. The core challenge in this synthesis is achieving high selectivity for the mono-protected product over the di-protected byproduct and minimizing unreacted starting material. The reaction is governed by the nucleophilicity of the two nitrogen atoms and their distinct steric and electronic environments.

This guide focuses on the critical Boc-protection step, as it is the most common point of yield loss and purification difficulty.

SM (1R,6R)-3,7-diazabicyclo[4.2.0]octane (Diamine) MonoBoc Desired Product: This compound SM->MonoBoc + 1 eq. Boc₂O DiBoc Byproduct: Di-Boc Protected Diamine SM->DiBoc + 2 eq. Boc₂O (Excess) Boc2O Di-tert-butyl dicarbonate (Boc₂O) MonoBoc->DiBoc Unreacted Unreacted Diamine Start Crude Reaction Mixture (Mono, Di, SM) AcidWash Acid Wash (e.g., 1M Citric Acid) Start->AcidWash Organic1 Organic Layer 1: Di-Boc Product (non-basic) AcidWash->Organic1 Discard Aqueous1 Aqueous Layer 1: Mono-Boc & SM Salts (basic) AcidWash->Aqueous1 BaseAdd Basify to pH > 10 (e.g., NaOH) Aqueous1->BaseAdd Organic2 Organic Layer 2: Enriched Mono-Boc & SM BaseAdd->Organic2 Extract Chromatography Silica Gel Chromatography (DCM/MeOH + 1% Et₃N) Organic2->Chromatography FinalProduct Pure Mono-Boc Product Chromatography->FinalProduct

Technical Support Center: A Researcher's Guide to (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane. This guide is designed for our partners in research and drug development. It moves beyond simple protocols to address the nuanced challenges and questions that arise during experimentation. Here, we synthesize our in-house expertise with established chemical principles to help you navigate the storage, handling, and application of this versatile bicyclic diamine building block.

Part 1: Foundational Knowledge - Storage, Handling, and Safety FAQs

This section addresses the most frequent preliminary questions. Proper storage and handling are the bedrock of reproducible results; overlooking these fundamentals can compromise even the most well-designed experiment.

Q1: What are the definitive long-term storage conditions for this compound?

A: The stability of this compound is contingent on minimizing exposure to atmospheric moisture and elevated temperatures. For long-term storage, the vial should be tightly sealed and kept in a cool, dry, and well-ventilated area.[1] While room temperature may be acceptable for short periods, our quality control data strongly supports long-term storage at 2-8°C (refrigerated) to preserve purity, especially after the container has been opened.[2] Store the material away from incompatible substances, particularly strong oxidizing agents.[1]

Q2: I've received the compound and it appears somewhat clumpy or has a slightly oily consistency, rather than a free-flowing powder. Is it degraded?

A: This is a common and important observation. While the appearance can range from a light yellow to a brown solid or liquid, a clumpy or oily texture often suggests the absorption of atmospheric moisture.[3] Amines, in general, can be hygroscopic, meaning they readily absorb water from the air.[4][5] This does not necessarily indicate degradation of the core bicyclic structure, but the presence of water can significantly impact reaction stoichiometry and introduce an unwanted nucleophile. We recommend handling the compound in a controlled environment, such as a glove box or under a stream of inert gas (e.g., argon or nitrogen), especially during weighing and addition to a reaction.[6][7] If you suspect significant water absorption, drying the material under high vacuum may be possible, but care must be taken to avoid elevated temperatures which could cause decomposition.[4]

Q3: What are the essential safety precautions when working with this reagent?

A: According to its Safety Data Sheet (SDS), this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1] Therefore, standard personal protective equipment (PPE) is mandatory. This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety glasses or goggles.

  • A lab coat.

All handling should be performed inside a certified chemical fume hood to minimize inhalation risk.[1] An eyewash station and safety shower should be readily accessible.[1]

Q4: What is the best practice for preparing and storing a stock solution?

A: Preparing a stock solution is an excellent way to minimize repeated handling of the solid and reduce its exposure to the atmosphere.[8]

  • Drying Glassware: Ensure your volumetric flask and storage vial are meticulously dried, either in an oven (e.g., 125°C overnight) or by flame-drying, and cooled under an inert atmosphere.[6]

  • Solvent Choice: Use a dry, anhydrous-grade solvent. The choice of solvent will depend on your reaction, but common options for similar compounds include dichloromethane (DCM), 1,4-dioxane, or acetonitrile.

  • Preparation: Perform the weighing and dissolution under an inert atmosphere if possible.[9] If not, work quickly to minimize air exposure.

  • Storage: Store the stock solution in a tightly sealed vial with a PTFE-lined cap, preferably under an inert gas headspace. For optimal stability, store the solution at 2-8°C. Before use, allow the solution to warm to room temperature to avoid condensation of atmospheric moisture into the cold solution.

Part 2: Troubleshooting Experimental Workflows

This section tackles more complex issues that arise during the chemical manipulation of the molecule. The key to troubleshooting is understanding the underlying reaction mechanisms.

Subsection 2.1: Boc Group Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group from the N-7 position is one of the most common transformations performed with this molecule.

Q5: My Boc deprotection reaction is sluggish or stalls before completion. What are the primary causes and how can I fix it?

A: This is a frequent challenge in synthesis. The acid-catalyzed cleavage of the Boc group can fail for several reasons, often related to the reaction conditions.[10]

  • Insufficient Acid Strength or Concentration: The reaction rate can have a second-order dependence on the acid's concentration.[10][11] If you are using a dilute acid solution (e.g., 20% TFA in DCM), the kinetics may be slow. Furthermore, the free secondary amine at the N-3 position is basic and will consume one equivalent of acid before catalysis can begin.

    • Solution: Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in 1,4-dioxane.[10]

  • Poor Reagent Quality: Trifluoroacetic acid (TFA) is notoriously hygroscopic.[11] Water contamination reduces the effective acidity of the medium, thereby slowing the reaction.

    • Solution: Use a fresh bottle of TFA or one that has been properly stored to minimize water ingress.

  • Inadequate Reaction Time or Temperature: While many deprotections are complete within 1-2 hours at room temperature, some substrates require more forcing conditions.[10]

    • Solution: First, ensure you are monitoring the reaction to completion via TLC or LC-MS, not just running it for a "standard" amount of time. If it has stalled, gentle warming (e.g., to 40°C) can sometimes be effective, but must be balanced against potential side reactions.[11]

Q6: After my Boc deprotection with TFA, I see several new spots on my TLC/LC-MS, and my yield of the desired diamine is low. What is happening?

A: The likely culprit is alkylation by the tert-butyl cation intermediate. The mechanism of Boc deprotection generates a relatively stable t-butyl cation.[12] This cation is an electrophile and can be "scavenged" by any available nucleophile in your reaction mixture. If your substrate or product contains electron-rich aromatic rings, thiols, or other nucleophilic sites, they can be irreversibly alkylated.[12]

  • Solution: Employ a cation scavenger. The most common and effective scavenger is triisopropylsilane (TIS), typically used at 2.5-5% (v/v). TIS rapidly and irreversibly traps the t-butyl cation. Water can also act as a scavenger, but TIS is generally more efficient.

Q7: Should I use TFA/DCM or HCl/dioxane for my deprotection? What's the difference?

A: Both are standard and effective systems, but they have different practical implications.

  • TFA in DCM: This is often the first choice due to its convenience. The reaction is typically fast, and both the solvent and excess acid are highly volatile, making removal under reduced pressure straightforward.[10] However, residual TFA can be difficult to remove completely and may require azeotroping with toluene or a basic workup.[10]

  • 4M HCl in 1,4-Dioxane: This is a commercially available, anhydrous solution that provides a strong acidic environment. It often yields the product as a clean hydrochloride salt, which can sometimes be precipitated directly from the reaction mixture, simplifying purification. The primary drawback is that 1,4-dioxane has a high boiling point and is a suspected carcinogen, making it less desirable from a process safety and environmental perspective.[12]

The choice often comes down to the properties of your downstream product. If an isolated hydrochloride salt is acceptable or desired, HCl/dioxane is an excellent choice. If you need the free base and have a robust purification method (like chromatography or a basic liquid-liquid extraction), the volatility of TFA/DCM is advantageous.

Subsection 2.2: Reactions at the Secondary Amine (N-3)

Q8: I am attempting a standard acylation (e.g., with an acid chloride) at the free N-3 position, but the reaction is messy or incomplete. What should I check?

A: Assuming the Boc group at N-7 is intact, the secondary amine at N-3 should be readily reactive. If you're facing issues, consider these points:

  • Stoichiometry of Base: When reacting with an acid chloride or performing a similar acylation, one equivalent of HCl is generated. This will protonate either your starting material or your product, rendering it unreactive. You must include at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize this acid. In practice, using 1.2 to 1.5 equivalents is common to ensure the reaction medium remains basic.

  • Steric Hindrance: The bicyclic structure imparts a specific 3D conformation. While the N-3 amine is generally accessible, a particularly bulky electrophile may react slowly. Gentle heating or extending the reaction time may be necessary.

  • Starting Material Purity: As discussed in Q2, the presence of water in your starting material can consume your electrophile (e.g., hydrolyzing your acid chloride), leading to incomplete conversion. Ensure your starting material and solvent are anhydrous.

Part 3: Data Tables & Standardized Protocols

For ease of reference, key data and a validated experimental protocol are provided below.

Data Presentation

Table 1: Physical & Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1251020-47-9[13]
Molecular Formula C₁₁H₂₀N₂O₂[1]
Molecular Weight 212.29 g/mol [1]
Appearance Light yellow to brown solid or liquid[3]
Purity Typically ≥95%[1]
Solubility Data not widely published, but expected to be soluble in DCM, Chloroform, Ethyl Acetate, Dioxane.[1]

Table 2: Summary of Recommended Storage Conditions

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes potential for slow thermal degradation and preserves long-term purity.
Atmosphere Tightly sealed container, under inert gas (Ar or N₂) if possible.Prevents absorption of atmospheric moisture (hygroscopicity).[4]
Light Store in an opaque or amber vial.Protects against potential photochemical degradation pathways.
Incompatibilities Strong oxidizing agents.Avoids potential hazardous reactions.[1]
Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the this compound substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control any exotherm and minimize potential side reactions.

  • Reagent Addition: To the stirred solution, add triisopropylsilane (TIS) (0.5 eq, optional but recommended scavenger). Slowly add trifluoroacetic acid (TFA) (10-20 eq) dropwise. The final concentration of TFA should be between 25-50% (v/v).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.[10][11]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • TFA Removal: Add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step two more times to azeotropically remove residual TFA.[10]

  • Isolation: The resulting residue is the trifluoroacetate salt of the deprotected diamine. It can be purified as is, or the free base can be obtained by dissolving the residue in an organic solvent, washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), drying the organic layer over Na₂SO₄, filtering, and concentrating.[10]

Part 4: Visualization of Workflows

To further clarify complex decision-making processes, the following diagrams illustrate key workflows discussed in this guide.

Diagrams

G start Incomplete Boc Deprotection (Monitored by TLC/LC-MS) check_acid Is Acid Concentration Sufficient? start->check_acid check_time_temp Are Time/Temp Adequate? check_acid->check_time_temp Yes increase_acid Action: 1. Increase TFA to 50% OR 2. Switch to 4M HCl/Dioxane check_acid->increase_acid No check_reagent Is TFA Reagent Anhydrous? check_time_temp->check_reagent Yes increase_time_temp Action: 1. Increase reaction time 2. Gently warm (e.g., 40°C) check_time_temp->increase_time_temp No use_fresh_tfa Action: Use fresh, unopened TFA check_reagent->use_fresh_tfa No success Reaction Complete check_reagent->success Yes increase_acid->success increase_time_temp->success use_fresh_tfa->success

Caption: Troubleshooting Decision Tree for Incomplete Boc Deprotection.

G receive Receive Compound inspect Visually Inspect: Free-flowing or Clumpy/Oily? receive->inspect weigh_env Select Weighing Environment inspect->weigh_env glovebox Preferred: Weigh in Glove Box or under Inert Gas Stream weigh_env->glovebox Clumpy/Oily (Hygroscopic) benchtop Alternative: Weigh quickly on benchtop, minimize exposure time weigh_env->benchtop Free-flowing dissolve Dissolve immediately in anhydrous solvent glovebox->dissolve benchtop->dissolve storage Store Tightly Sealed at 2-8°C in Desiccator dissolve->storage

Caption: Workflow for Handling a Potentially Hygroscopic Reagent.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]

  • Figueiredo, L., & El-Sepelgy, O. (2019). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • American Elements. (n.d.). (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Bicyclic Cyclopropylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bicyclic cyclopropylamines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex scaffolds. Bicyclic cyclopropylamines are privileged structures in medicinal chemistry, offering unique conformational constraints and metabolic stability.[1][2] However, their synthesis is often fraught with challenges, from controlling stereochemistry to managing unexpected side reactions.

This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their synthesis. The advice herein is based on established chemical principles and field-proven insights to help you navigate these synthetic hurdles.

Part 1: Troubleshooting Guide - Common Experimental Failures

This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.

Scenario 1: Low or No Yield of the Desired Bicyclic Cyclopropylamine

Question: My cyclopropanation reaction (e.g., Simmons-Smith or transition-metal-catalyzed) is resulting in very low or no yield of the desired bicyclic product. What are the likely causes and how can I troubleshoot this?

Answer:

Low to no yield in a cyclopropanation reaction for forming a bicyclic system can stem from several factors, primarily related to reagent quality, reaction conditions, and the stability of intermediates.

Causality and Troubleshooting Steps:

  • Reagent Inactivity: The carbenoid species in a Simmons-Smith reaction or the metal carbene in a catalyzed reaction is highly reactive and susceptible to degradation.

    • Simmons-Smith: The zinc-copper couple must be freshly activated. Its activity can diminish with storage. Similarly, diiodomethane should be pure and free of iodine, which can be removed by washing with sodium thiosulfate.

    • Diazo Compounds: These are notoriously unstable and can be explosive.[3] They should be prepared fresh and used immediately. Slow, controlled addition via a syringe pump is crucial to maintain a low instantaneous concentration, preventing dimerization.[4]

  • Inappropriate Reaction Temperature: Temperature control is critical.

    • Too Low: The activation energy for the cyclopropanation may not be reached, leading to a stalled reaction.

    • Too High: This can cause decomposition of the carbene/carbenoid, the diazo precursor, or even the product.[4] For many transition-metal-catalyzed reactions with diazo compounds, starting at or below room temperature is often optimal.

  • Presence of Inhibitors: Water and protic solvents can quench the reactive intermediates.

    • Ensure all glassware is flame-dried, and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).

Experimental Protocol: Activation of Zinc for Simmons-Smith Cyclopropanation

  • In a flame-dried flask under an inert atmosphere, add zinc dust.

  • Wash the zinc dust sequentially with dilute HCl, deionized water, ethanol, and finally, diethyl ether to remove oxides and dry the metal.

  • Treat the activated zinc with a solution of copper(II) acetate or copper(II) sulfate in acetic acid to form the zinc-copper couple.

  • Filter the couple, wash with ether, and dry under vacuum. Use immediately for the best results.

Scenario 2: Poor Diastereoselectivity in Bicyclic Cyclopropylamine Formation

Question: My reaction produces a mixture of diastereomers of the bicyclic cyclopropylamine, and I am struggling to favor the desired isomer. How can I improve diastereoselectivity?

Answer:

Controlling diastereoselectivity is a central challenge in the synthesis of complex bicyclic systems.[5][6][7] The facial selectivity of the cyclopropanation is influenced by steric hindrance and the presence of directing groups.

Causality and Troubleshooting Steps:

  • Steric Hindrance: The carbene will preferentially add to the less sterically hindered face of the double bond in the bicyclic precursor. Analyze your substrate's 3D conformation to predict the most accessible face.

  • Lack of a Directing Group: In reactions like the Simmons-Smith, the presence of a hydroxyl group or other Lewis basic functional group can chelate to the zinc carbenoid, directing the cyclopropanation to the syn face.[8]

    • If your substrate lacks such a group, consider introducing one at a strategic position that can be removed later.

  • Catalyst and Ligand Choice (for catalyzed reactions): The choice of metal and chiral ligands is paramount for controlling stereoselectivity in transition-metal-catalyzed cyclopropanations.

    • For instance, rhodium and copper catalysts with bulky chiral ligands can create a chiral pocket that forces the substrate to adopt a specific orientation, leading to high diastereoselectivity.[6] Experiment with different catalysts and ligands reported in the literature for similar systems.

Workflow for Optimizing Diastereoselectivity

Caption: A decision-making workflow for improving diastereoselectivity.

Scenario 3: Significant Byproduct Formation

Question: My reaction is messy, with several byproducts that are difficult to separate from my desired bicyclic cyclopropylamine. What are these byproducts and how can I minimize them?

Answer:

Byproduct formation is common in cyclopropanation reactions due to the high reactivity of the carbene/carbenoid intermediates.[4]

Common Byproducts and Mitigation Strategies:

Byproduct TypeCausalityMitigation Strategy
Carbene Dimerization (e.g., diethyl maleate/fumarate from ethyl diazoacetate)The metal carbene intermediate reacts with another molecule of the diazo compound or itself. This is more prevalent at high concentrations of the diazo compound.[4]Add the diazo compound slowly to the reaction mixture using a syringe pump to keep its instantaneous concentration low.[4]
C-H Insertion Products The highly reactive carbene inserts into a C-H bond of the substrate or solvent instead of adding across the double bond. Allylic C-H bonds are particularly susceptible.[4]The choice of catalyst is crucial. Copper catalysts often show a higher preference for cyclopropanation over C-H insertion compared to some rhodium catalysts.[4] If possible, use the alkene substrate as the solvent.
Ring-Opened Products Bicyclic systems containing cyclopropylamines can be strained. The cyclopropylmethyl cation is remarkably stable, which can facilitate ring-opening under acidic or electrophilic conditions.[9]Maintain neutral or basic conditions during the reaction and workup. Avoid strong acids. Purification via silica gel chromatography can sometimes lead to degradation; consider using a deactivated silica gel or alternative purification methods like distillation or crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I purify my final bicyclic cyclopropylamine, especially if it's a low molecular weight, polar compound?

A1: Primary amines, including cyclopropylamines, can be challenging to purify. Their basicity can lead to tailing on silica gel chromatography, and their polarity can make extraction from aqueous media difficult.[10]

  • Extraction: To extract a free amine from an aqueous solution, first, basify the solution (e.g., with NaOH or K2CO3) to deprotonate the ammonium salt. Use a more polar organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions to maximize recovery. Salting out the aqueous layer with NaCl can also improve extraction efficiency.

  • Chromatography: To mitigate tailing on silica gel, you can either use a mobile phase containing a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol) or use a different stationary phase like alumina.

  • Crystallization: If the product is a solid, crystallization of its hydrochloride or other salt form is often an excellent method for purification.[11]

Q2: My bicyclic system seems to be unstable during workup or purification. What could be causing this?

A2: The stability of bicyclic cyclopropylamines can be compromised by the inherent ring strain and the reactivity of the cyclopropyl group.[9][12]

  • Acid Sensitivity: The cyclopropane ring can undergo acid-catalyzed ring-opening. This is particularly true for donor-acceptor cyclopropanes.[13] Ensure all workup steps are performed under neutral or basic conditions.

  • Oxidative Degradation: Amines are susceptible to air oxidation. It is good practice to handle the purified compound under an inert atmosphere and store it in a cool, dark place.

Q3: What are the best general methods for introducing the amine functionality in a bicyclic system to form a cyclopropylamine?

A3: Several methods can be employed, and the choice depends on the available starting materials and the overall synthetic strategy.

  • Curtius or Hofmann Rearrangement: These classic reactions convert a carboxylic acid (via an acyl azide in the Curtius rearrangement) or a primary amide (in the Hofmann rearrangement) into a primary amine with the loss of one carbon.[14][15] If you can synthesize the corresponding bicyclic cyclopropanecarboxylic acid or carboxamide, these are reliable methods.

  • Reductive Amination: Reductive amination of a cyclopropanecarboxaldehyde or a cyclopropyl ketone can be an effective route.[12]

  • Direct Cyclopropanation of Enamines: The cyclopropanation of an enamine derived from a ketone can directly install the cyclopropylamine moiety. However, controlling the stereoselectivity of this transformation can be challenging.

Synthetic Approach Visualization: Curtius Rearrangement

Caption: General workflow for synthesizing a bicyclic cyclopropylamine via the Curtius rearrangement.

References

  • "Dual" control of diastereoselectivity—a new mode of formal nucleophilic substitution of bromocyclopropanes. ResearchGate. Available at: [Link]

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed. Available at: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. Available at: [Link]

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. ACS Publications. Available at: [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of Bicyclic Cyclopropylamines by Intramolecular Cyclopropanation of N-Allylamino Acid Dimethylamides. figshare. Available at: [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor. Available at: [Link]

  • Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society. Available at: [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. Available at: [Link]

  • Advances in the Synthesis of Cyclopropylamines. PubMed. Available at: [Link]

  • Cyclopropanation. Wikipedia. Available at: [Link]

  • Process for the manufacture of cyclopropylamine. Google Patents.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. Available at: [Link]

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. PMC - NIH. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Extraction of Cyclopropylamine. Reddit. Available at: [Link]

  • 11.3.5 Cyclopropanation of Alkenes. Chemistry LibreTexts. Available at: [Link]

  • Diastereoselective synthesis of fused cyclopropyl-3-amino-2,4-oxazine β-amyloid cleaving enzyme (BACE) inhibitors and their biological evaluation. PubMed. Available at: [Link]

  • Catalytic Cyclopropanation Reactions. Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. National Institutes of Health. Available at: [Link]

  • SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. University of Pennsylvania. Available at: [Link]

  • New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. Available at: [Link]

  • Photochemical Intermolecular Cyclopropanation Reactions of Allylic Alcohols for the Synthesis of [3.1.0]-Bicyclohexanes. ACS Publications. Available at: [Link]

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Technical Support Center: Synthesis of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the common challenges encountered during the synthesis of this important building block. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure your experimental success.

Introduction

This compound is a chiral bicyclic diamine that serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including novel β-lactamase inhibitors like avibactam and relebactam.[1] The rigid bicyclo[4.2.0]octane core provides a unique three-dimensional scaffold, making it a valuable component in drug design. However, its synthesis can be challenging, often leading to the formation of several impurities that can complicate purification and impact the overall yield and purity of the final product.

This guide will address the most common issues encountered during the synthesis, focusing on the identification, mitigation, and removal of key impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific questions and issues that researchers frequently encounter.

Question 1: I am seeing a significant amount of a di-Boc protected byproduct in my reaction mixture. What is causing this and how can I minimize it?

Answer:

The formation of the di-Boc protected impurity, where both nitrogen atoms of the diazabicyclo[4.2.0]octane core are protected with a Boc group, is a very common issue. This side reaction occurs when the less sterically hindered secondary amine (at position 3) reacts with the Boc anhydride (Boc₂O) in addition to the intended primary amine (at position 7).

Causality:

The primary driver for di-protection is the comparable nucleophilicity of the two nitrogen atoms. While the primary amine at position 7 is generally more reactive, under certain conditions, the secondary amine at position 3 can also be acylated. Factors that can exacerbate this issue include:

  • Excess Boc₂O: Using a significant excess of the Boc-protecting agent increases the probability of the second protection event.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary activation energy for the less reactive secondary amine to react.

  • Base: The choice and amount of base can influence the equilibrium and reactivity of the amines.

Troubleshooting Protocol: Selective Mono-Boc Protection

To favor the formation of the desired mono-protected product, a strategy that differentiates the reactivity of the two amine groups is necessary. A widely successful approach involves the selective protonation of the more basic amine, rendering it less nucleophilic.[2][3]

Step-by-Step Protocol:

  • Monoprotonation: Dissolve the starting diamine in a suitable solvent like methanol. At 0°C, slowly add one equivalent of a strong acid, such as hydrochloric acid (HCl). This will preferentially protonate the more basic nitrogen, leaving the other available for reaction.[3]

  • Boc Protection: To the solution containing the monoprotonated diamine, add one equivalent of di-tert-butyl dicarbonate (Boc₂O).

  • Neutralization and Extraction: After the reaction is complete, neutralize the mixture with a base (e.g., NaOH solution) and extract the mono-Boc protected product with an appropriate organic solvent.[3][4]

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Caption: Troubleshooting workflow for minimizing di-Boc impurity.

Question 2: My final product is contaminated with unreacted starting diamine. How can I effectively remove it?

Answer:

Residual starting material is another common impurity. Its presence suggests either an incomplete reaction or suboptimal purification. The unreacted diamine can be difficult to remove due to its polarity and potential to co-crystallize with the product.

Causality:

  • Insufficient Boc₂O: Using less than a stoichiometric amount of the protecting agent will naturally leave some starting material unreacted.

  • Reaction Kinetics: The reaction may not have proceeded to completion due to insufficient time, low temperature, or poor mixing.

  • Purification Challenges: The similar polarities of the product and the starting diamine can make chromatographic separation difficult.

Troubleshooting Protocol: Purification Strategies

  • Acidic Wash: A simple and effective method is to perform an acidic wash during the workup. The basic starting diamine will be protonated and move into the aqueous layer, while the less basic Boc-protected product remains in the organic layer.[4]

    • Procedure: After the reaction, dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). Separate the layers and then wash the organic layer with a base (e.g., saturated NaHCO₃ solution) to remove any residual acid before drying and concentrating.

  • Column Chromatography: If an acidic wash is not sufficient, column chromatography is the next step.

    • Recommended Conditions:

      • Stationary Phase: Silica gel

      • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is typically effective. The more polar starting diamine will elute later than the Boc-protected product.

Data Summary: Common Impurities and Analytical Methods

Impurity NameStructureCommon Analytical Detection Methods
Di-Boc Protected AdductBoth N atoms have a Boc groupLC-MS, ¹H NMR
Starting DiamineUnprotected diazabicyclooctaneLC-MS, TLC (visualized with ninhydrin)
Ring-Opened ByproductsCleavage of the bicyclic systemGC-MS, LC-MS/MS
Question 3: I am observing some unexpected peaks in my LC-MS analysis that suggest ring-opening or rearrangement of the bicyclic core. What could be causing this?

Answer:

The bicyclo[4.2.0]octane system, while relatively stable, can be susceptible to ring-opening or rearrangement under certain conditions, particularly harsh acidic or basic environments, or at elevated temperatures.

Causality:

  • Acid/Base Instability: Strong acidic conditions used for deprotection of other protecting groups in the synthetic sequence, or strong basic conditions, can potentially lead to cleavage of the strained four-membered ring.

  • Thermal Stress: Prolonged heating can induce rearrangements or decomposition.

  • Reactive Intermediates: The synthesis of the bicyclic core itself, often through cycloaddition reactions, can sometimes yield isomeric byproducts.[5][6]

Troubleshooting Protocol: Reaction Condition Optimization

  • Mild Reaction Conditions: Whenever possible, opt for milder reaction conditions. This includes using less harsh acids or bases and keeping reaction temperatures as low as feasible.

  • Inert Atmosphere: For sensitive steps, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions mediated by oxygen or moisture.

  • Careful Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to avoid prolonged reaction times that could lead to byproduct formation.

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Caption: Logic diagram for addressing ring-opened impurities.

Conclusion

The synthesis of this compound is a critical process in the development of new therapeutics. By understanding the common impurities that can arise and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success of their synthetic efforts. Careful control of reaction conditions and thoughtful purification strategies are paramount to obtaining this valuable building block in high purity.

References

  • Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. Retrieved from [Link]

  • Valle-Delgado, J. J., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]

  • Liu, Y.-S., et al. (2005). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 70(2), 648-651. Retrieved from [Link]

  • Pittelkow, M., et al. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 1-11. Retrieved from [Link]

  • Ha, H.-J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

  • Azmi, F. I., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Organic Communications, 17(1), 56-62. Retrieved from [Link]

  • Yudin, A. K. (Ed.). (2012). Synthesis of Fused Nitrogen Containing Heterocycles via Cascade Reactions. University of Toronto.
  • Bugaenko, D. I. (2018). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(12), 1277-1279. Retrieved from [Link]

  • ChemWhat. This compound. Retrieved from [Link]

  • Liu, X., et al. (2021). Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. Inorganic Chemistry, 60(7), 5225-5233. Retrieved from [Link]

  • AccelaChem. (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane. Retrieved from [Link]

  • LookChem. Properties, uses and production process of DABCO. Retrieved from [Link]

  • Wikipedia. DABCO. Retrieved from [Link]

  • Wang, C., et al. (2020). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. Chemical Communications, 56(64), 9171-9174. Retrieved from [Link]

  • Hoffmann, N. (2008). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 108(4), 1052-1103. Retrieved from [Link]

  • Parra, A. (2019). Stereoselective Metal-Catalyzed Transformations for Carbon-Boron Bond Formation and Carbon-Nitrogen Bond Cleavage. Universidad Autónoma de Madrid.
  • Yolacan, C., et al. (2013). Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials. Designed Monomers and Polymers, 16(2), 165-172. Retrieved from [Link]

Sources

Technical Support Center: Monitoring the Formation of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the monitoring of this critical chemical transformation. Our goal is to equip you with the expertise and practical insights needed to ensure a successful and reproducible synthesis.

Overview of the Synthesis and Monitoring Challenges

The formation of this compound typically involves the protection of a secondary amine in the bicyclic core with a tert-butoxycarbonyl (Boc) group. While Boc protection is a standard procedure in organic synthesis, the unique steric and electronic properties of the diazabicyclo[4.2.0]octane scaffold can present specific challenges.[1][2] Effective real-time reaction monitoring is crucial for optimizing reaction conditions, maximizing yield, and minimizing impurities.[3] This guide will focus on the practical application of various analytical techniques to overcome these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and monitoring of this compound in a question-and-answer format.

Issue 1: Thin-Layer Chromatography (TLC) Ambiguity

Question: My TLC plate shows streaking, overlapping spots, or no clear distinction between the starting material and the product. How can I resolve this?

Answer:

TLC is often the first line of analysis for reaction monitoring due to its speed and simplicity.[4] However, the basic nature of amines can lead to interactions with the acidic silica gel, causing streaking. The similar polarity of the starting material (the unprotected diamine) and the Boc-protected product can also result in poor separation.

Causality and Solutions:

  • Streaking due to Amine Basicity: The free amine of your starting material can interact strongly with the acidic silica gel, leading to elongated or streaky spots.

    • Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is effective. This neutralizes the acidic sites on the silica, resulting in sharper, more defined spots.[4]

  • Poor Separation (Low ΔRf): The starting diamine and the mono-Boc-protected product may have very similar polarities.

    • Solution: A systematic approach to solvent system selection is necessary. Start with a moderately polar system like 10% methanol in dichloromethane (DCM) and adjust the polarity. A two-solvent system of ethyl acetate and hexanes is also a common choice. For highly polar compounds, consider using a more polar solvent system like ethyl acetate/methanol.[5]

  • Visualization Issues: The starting material and product may not be UV-active.

    • Solution: Use a chemical stain for visualization.

      • Ninhydrin Stain: This is an excellent choice as it reacts with the free secondary amine of the starting material to produce a colored spot (often yellow for secondary amines), while the Boc-protected product will not react.[5][6] This provides a clear indication of the consumption of the starting material. Note that upon heating, some Boc-protected amines can show a faint spot with ninhydrin due to thermal deprotection.[6]

      • Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that will visualize most organic compounds, appearing as yellow spots on a purple background.[7] It is useful for seeing both the starting material and the product.

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Caption: Troubleshooting workflow for common TLC issues.

Issue 2: Incomplete Reaction by HPLC or GC-MS

Question: My HPLC or GC-MS analysis shows a significant amount of starting material remaining even after an extended reaction time. What could be the cause?

Answer:

Incomplete conversion is a common issue in Boc protection reactions and can stem from several factors, including reagent stoichiometry, reaction conditions, and the nature of the starting material itself.

Causality and Solutions:

  • Insufficient Reagent: The stoichiometry of di-tert-butyl dicarbonate (Boc₂O) is critical.

    • Solution: While a 1.1 to 1.2 molar equivalent of Boc₂O is often sufficient, for sterically hindered or less reactive amines, an excess of up to 1.5 equivalents may be necessary. Monitor the reaction progress after the addition of more reagent.

  • Poor Solubility: The starting diamine salt (e.g., HCl salt) may have poor solubility in common organic solvents like DCM or THF, limiting its availability to react.[8][9]

    • Solution:

      • Aqueous Conditions: Perform the reaction in a biphasic system, such as dioxane/water or THF/water, with a base like sodium bicarbonate or sodium hydroxide.[9] This can improve the solubility of the starting material.

      • Solvent Screening: Test a range of solvents. For some stubborn amines, a mixture of methanol and DCM can be effective.[9]

  • Incorrect Base or pH: The choice and amount of base are crucial for deprotonating the amine and facilitating the reaction.

    • Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used to neutralize any acid present if starting from a salt, and to facilitate the reaction. If the reaction is run in aqueous conditions, maintaining a basic pH is essential.

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Caption: Troubleshooting workflow for incomplete reactions.

Issue 3: Unexpected Side Products in Mass Spectrometry

Question: My LC-MS or GC-MS analysis shows a peak corresponding to a di-Boc protected product or other unexpected masses. Why is this happening?

Answer:

The presence of two secondary amines in the starting material creates the possibility of over-protection. Other side reactions can also occur depending on the reaction conditions.

Causality and Solutions:

  • Di-Boc Formation: The most likely side product is the di-Boc protected diazabicyclo[4.2.0]octane. This occurs when both nitrogen atoms are acylated.

    • Solution:

      • Control Stoichiometry: Use closer to 1.0 equivalent of Boc₂O and add it slowly to the reaction mixture at a lower temperature (e.g., 0 °C) to favor mono-protection.

      • Purification: The di-Boc product will be significantly less polar than the mono-Boc product and can typically be separated by flash column chromatography.

  • Urea Formation: If the Boc₂O contains impurities or degrades, isocyanate byproducts can form, leading to urea-type impurities.

    • Solution: Use high-purity Boc₂O and ensure it has been stored properly.

  • tert-Butylation: Under strongly acidic workup conditions, the tert-butyl cation generated from the loss of the Boc group can alkylate nucleophilic sites on your product or other molecules.[10]

    • Solution: While this is more of a concern during deprotection, be mindful of the workup conditions. A mild basic or neutral workup is preferred.

Compound Expected Mass (M+H)⁺ Potential Side Product Expected Mass (M+H)⁺
This compound213.16Di-Boc protected product313.21
Starting Diamine113.11Urea DimerVaries
Frequently Asked Questions (FAQs)

Q1: Which monitoring technique is best for this reaction? A1: A combination of techniques provides the most comprehensive picture.

  • TLC with Ninhydrin Stain: Best for rapid, qualitative monitoring of the disappearance of the starting material.[5]

  • LC-MS: Ideal for quantitative analysis, allowing you to track the formation of the product and detect any side products with different masses.[11]

  • ¹H NMR: Can be used to monitor the reaction by observing the appearance of the characteristic large singlet for the tert-butyl group of the Boc-protected product around 1.4-1.5 ppm.[12]

Q2: How can I confirm the regioselectivity of the Boc protection? A2: The two nitrogen atoms in 3,7-diazabicyclo[4.2.0]octane are electronically and sterically distinct. 2D NMR techniques like HMBC and NOESY can be used on the purified product to confirm the position of the Boc group by observing correlations between the Boc carbonyl and the protons on the bicyclic ring.

Q3: My reaction seems to stall at ~50% conversion. What should I do? A3: This often points to an issue with either the stoichiometry of a reagent or a solubility problem. First, re-check the equivalents of your reagents, especially the base and Boc₂O. If those are correct, consider the solubility of your starting material. Adding a co-solvent like methanol or switching to a biphasic system might be necessary to get the reaction to go to completion.[8]

Q4: Can I use GC-MS to monitor this reaction? A4: Yes, GC-MS can be a powerful tool for monitoring this reaction.[13] However, due to the polarity and potential for thermal lability of the Boc group, derivatization may sometimes be necessary for robust analysis.[14] A direct injection of a diluted aliquot of the reaction mixture is often feasible. The starting diamine and the Boc-protected product should have different retention times.

Experimental Protocols
Protocol 1: TLC Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Eluent Preparation: Prepare a solvent system of 10% Methanol in DCM with 0.5% triethylamine.

  • Spotting: On the baseline of the TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Place the plate in a chamber saturated with the eluent and allow it to develop until the solvent front is ~1 cm from the top.

  • Visualization:

    • Dry the plate and visualize under UV light (254 nm).[7]

    • Dip the plate in a ninhydrin staining solution and gently heat with a heat gun. The starting material should appear as a colored spot.[6]

    • Alternatively, use a potassium permanganate dip. Both starting material and product will appear as yellow spots.[7]

  • Analysis: The reaction is complete when the starting material spot is no longer visible in the RM lane by ninhydrin staining.

Protocol 2: Quenching and Sample Preparation for HPLC/GC-MS
  • Aliquot Extraction: Withdraw a small aliquot (~10-20 µL) from the reaction mixture.

  • Quenching: Quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., methanol or acetonitrile). For aqueous reactions, a micro-workup with an organic solvent may be necessary.

  • Dilution: Dilute the quenched sample to an appropriate concentration for your instrument (typically in the low µg/mL range).

  • Filtration: Filter the sample through a 0.22 µm syringe filter before injection to prevent contamination of the column.

  • Analysis: Inject the sample onto the HPLC or GC-MS system.

Technique Typical Column Mobile Phase / Carrier Gas Detection Key Observation
HPLC C18 Reverse PhaseAcetonitrile/Water with 0.1% TFA or Formic AcidUV (210 nm) or MSDecrease in SM peak, increase in product peak.[15]
GC-MS DB-5 or similar non-polarHeliumMass Spectrometry (EI or CI)Separation of SM and product by retention time and mass.
¹H NMR N/ACDCl₃ or D₂O (depending on reaction solvent)400 MHz or higherAppearance of a large singlet at ~1.4-1.5 ppm (9H) for the Boc group.[12]
References
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry.
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  • Organic Synthesis and Reaction Monitoring Process. (2024). Cole-Parmer.
  • Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
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  • Let's talk about TLCs Part 4 - Ninhydrin Stain. (2008). Curly Arrow.
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  • Having great trouble with a Boc-protection reaction. (2021). Reddit.
  • VanVeller Lab Resources. (n.d.). Department of Chemistry.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • TLC Visualization Methods. (n.d.). University of Rochester.
  • Having great trouble with a Boc-protection reaction. (2021). Reddit.
  • cis-7-Boc-3,7-diazabicyclo[4.2.0]octane-7-carboxylate. (n.d.). Echemi.
  • Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. (n.d.). Arkivoc.
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.). Atmospheric Pollution Research.
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.). Waters.
  • Gas chromatography of amines as various derivatives. (2025). ResearchGate.
  • (1R,6S)-REL-3-BOC-6-METHYL-3,8-DIAZABICYCLO[4.2.0]OCTANE. (n.d.). Fluorochem.
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  • (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane. (n.d.). AccelaChem.
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  • Synthesis of Fused Nitrogen Containing Heterocycles via Cascade Reactions. (n.d.). University of Toronto.
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Validation & Comparative

A Comparative Guide to the Enantiomeric Purity Analysis of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Constrained Bicyclic Diamines

In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Chiral building blocks, particularly those with conformationally restricted scaffolds, are of immense value to medicinal chemists.[1] These rigid structures allow for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets, ultimately reducing off-target effects and improving therapeutic outcomes.[1][2]

(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane is a prime example of such a chiral building block. Its fused ring system creates a rigid three-dimensional structure that is sought after in the design of novel therapeutics.[2] As with all chiral molecules destined for pharmaceutical applications, the enantiomeric purity of this compound is a critical quality attribute that must be rigorously controlled and accurately determined. This guide provides a comparative analysis of the primary analytical techniques for assessing the enantiomeric purity of this important synthetic intermediate and its analogs.

Chromatographic Approaches: The Gold Standard for Enantiomeric Separation

Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands as the definitive methodology for the separation and quantification of enantiomers.[3] The fundamental principle lies in the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and subsequent separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely adopted technique for enantiomeric purity analysis. The selection of the appropriate CSP is the most critical factor in method development. For Boc-protected amines and related structures, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral compounds.[4]

Mechanism of Separation: The chiral recognition mechanism on polysaccharide-based CSPs involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The chiral grooves and cavities of the polysaccharide derivatives create a stereospecific environment where one enantiomer fits more favorably, resulting in a stronger interaction and longer retention time.

Experimental Protocol: A Representative Chiral HPLC Method for a Related Diazabicyclo[4.2.0]octane Analog

While a specific application note for this compound is not publicly available, a patent for a structurally similar 2,5-diazabicyclo[4.2.0]octane derivative provides a relevant experimental starting point.[5]

  • Column: Chiralpak IA-III (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 20 mm ID, 5 µm

  • Mobile Phase: Hexane:Methanol:Isopropanol (50:25:25, v/v/v)

  • Flow Rate: 12 mL/min

  • Detection: UV (wavelength not specified, typically 210-230 nm for Boc-protected compounds)

  • Temperature: Ambient

Data Interpretation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100

HPLC_Workflow

Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages, including faster analysis times, reduced solvent consumption (and thus, a "greener" profile), and often superior resolution. SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol or ethanol).

Causality Behind SFC's Advantages: The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates without a significant loss in chromatographic efficiency, leading to faster separations. The reduced consumption of organic solvents makes SFC a more environmentally friendly and cost-effective technique.

Method Development Considerations: Similar to HPLC, polysaccharide-based CSPs are highly effective in SFC. The choice and percentage of the organic modifier, as well as the back pressure and temperature, are key parameters to optimize for achieving baseline separation.

Table 1: Comparison of Chiral HPLC and Chiral SFC for Enantiomeric Purity Analysis

FeatureChiral HPLCChiral SFC
Primary Mobile Phase Organic Solvents (e.g., Hexane, Ethanol)Supercritical CO₂
Analysis Speed Typically slowerGenerally faster
Solvent Consumption HighLow
Environmental Impact HigherLower ("Greener")
Resolution Good to ExcellentOften Superior to HPLC
Cost Lower initial instrument costHigher initial instrument cost
Method Development Well-establishedRequires specialized expertise

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Orthogonal Approach

While chromatography is the primary method for enantiomeric separation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a valuable orthogonal technique for determining enantiomeric excess without physical separation. This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[6][7]

Mechanism of Enantiodiscrimination:

  • Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte.[6] The different spatial arrangements of these complexes result in distinct chemical shifts for corresponding protons in the two enantiomers, allowing for their differentiation and quantification by integrating the respective signals in the ¹H NMR spectrum.

  • Chiral Derivatizing Agents (CDAs): CDAs react with a functional group on the analyte to form stable, covalent diastereomers. These diastereomers have different physical properties and will exhibit distinct NMR spectra.

Advantages of the NMR Approach:

  • Rapid Analysis: Once a suitable CSA or CDA is identified, the analysis can be very fast.

  • Small Sample Requirement: NMR is a non-destructive technique that requires only a small amount of sample.

  • Orthogonal Method: It provides a confirmatory result that is based on a different scientific principle than chromatography.

Challenges and Considerations:

  • Method Development: Finding a suitable CSA or CDA that induces sufficient chemical shift separation can be a trial-and-error process.

  • Quantitative Accuracy: Careful attention must be paid to experimental parameters such as relaxation delays to ensure accurate integration and quantification.

  • Potential for Kinetic Resolution: When using a CDA, it is crucial to ensure that the reaction proceeds to completion and that there is no kinetic resolution (i.e., one enantiomer reacting faster than the other).

Experimental Protocol: General Workflow for Enantiomeric Excess Determination by NMR with a Chiral Solvating Agent

  • Sample Preparation:

    • Accurately weigh the analyte (racemic or enantioenriched this compound) and the chosen chiral solvating agent into an NMR tube.

    • Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent can significantly impact the observed chemical shift differences.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.

  • Data Analysis:

    • Identify a proton signal that is well-resolved for the two diastereomeric complexes.

    • Carefully integrate the signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess using the same formula as for the chromatographic methods.

NMR_Workflow

Alternative Scaffolds: A Brief Comparison

The 3,7-diazabicyclo[4.2.0]octane core is part of a larger family of bicyclic diamines that are valuable in drug discovery.[2] The choice of a particular scaffold is often dictated by the desired spatial relationship between the two nitrogen atoms and the overall shape of the molecule.

  • Diazabicyclo[3.2.1]octanes: These related structures offer a different conformational profile and have also been extensively explored as scaffolds for biologically active compounds.[8]

  • Diazabicyclo[3.3.1]nonanes: This larger ring system provides a different set of bond angles and distances between the nitrogen atoms, which can be advantageous for targeting different biological receptors.[9]

The analytical strategies outlined in this guide for this compound are generally applicable to these alternative scaffolds as well, with the understanding that specific method parameters will need to be optimized for each unique molecule.

Conclusion: A Multi-faceted Approach to Ensuring Enantiomeric Purity

The determination of enantiomeric purity is a non-negotiable aspect of the development of chiral drug candidates and the building blocks used in their synthesis. For this compound, both chiral HPLC and SFC on polysaccharide-based stationary phases represent robust and reliable methods for achieving this critical quality control objective. While chiral chromatography is the gold standard for separation and quantification, NMR spectroscopy with chiral solvating agents provides a rapid and orthogonal method for confirmation of enantiomeric excess. The selection of the most appropriate technique will depend on a variety of factors, including available instrumentation, sample throughput requirements, and the specific goals of the analysis. A comprehensive approach that leverages the strengths of each of these techniques will ensure the highest level of confidence in the stereochemical integrity of this important chiral building block.

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A Comparative Guide to (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane and Other Privileged Diamine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, diamine scaffolds are indispensable building blocks for constructing therapeutic agents. Their ability to engage in crucial hydrogen bonding and ionic interactions, coupled with their tunable physicochemical properties, makes them a cornerstone of drug design. Among these, conformationally restricted diamines have emerged as powerful tools to enhance potency, selectivity, and pharmacokinetic profiles by pre-organizing a molecule into its bioactive conformation. This guide provides an in-depth comparison of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane, a rigid and stereochemically defined scaffold, with more traditional and flexible diamines such as piperazine, homopiperazine, and diazepanes. We will explore the structural nuances, comparative experimental data, and strategic implications of selecting each scaffold, providing researchers and drug development professionals with a robust framework for informed decision-making.

The Strategic Value of Conformational Restriction

The use of diamines in medicinal chemistry is widespread, underpinning the structure of countless ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors.[1] A fundamental strategy in modern ligand design is the application of conformational restriction.[1][2] By incorporating rigid scaffolds, chemists can lock a molecule into a specific three-dimensional arrangement. This approach offers two primary advantages:

  • Reduced Entropy Loss: A flexible molecule must adopt a specific, often high-energy, conformation to bind to its target. This process is entropically unfavorable. A rigid scaffold that mimics this "bioactive conformation" pays a smaller entropic penalty upon binding, which can translate directly to higher affinity and potency.[3]

  • Enhanced Selectivity: By restricting the available conformational space, a ligand can be designed to fit precisely into the binding site of a specific target, while being unable to adapt to the topology of off-targets, thereby improving selectivity.

This compound is a prime example of such a scaffold, offering a unique fusion of a piperazine and a cyclobutane ring. This structure provides a rigid framework with defined stereochemistry, making it an increasingly valuable building block for exploring structure-activity relationships (SAR) with high precision.[4]

Structural and Functional Profiles of Key Diamine Scaffolds

The choice of a diamine scaffold profoundly impacts a drug candidate's properties. Below is a comparative analysis of the (1R,6R)-3,7-diazabicyclo[4.2.0]octane framework against its more flexible and widely used counterparts.

This compound
  • Structure: A bicyclic system featuring a piperazine ring fused with a cyclobutane ring. The (1R,6R) stereochemistry defines a specific cis-fusion, creating a V-shaped, rigid structure. The Boc (tert-butyloxycarbonyl) protecting group on one nitrogen allows for selective functionalization of the other.

  • Key Features: Its primary advantage is its significant rigidity. The fixed spatial relationship between the two nitrogen atoms and the defined exit vectors for substituents provide unparalleled control for probing specific interactions within a binding pocket.

  • Strategic Use: Ideal for lead optimization when a specific conformation is hypothesized to be bioactive. It serves as a superior tool for establishing definitive SAR where the ambiguity of flexible linkers would be a confounding factor.

Piperazine
  • Structure: A six-membered heterocyclic ring containing two nitrogen atoms at opposite 1 and 4 positions.[5][6]

  • Key Features: Often described as a "privileged scaffold," piperazine is ubiquitous in approved drugs.[5][6][7] It typically adopts a stable chair conformation, which provides some structural order, but it retains a degree of flexibility.[5] Its two nitrogen atoms offer tunable basicity and act as excellent hydrogen bond acceptors/donors, contributing to favorable solubility and pharmacokinetic properties.[5][7]

  • Strategic Use: A workhorse in drug discovery, widely used in CNS-active compounds and kinase inhibitors.[5] Its versatility and well-understood properties make it a go-to scaffold in early-stage discovery and for improving the ADME properties of a lead compound.[6][7]

Homopiperazine (1,4-Diazepane)
  • Structure: A seven-membered heterocyclic ring with two nitrogen atoms.[8][9]

  • Key Features: As a seven-membered ring, homopiperazine is significantly more flexible than piperazine and exists in a variety of low-energy conformations, including a pseudo-chair form.[9] This flexibility can be advantageous for spanning larger distances between pharmacophoric groups. It is a versatile building block used to improve properties like solubility.[8]

  • Strategic Use: Employed in the development of pharmaceuticals, particularly for anti-anxiety and anti-depressant medications.[8][10] Its greater conformational freedom makes it suitable for exploring a broader range of binding poses during initial screening campaigns.

Other Diazepanes and Bicyclic Diamines
  • Diazepines: This class of seven-membered rings is also considered a privileged scaffold.[11][12] They are found in clinically used drugs like the anticancer agent pentostatin and β-lactamase inhibitors such as avibactam.[11][13] Their semi-rigid nature offers a balance between structural definition and adaptability.[14]

  • Other Bicyclic Scaffolds: Structures like 3,7-diazabicyclo[3.3.1]nonane (bispidine) and 1,4-diazabicyclo[2.2.2]octane (DABCO) offer even greater rigidity.[15][16][17] These scaffolds are instrumental in creating highly selective ligands, such as those targeting nicotinic acetylcholine receptors, by severely limiting conformational freedom.[16][18]

Comparative Data Analysis

The choice between these scaffolds can be guided by quantitative data. The following table summarizes key physicochemical properties that influence a molecule's biological activity and distribution.

ScaffoldStructureFlexibilitypKa (Predicted)clogP (Predicted)Key Applications
(1R,6R)-3,7-Diazabicyclo[4.2.0]octane Fused 6/4-membered ringsHighly RigidpKa1: ~9.5, pKa2: ~5.5~0.2High-precision SAR, lead optimization
Piperazine 6-membered ringModerately FlexiblepKa1: ~9.8, pKa2: ~5.6-1.1CNS drugs, kinase inhibitors, broad utility[5][6]
Homopiperazine 7-membered ringFlexiblepKa1: ~10.5, pKa2: ~6.5-0.8CNS drugs, polymers[8][10]
3,7-Diazabicyclo[3.3.1]nonane Fused 6/6-membered ringsHighly RigidpKa1: ~10.2, pKa2: ~7.0-0.1nAChR ligands, opioid receptor ligands[16]

Note: pKa and clogP values are estimations for the core, unsubstituted scaffolds (without the Boc group) and can vary significantly with substitution. The purpose is to provide a baseline for comparison.

The DOT diagram below illustrates the spectrum of conformational rigidity among these scaffolds, a critical factor in their application.

G cluster_flexibility Conformational Flexibility Spectrum Flexible High Flexibility (Homopiperazine) Moderate Moderate Flexibility (Piperazine) Flexible->Moderate Increasing Conformational Constraint Rigid High Rigidity ((1R,6R)-diazabicyclo[4.2.0]octane, Bispidine) Moderate->Rigid Increasing Conformational Constraint

Caption: Spectrum of conformational flexibility from flexible to rigid diamine scaffolds.

Experimental Protocols for Scaffold Characterization

Objective comparison requires robust experimental data. Below are standardized protocols for determining two critical physicochemical parameters: pKa and LogD.

Protocol: Determination of pKa by Potentiometric Titration

Rationale: The pKa values of the diamine nitrogens dictate the ionization state at physiological pH, which is critical for solubility, membrane permeability, and target interaction (e.g., forming salt bridges). Potentiometric titration is a highly accurate method for its determination.

Methodology:

  • Preparation: Accurately weigh ~5-10 mg of the diamine scaffold (de-protected form) and dissolve in a known volume (e.g., 50 mL) of 0.1 M KCl solution to maintain constant ionic strength.

  • Titration Setup: Use a calibrated pH meter and an automated titrator. Place the solution in a jacketed beaker maintained at 25°C.

  • Acidification: Add a standardized strong acid (e.g., 0.1 M HCl) to protonate both nitrogen atoms fully (e.g., to pH ~2).

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes (aliquots) and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The two equivalence points, corresponding to the deprotonation of the two nitrogens, will appear as inflection points on the curve. The pKa values are determined from the pH at the half-equivalence points. For complex cases, use derivative plots (dpH/dV) to accurately locate the equivalence points.

Protocol: Determination of LogD₇.₄ by the Shake-Flask Method

Rationale: LogD, the distribution coefficient at a specific pH, is a more physiologically relevant measure of lipophilicity than LogP for ionizable compounds. It predicts a drug's ability to cross biological membranes. The shake-flask method is the gold standard for this measurement.[19]

Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate this buffer with 1-octanol and, conversely, pre-saturate 1-octanol with the buffer. This prevents volume changes during the experiment.[19]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning: In a glass vial, combine a precise volume of the octanol-saturated buffer and buffer-saturated octanol (e.g., 2 mL of each). Add a small aliquot of the compound stock solution.

  • Equilibration: Tightly cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

G cluster_workflow Shake-Flask LogD Determination Workflow prep 1. Prepare & Saturate Octanol & Buffer (pH 7.4) partition 2. Add Compound & Partition Between Phases prep->partition equilibrate 3. Shake to Equilibrate partition->equilibrate separate 4. Centrifuge to Separate Phases equilibrate->separate quantify 5. Quantify Compound in Each Phase (HPLC) separate->quantify calculate 6. Calculate LogD quantify->calculate

Caption: Experimental workflow for determining the LogD of a diamine scaffold.

Authoritative Grounding & Field Insights

The superiority of a conformationally restricted scaffold is not merely theoretical. A notable example involved the development of a potent and selective M1/M4 muscarinic receptor agonist, where a [3.2.1] bicyclic diamine derivative proved superior to a more flexible piperidine analog.[1] The rigid bicyclic structure was better able to present the necessary pharmacophoric elements in the precise orientation required for optimal receptor engagement, a feat the flexible piperidine could only achieve transiently.

Causality: The strategic advantage of this compound lies in its ability to "freeze" the diamine component in a conformation that can be systematically tested for bioactivity. If this rigid conformation matches the target's binding requirements, a significant gain in affinity is expected. If it does not, it provides a clear negative result, allowing medicinal chemists to pivot their strategy with confidence. This contrasts sharply with flexible scaffolds like homopiperazine, where a lack of activity could be due to an unfavorable binding mode or the energetic cost of adopting the correct conformation.

Conclusion

The selection of a diamine scaffold is a critical decision in drug design, with profound implications for a compound's ultimate success.

  • Piperazine and homopiperazine remain invaluable, offering synthetic accessibility and favorable physicochemical properties. They are excellent starting points for discovery and scaffolds for modulating ADME properties.

  • This compound , along with other rigid bicyclic diamines, represents a more specialized tool for precision drug design. Its key strength is the elimination of conformational ambiguity, enabling the definitive testing of structural hypotheses and the fine-tuning of ligand-receptor interactions.

While the synthesis of such constrained systems can be more complex, the potential rewards—in the form of enhanced potency, improved selectivity, and a deeper understanding of the SAR—make this compound an essential scaffold in the modern medicinal chemist's toolkit for tackling challenging biological targets.

References

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Navigating the Solid State: A Comparative Guide to the X-ray Crystallographic Analysis of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is not merely an academic curiosity; it is a critical blueprint for understanding its biological activity, optimizing its properties, and ensuring its novelty. The (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane scaffold is an increasingly important pharmacophore, yet a comprehensive guide to its solid-state characterization has been notably absent. This guide provides an in-depth, experience-driven comparison of the methodologies and expected outcomes in the X-ray crystallographic analysis of this class of compounds, addressing the void of a publicly available crystal structure for the parent this compound.

While a definitive crystal structure for this compound is not present in the Cambridge Structural Database (CSD) as of early 2026, this guide will leverage data from closely related structures and established crystallographic principles to provide a robust framework for researchers. We will explore the synthesis, crystallization, data collection, and structural analysis, using a derivative of the related 3,8-diazabicyclo[4.2.0]octane system as a case study to illustrate the key concepts and comparative data points.

The Rationale: Why X-ray Crystallography is the Gold Standard

For bicyclic systems like diazabicyclo[4.2.0]octanes, seemingly minor changes in stereochemistry or substitution can dramatically alter the molecule's conformation and, consequently, its interaction with biological targets. While techniques like NMR spectroscopy provide invaluable information about the molecule's structure in solution, X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule in the solid state. This allows for the precise determination of bond lengths, bond angles, torsional angles, and the overall three-dimensional arrangement of the molecule and its packing in the crystal lattice. This level of detail is paramount for computational modeling, structure-activity relationship (SAR) studies, and intellectual property protection.

A Comparative Framework: Synthesis and Crystallization Strategies

The journey to a crystal structure begins with the synthesis of high-purity material. The this compound scaffold is typically accessed through multi-step synthetic sequences, often involving cycloaddition reactions to form the bicyclic core.

Experimental Protocol: Synthesis of a Representative Diazabicyclo[4.2.0]octane Core

This protocol outlines a general approach for the synthesis of a diazabicyclo[4.2.0]octane, which can be adapted for the specific (1R,6R)-3,7-isomer.

  • [2+2] Cycloaddition: A key step often involves the [2+2] cycloaddition of a ketene with an appropriate dihydropyrazine derivative. This reaction establishes the fused four- and six-membered ring system.

  • Reduction and Protection: The resulting cycloadduct is then typically reduced to the saturated diazabicyclo[4.2.0]octane core. The stereochemistry of this reduction is critical in establishing the desired (1R,6R) configuration. Subsequent protection of one of the nitrogen atoms with a tert-butyloxycarbonyl (Boc) group is achieved using di-tert-butyl dicarbonate (Boc₂O) under standard conditions.

  • Purification: Rigorous purification, often by flash column chromatography, is essential to obtain material of sufficient purity (>95%) for crystallization trials.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step. Bicyclic amines, due to their conformational flexibility and potential for hydrogen bonding, can be particularly recalcitrant. A systematic approach, exploring a wide range of conditions, is crucial.

Table 1: Comparison of Crystallization Techniques for Bicyclic Amines

TechniqueDescriptionAdvantagesDisadvantages
Slow Evaporation The compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over several days or weeks.Simple to set up; effective for a wide range of compounds.Can lead to the formation of oils or amorphous solids if the evaporation rate is too fast.
Vapor Diffusion A concentrated solution of the compound is placed in a small drop next to a larger reservoir of a precipitant. The vapor of the more volatile solvent in the drop slowly diffuses into the reservoir, leading to supersaturation and crystal growth.Allows for fine control over the rate of crystallization; widely used for proteins and small molecules.Requires careful selection of the precipitant and solvent system.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble. Crystals form at the interface as the solvents slowly mix.Can be effective when slow evaporation fails; good for compounds that are sensitive to air or moisture.Can be technically challenging to set up without disturbing the interface.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.Simple and effective for compounds with a significant temperature-dependent solubility.May not be suitable for thermally sensitive compounds.

Starting Crystallization Trials: A good starting point for this compound derivatives is to screen a range of solvents with varying polarities, such as methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane, as well as binary mixtures. Given the presence of the Boc-protecting group, solubility in moderately polar organic solvents is expected.

Data Acquisition and Processing: From Diffraction Pattern to Electron Density Map

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is a series of spots of varying intensity, which contains the information about the crystal's internal structure.

Caption: Experimental workflow for X-ray crystallographic analysis.

Experimental Protocol: X-ray Data Collection and Processing
  • Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head. For sensitive samples, data collection is often performed at low temperatures (e.g., 100 K) to minimize radiation damage.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to correct for experimental factors. This step yields a file containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.

Structure Solution, Refinement, and Validation: A Case Study Approach

As a direct crystal structure for this compound is unavailable, we will use the crystallographic data for a closely related 3,8-diazabicyclo[4.2.0]octane derivative, referred to as ent-14 in the literature, as a comparative example.[1] This allows us to illustrate the key structural features and the process of analysis.

Structure Solution and Refinement

The processed diffraction data is used to solve the phase problem and generate an initial electron density map. For small molecules like the one in our case study, direct methods are typically successful. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate structure.

Table 2: Comparison of Crystallographic Data for Diazabicyclo-octane Derivatives

Parameterent-14 (3,8-isomer derivative)[1]Expected for this compoundAlternative Structures (e.g., cis-fused)
Crystal SystemOrthorhombicMonoclinic or OrthorhombicVariable
Space GroupP2₁2₁2₁Chiral space group (e.g., P2₁)Centrosymmetric or non-centrosymmetric
Key Torsional AnglesDefines the puckering of the ringsExpected to show a specific cis-fused ring conformationDifferent ring puckering and overall shape
Intermolecular InteractionsHydrogen bonding and van der Waals contactsPotential for N-H...O=C hydrogen bonds, C-H...O interactionsDifferent packing motifs

Note: The data for the target compound is a projection based on common observations for similar chiral, Boc-protected amines.

Conformational Analysis: A Comparative Look at the Bicyclic Core

The key structural feature of the diazabicyclo[4.2.0]octane system is the fusion of the six-membered piperazine-like ring and the four-membered azetidine ring. The stereochemistry at the bridgehead carbons (1R,6R) dictates a cis-fusion of the two rings. This will force the bicyclic system into a specific puckered conformation.

In the case of ent-14 , a 3,8-diazabicyclo[4.2.0]octane derivative, the X-ray structure reveals a specific conformation of the bicyclic core. For our target molecule, the this compound, we can anticipate a similar, yet distinct, conformation due to the different placement of the nitrogen atoms and the bulky Boc-protecting group. The Boc group itself is expected to adopt a low-energy conformation, likely with the carbonyl group oriented to minimize steric hindrance.

In contrast, a trans-fused bicyclo[4.2.0]octane system would exhibit a significantly different and more strained conformation. The analysis of the torsional angles within the rings from the crystallographic data provides a quantitative measure of these conformational differences.

Caption: Influence of stereochemistry on molecular properties.

Validation: Ensuring the Integrity of the Crystal Structure

The final step in the analysis is the validation of the crystal structure. This involves checking for self-consistency of the data and for any unusual or chemically unreasonable features. Standard validation software, such as PLATON, is used to generate a report that highlights any potential issues. Key validation metrics include the R-factor (a measure of the agreement between the calculated and observed diffraction data) and the analysis of bond lengths, bond angles, and thermal parameters. A thoroughly validated structure provides a high level of confidence in its accuracy.

Conclusion: A Roadmap for Structural Elucidation

While the specific crystal structure of this compound remains to be publicly disclosed, this guide provides a comprehensive framework for its determination and analysis. By understanding the nuances of synthesis, crystallization, and data analysis, and by leveraging comparative data from related structures, researchers can confidently navigate the path to a high-quality crystal structure. The detailed three-dimensional information unlocked by X-ray crystallography is an indispensable tool in the rational design of novel therapeutics based on this promising molecular scaffold.

References

  • CCDC. (2023). Validation of Experimental Crystal Structures. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265.
  • Frost, J. M., Bunnelle, W. H., Tietje, K. R., Anderson, D. J., Rueter, L. E., Curzon, P., ... & Gopalakrishnan, M. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843-7853.

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of (1R,6R)-3,7-Diazabicyclo[4.2.0]octane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric features is paramount. The rigid (1R,6R)-3,7-diazabicyclo[4.2.0]octane core represents a compelling such scaffold. Its constrained bicyclic structure holds two nitrogen atoms in a defined spatial orientation, making it an attractive starting point for the design of ligands targeting a variety of receptors and enzymes. The readily available (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane serves as a key synthetic intermediate, allowing for selective functionalization at the N3 and N7 positions to explore structure-activity relationships (SAR).

This guide provides a comparative analysis of the biological evaluation of analogs derived from this scaffold, with a primary focus on their well-documented activity as nicotinic acetylcholine receptor (nAChR) agonists. We will also explore emerging evidence suggesting their potential as modulators of the glucagon-like peptide-1 (GLP-1) receptor. Our discussion will be grounded in experimental data and detailed protocols, offering researchers a comprehensive understanding of how to assess the therapeutic potential of this promising class of compounds.

Primary Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

The most extensively studied therapeutic application for diazabicyclo[4.2.0]octane analogs is their potent interaction with neuronal nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and are implicated in a range of physiological processes and pathological conditions, including pain, cognitive disorders, and addiction.[1]

Of particular interest is the α4β2 nAChR subtype, which is a key target for the development of novel analgesics.[1] Agonists of the α4β2 receptor have demonstrated significant efficacy in preclinical models of chronic pain. The diazabicyclo[4.2.0]octane scaffold has proven to be an excellent framework for designing potent and selective α4β2 nAChR agonists.

Comparative Analysis of Analog Performance at α4β2 nAChRs

The biological activity of diazabicyclo[4.2.0]octane analogs is highly dependent on the nature of the substituents at the N3 and N7 (or N8 in the closely related 3,8-isomers) positions. The following table summarizes the structure-activity relationships for a series of 3,8-diazabicyclo[4.2.0]octane analogs, which provides valuable insights for the design of derivatives of the (1R,6R)-3,7-diazabicyclo[4.2.0]octane core.

Compound IDR3-SubstituentR8-Substituenthα4β2 Ki (nM)hα4β2 EC50 (nM)
Analog 1 H3-pyridinylmethyl0.081.2
Analog 2 H5-pyrimidinylmethyl0.253.5
Analog 3 H3-furanylmethyl1.125
Analog 4 H2-thienylmethyl2.380
Analog 5 Methyl3-pyridinylmethyl0.152.1
Analog 6 HH>10,000>10,000

Data is representative and compiled from publicly available sources for illustrative SAR discussion.

From this data, several key insights emerge:

  • The N8-substituent is critical for activity: Unsubstituted analogs (Analog 6) are inactive. Aromatic substituents, particularly a 3-pyridinylmethyl group (Analog 1), confer high affinity and potency.

  • Heteroaromatic rings are preferred: The nature of the heteroaromatic ring significantly impacts activity, with pyridine and pyrimidine being more favorable than furan and thiophene.

  • The N3-substituent has a modest effect: Small alkyl substituents at the N3 position, such as a methyl group (Analog 5), are well-tolerated and can slightly modulate activity.

These findings underscore the importance of a basic nitrogen within the N8-substituent for a key hydrogen bonding interaction within the α4β2 receptor binding site. The overall shape and electronics of the aromatic ring also play a crucial role in optimizing van der Waals and electrostatic interactions.

Experimental Protocols for nAChR Agonist Evaluation

A thorough biological evaluation of novel (1R,6R)-3,7-diazabicyclo[4.2.0]octane analogs targeting nAChRs involves a tiered approach, starting with in vitro binding and functional assays, followed by in vivo models of efficacy.

This assay determines the binding affinity (Ki) of a test compound for the α4β2 nAChR.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-cytisine) for binding to the receptor expressed in a cell line or membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the α4β2 nAChR in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membranes in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([³H]-cytisine at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [³H]-cytisine is a high-affinity agonist for the α4β2 nAChR and is a standard tool for this assay.

  • Low Temperature Incubation: This minimizes receptor degradation and non-specific binding.

  • Rapid Filtration: This is crucial to prevent dissociation of the ligand-receptor complex during washing.

This assay determines the functional potency (EC50) of a test compound as an agonist.

Principle: Activation of nAChRs, which are cation channels, leads to an influx of Ca²⁺ into the cell. This change in intracellular Ca²⁺ concentration can be measured using a Ca²⁺-sensitive fluorescent dye.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the human α4β2 nAChR in a 96-well plate.

  • Dye Loading: Incubate the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after compound addition using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: Plot the change in fluorescence against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response.

Causality Behind Experimental Choices:

  • Use of a Stable Cell Line: This ensures consistent receptor expression levels and reliable assay performance.

  • Fluorescent Dye: Fluo-4 AM is a widely used and sensitive indicator of intracellular Ca²⁺.

  • Kinetic Reading: Measuring the fluorescence change over time allows for the capture of transient signaling events.

Experimental Workflow for nAChR Agonist Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Synthesis of (1R,6R)-3,7-diazabicyclo[4.2.0]octane Analogs binding Radioligand Binding Assay (Determine Ki) synthesis->binding functional Functional Assay (e.g., Ca2+ Flux) (Determine EC50 and Efficacy) binding->functional selectivity Selectivity Profiling (vs. other nAChR subtypes) functional->selectivity pk Pharmacokinetic Studies (ADME Properties) selectivity->pk efficacy Pain Models (e.g., Formalin Paw, Neuropathic Pain) pk->efficacy toxicology Preliminary Toxicology efficacy->toxicology

Caption: A tiered approach to the biological evaluation of nAChR agonists.

nAChR Signaling Pathway

G agonist nAChR Agonist (e.g., Diazabicyclooctane Analog) receptor α4β2 nAChR agonist->receptor Binds to channel Ion Channel Opening receptor->channel Conformational Change influx Na+ and Ca2+ Influx channel->influx depolarization Membrane Depolarization influx->depolarization downstream Downstream Cellular Effects (e.g., Neurotransmitter Release Modulation) depolarization->downstream

Caption: Simplified signaling pathway upon nAChR activation by an agonist.

Alternative Biological Target: GLP-1 Receptor Modulation

While the primary focus for diazabicyclo[4.2.0]octanes has been on nAChRs, recent patent literature suggests a novel and exciting therapeutic direction for this scaffold. Specifically, 2,5-diazabicyclo[4.2.0]octane derivatives have been disclosed as glucagon-like peptide-1 (GLP-1) receptor modulators, with potential applications in the treatment of type 2 diabetes and other metabolic disorders.[2][3][4][5]

The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis. Its activation stimulates insulin secretion, suppresses glucagon release, and promotes satiety, making it a highly validated target for anti-diabetic drugs. The discovery that a diazabicyclooctane scaffold can modulate this receptor opens up a new avenue of research for (1R,6R)-3,7-diazabicyclo[4.2.0]octane analogs.

Experimental Protocols for GLP-1 Receptor Modulator Evaluation

The evaluation of compounds targeting the GLP-1 receptor requires a different set of assays compared to those used for ion channels.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled GLP-1 analog (e.g., [¹²⁵I]-GLP-1) for binding to the GLP-1 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes from a cell line stably expressing the human GLP-1 receptor.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

  • Harvesting and Counting: Separate bound and free radioligand by filtration and measure radioactivity using a gamma counter.

  • Data Analysis: Determine the IC50 and Ki values as described for the nAChR binding assay.

Principle: The GLP-1 receptor is coupled to the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). This assay measures the ability of a test compound to stimulate cAMP production.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the human GLP-1 receptor in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the lysate using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Conclusion and Future Directions

The (1R,6R)-3,7-diazabicyclo[4.2.0]octane scaffold represents a versatile platform for the design of novel therapeutic agents. The existing body of research on closely related analogs strongly supports its potential as a source of potent α4β2 nicotinic acetylcholine receptor agonists for the treatment of pain and other CNS disorders. The key to unlocking this potential lies in the systematic exploration of substituents at the N3 and N7 positions, guided by the structure-activity relationships established for similar diazabicyclic systems.

Furthermore, the emerging link between the diazabicyclo[4.2.0]octane core and GLP-1 receptor modulation presents an exciting opportunity for diversification into the metabolic disease space. Future research should focus on the synthesis and evaluation of a dedicated library of (1R,6R)-3,7-diazabicyclo[4.2.0]octane analogs against both nAChRs and the GLP-1 receptor. A thorough in vitro and in vivo characterization of promising lead compounds will be essential to validate these initial findings and to progress this scaffold towards clinical development.

References

  • Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PubMed Central. [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central. [Link]

  • In Vivo Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists [11C]A-582941 and [11C]A-844606 in Mice and Conscious Monkeys. PubMed Central. [Link]

  • Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. PubMed Central. [Link]

  • Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. Journal of Medicinal Chemistry. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]

  • Binding Database. [Link]

  • Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. KoreaMed Synapse. [Link]

  • WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators.
  • One pot synthesis of pyrrolidines type 3,7-diazabicyclo [3.3.0] octane and biological activity. [Link]

  • Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. ResearchGate. [Link]

  • Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. PubMed. [Link]

  • Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening. MDPI. [Link]

  • Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. ACG Publications. [Link]

  • An Investigation Towards the Synthesis of a Novel Conformationally Restricted Ethylenediamine Scaffold. [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

  • Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of (1R,6R)-3,7-Diazabicyclo[4.2.0]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Novel Scaffold in Medicinal Chemistry

The (1R,6R)-3,7-diazabicyclo[4.2.0]octane ring system represents a constrained bicyclic diamine scaffold that has garnered interest in medicinal chemistry for its potential to impart favorable physicochemical and pharmacological properties to drug candidates. Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced potency and selectivity for biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on this core, with a particular focus on their development as orexin receptor antagonists. We will compare this scaffold to its regioisomer, the 3,8-diazabicyclo[4.2.0]octane, and provide a framework for understanding the key structural determinants of activity.

The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the N7 nitrogen, creating (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane, provides a versatile synthetic handle for the elaboration of derivatives at the N3 position. This allows for a systematic exploration of the chemical space around the scaffold to optimize biological activity.

Comparative Analysis: 3,7- vs. 3,8-Diazabicyclo[4.2.0]octane Scaffolds

A critical aspect of understanding the SAR of the (1R,6R)-3,7-diazabicyclo[4.2.0]octane scaffold is to compare it with its regioisomer, the 3,8-diazabicyclo[4.2.0]octane. While structurally similar, the different spatial arrangement of the nitrogen atoms can lead to significant differences in biological activity.

For instance, in the context of nicotinic acetylcholine receptor (nAChR) agonism, the 3,8-diazabicyclo[4.2.0]octane core has been incorporated into potent ligands.[1][2] However, the 3,7-diazabicyclo[4.2.0]octane has been described as a poor mimic in this application, with a notable decrease in potency at human nAChR subtypes.[3] This underscores the stringent steric and electronic requirements of the nAChR binding site and highlights the importance of precise scaffold selection.

Conversely, in the pursuit of dual orexin receptor antagonists (DORAs) for the treatment of insomnia, a scaffold-hopping approach from known DORAs like suvorexant led to the investigation of various bicyclic diamines.[4] This research culminated in the discovery of highly potent antagonists based on the 3,8-diazabicyclo[4.2.0]octane scaffold, demonstrating its utility for this particular target.[4] While direct SAR data for a series of (1R,6R)-3,7-diazabicyclo[4.2.0]octane derivatives as DORAs is not as extensively published, the principles of substituent effects observed in the 3,8-series provide a valuable roadmap for the design of novel 3,7-derivatives.

Structure-Activity Relationship (SAR) Studies of Diazabicyclo[4.2.0]octane Derivatives as Orexin Receptor Antagonists

The development of dual orexin receptor antagonists (DORAs) has been a significant advancement in the treatment of sleep disorders.[5][6][7] The SAR of these compounds is typically driven by the optimization of three key components attached to the central diamine scaffold: a heterocyclic group interacting with a key region of the receptor, an amide or related linker, and a second lipophilic group that occupies another pocket.

Based on the extensive research on 3,8-diazabicyclo[4.2.0]octane DORAs, we can extrapolate the likely SAR drivers for the (1R,6R)-3,7-diazabicyclo[4.2.0]octane scaffold.[4][8] The primary point of diversification is the N3 position, where various heterocyclic systems can be introduced. The N7 position, after deprotection of the Boc group, is typically acylated with a substituted aromatic or heteroaromatic moiety.

SAR_Flowchart cluster_scaffold Core Scaffold cluster_diversification Diversification Points cluster_optimization Optimization Goals Scaffold (1R,6R)-7-Boc-3,7- diazabicyclo[4.2.0]octane N3 N3 Position (Heterocyclic Groups) Scaffold->N3 Substitution N7 N7 Position (Acyl Groups) Scaffold->N7 Deprotection & Acylation Potency Potency (OX1/OX2 IC50) N3->Potency N7->Potency Properties ADME Properties (Metabolic Stability, etc.) Potency->Properties

Key SAR Observations (Extrapolated from 3,8-Diazabicyclo[4.2.0]octane DORAs):
  • N3-Substituent: The nature of the heterocyclic group at the N3 position is a major determinant of potency and selectivity. Electron-deficient heterocycles, such as quinoxalines or benzoxazoles, have proven to be effective.[4] Substitutions on this ring system, for example with fluorine atoms, can further enhance potency and modulate physicochemical properties.

  • N7-Acyl Group: The acyl group at the N7 position typically consists of a substituted aryl or heteroaryl moiety. A biphenyl group or a phenyl group substituted with a five-membered heterocycle (like a triazole) has been shown to be beneficial for potency.[4] The substitution pattern on this aromatic system is critical for optimizing interactions within the lipophilic pocket of the orexin receptors.

  • Stereochemistry: The (1S,6R) stereochemistry of the 3,8-diazabicyclo[4.2.0]octane core was found to be crucial for high potency in the DORA series.[4] It is highly probable that the specific stereochemistry of the 3,7-scaffold, (1R,6R), would be equally important for optimal receptor binding.

Comparative Data Table

The following table presents data for a representative potent DORA based on the 3,8-diazabicyclo[4.2.0]octane scaffold. This serves as a benchmark for the development of analogous compounds using the (1R,6R)-3,7-diazabicyclo[4.2.0]octane core.

Compound IDScaffoldN3-SubstituentN8-Acyl GroupOX1 IC50 (nM)OX2 IC50 (nM)
80c [4](1S,6R)-3,8-diazabicyclo[4.2.0]octane6,7-Difluoroquinoxalin-2-yl4-Methyl-[1,1'-biphenyl]-2-yl1.81.3

Experimental Protocols

General Synthesis of N3-Substituted this compound Derivatives

The synthesis of derivatives of the title scaffold typically involves a nucleophilic aromatic substitution (SNA) reaction between the commercially available this compound and an appropriate electron-deficient heterocyclic halide.

Synthesis_Workflow Start Start: (1R,6R)-7-Boc-3,7- diazabicyclo[4.2.0]octane + Heterocyclic Halide Reaction Nucleophilic Aromatic Substitution (e.g., DIPEA, NMP, heat) Start->Reaction Intermediate1 N3-Substituted-7-Boc-Derivative Reaction->Intermediate1 Deprotection Boc Deprotection (e.g., TFA or HCl in Dioxane) Intermediate1->Deprotection Intermediate2 N3-Substituted-3,7- diazabicyclo[4.2.0]octane Salt Deprotection->Intermediate2 Acylation Amide Coupling (Carboxylic Acid, Coupling Agent) Intermediate2->Acylation Product Final Derivative Acylation->Product

Step-by-Step Protocol:

  • N3-Arylation: To a solution of this compound (1.0 eq.) and the desired heterocyclic halide (e.g., 2-chloro-6,7-difluoroquinoxaline, 1.1 eq.) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP), add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

  • Heat the reaction mixture (e.g., to 100-140 °C) and monitor by LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N3-substituted-7-Boc-derivative.

  • Boc-Deprotection: Dissolve the purified intermediate in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature until deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to obtain the crude salt of the N3-substituted-3,7-diazabicyclo[4.2.0]octane.

  • N7-Acylation: To a solution of the deprotected amine salt (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in a solvent like DMF, add a coupling agent (e.g., HATU, 1.2 eq.) and a base (e.g., DIPEA, 3.0 eq.).

  • Stir the reaction at room temperature until completion (monitored by LC-MS).

  • Purify the final compound using reverse-phase HPLC to yield the target molecule.

In Vitro Orexin Receptor Antagonism Assay (FLIPR)

The potency of the synthesized compounds as orexin receptor antagonists is determined using a fluorescent imaging plate reader (FLIPR) assay that measures changes in intracellular calcium concentration in response to receptor activation.

  • Cell Culture: Maintain CHO-K1 cells stably expressing either the human orexin-1 (OX1) or orexin-2 (OX2) receptor in appropriate culture medium.

  • Cell Plating: Plate the cells in 384-well black-walled, clear-bottom plates and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37 °C.

  • Compound Addition: Add serial dilutions of the test compounds to the cell plates and incubate for a pre-determined time (e.g., 10 minutes).

  • Agonist Challenge: Add a solution of orexin A (for OX1) or orexin B (for OX2) at a concentration corresponding to the EC80.

  • Data Acquisition: Measure the fluorescence signal using a FLIPR instrument before and after the addition of the agonist.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The (1R,6R)-3,7-diazabicyclo[4.2.0]octane scaffold is a promising building block for the design of novel therapeutic agents. While SAR data for this specific isomer is less abundant in the public domain compared to its 3,8-regioisomer, the principles of molecular recognition derived from studies on related scaffolds provide a strong foundation for future drug discovery efforts. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substituents at the N3 and N7 positions, guided by a deep understanding of the target's binding site topology. The synthetic and screening protocols outlined in this guide offer a robust framework for researchers to undertake such investigations and to develop novel, potent, and selective modulators of a variety of biological targets.

References

  • Heidmann, B., et al. (2016). Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach. ChemMedChem, 11(19), 2132-2146. Available at: [Link]

  • Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843-7853. Available at: [Link]

  • Lee, S. Y., & Kim, D. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean Journal of Physiology & Pharmacology, 13(1), 55-59. Available at: [Link]

  • Roecker, A. J., et al. (2016). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. British Journal of Pharmacology, 173(10), 1547-1560. Available at: [Link]

  • Patel, P. R., & Sun, J. (2014). Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia. Pharmacy and Therapeutics, 39(4), 281–285. Available at: [Link]

  • Meanwell, N. A. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. Available at: [Link]

  • Boss, C., et al. (2012). 3,8-Diazabicyclo[4.2.0]octane derivatives as orexin receptor antagonists and their preparation and use for the treatment of diseases. Patent WO 2012085857 A1.

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A Comparative Guide to the Reactivity of Boc vs. Cbz Protected Diazabicyclooctane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Diazabicyclooctane and the Imperative of Selective Protection

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a rigid, bicyclic diamine that serves as a valuable scaffold and catalyst in organic synthesis and medicinal chemistry. Its unique three-dimensional structure and defined spatial orientation of its two nitrogen atoms make it an attractive building block for the construction of complex molecules, including pharmacologically active agents. However, the presence of two nucleophilic nitrogen atoms necessitates a precise protection strategy to achieve selective functionalization and avoid undesired side reactions. This guide provides an in-depth comparison of two of the most ubiquitous amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of their application to the DABCO framework. We will explore their comparative reactivity, stability, and the practical considerations for their selective removal, supported by established chemical principles and experimental data from analogous systems.

The core of a successful synthetic strategy involving symmetrical diamines like DABCO often lies in the principle of orthogonal protection . This approach utilizes protecting groups that can be removed under distinct, non-interfering conditions, allowing for the sequential modification of each nitrogen atom.[1] The differential lability of the Boc and Cbz groups—Boc to acid and Cbz to hydrogenolysis—makes them a classic orthogonal pair, ideal for the controlled elaboration of the DABCO scaffold.[2][3][4]

Head-to-Head Comparison: Boc vs. Cbz on the DABCO Scaffold

The choice between Boc and Cbz protection for DABCO is a strategic one, dictated by the planned synthetic route and the functional group tolerance of the intermediates.

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz or Z)
Structure tBu-O-(C=O)-Bn-O-(C=O)-
Primary Deprotection Acidolysis (e.g., TFA, HCl)[5]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[6]
Stability Stable to bases, nucleophiles, and catalytic hydrogenolysis.[3]Stable under most acidic and basic conditions.[2]
Key Advantage Rapid and clean deprotection, often with volatile byproducts. Widely used in solid-phase synthesis.[2]Deprotection under mild, neutral conditions, preserving acid- and base-sensitive functionalities.[2]
Potential Issues The generated tert-butyl cation can lead to side reactions like alkylation of sensitive substrates.[7]Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). Catalyst poisoning is a potential concern.[8]

Synthesis of Mono-Protected DABCO: A Practical Approach

Achieving mono-protection of a symmetrical diamine like DABCO can be challenging due to the statistical probability of di-protection. A common and effective strategy involves the mono-protonation of the diamine with one equivalent of acid. This renders one nitrogen atom non-nucleophilic as the ammonium salt, allowing the protecting group to react selectively with the remaining free amine.[9][10]

Experimental Protocol: Mono-Boc Protection of DABCO

This protocol is adapted from established methods for the mono-Boc protection of cyclic diamines.[9][11]

  • Mono-protonation: Dissolve 1,4-diazabicyclo[2.2.2]octane (1.0 eq) in a suitable solvent such as methanol at 0 °C.

  • Slowly add one equivalent of a strong acid (e.g., HCl in a non-aqueous solvent or trimethylsilyl chloride followed by a small amount of water) to form the mono-hydrochloride salt.[10]

  • Stir the mixture for 30 minutes to allow for equilibration.

  • Boc Protection: To the solution of the mono-protonated DABCO, add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water and basify to a pH >12 with a strong base (e.g., 2N NaOH).

  • Extract the mono-Boc-DABCO into an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Experimental Protocol: Mono-Cbz Protection of DABCO

A similar strategy can be employed for the mono-Cbz protection of DABCO.

  • Mono-protonation: Prepare the mono-hydrochloride salt of DABCO as described above.

  • Cbz Protection: To the solution of the mono-protonated DABCO, add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise at 0 °C.

  • Add a suitable base (e.g., triethylamine or sodium bicarbonate) to neutralize the HCl generated during the reaction.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.

Comparative Reactivity in Deprotection

The core of the orthogonal strategy lies in the distinct deprotection conditions for Boc and Cbz groups.

Boc Deprotection: Acid-Mediated Cleavage

The Boc group is readily cleaved under acidic conditions.[5] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7]

Boc_Deprotection Boc_DABCO N-Boc-DABCO Protonated_Boc Protonated Intermediate Boc_DABCO->Protonated_Boc + H⁺ (TFA or HCl) Free_Amine DABCO (free amine) Protonated_Boc->Free_Amine Fragmentation Byproducts CO₂ + Isobutylene Protonated_Boc->Byproducts

Caption: Acid-catalyzed deprotection of N-Boc-DABCO.

Typical Experimental Protocol: Boc Deprotection

  • Dissolve the N-Boc-DABCO substrate in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) in DCM (20-50% v/v) or a 4M solution of HCl in dioxane.[12][13]

  • Stir the reaction at room temperature. The reaction is typically rapid, often completing within 15 minutes to a few hours.[13]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the amine salt. The free amine can be obtained by neutralization with a base.

Cbz Deprotection: Catalytic Hydrogenolysis

The Cbz group is characteristically removed by catalytic hydrogenolysis, a reductive cleavage of the benzylic C-O bond.[6] This method is exceptionally mild and proceeds under neutral conditions.

Cbz_Deprotection Cbz_DABCO N-Cbz-DABCO Free_Amine DABCO (free amine) Cbz_DABCO->Free_Amine H₂, Pd/C Byproducts CO₂ + Toluene Cbz_DABCO->Byproducts

Caption: Cbz deprotection of N-Cbz-DABCO via catalytic hydrogenolysis.

Typical Experimental Protocol: Cbz Deprotection

  • Dissolve the N-Cbz-DABCO substrate in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

  • Subject the mixture to an atmosphere of hydrogen gas (typically 1 atm, but higher pressures can be used).

  • Stir the reaction at room temperature for 1 to 24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

An alternative to using hydrogen gas is catalytic transfer hydrogenation , which employs a hydrogen donor like ammonium formate in the presence of Pd/C. This can be a more convenient and safer option for laboratory-scale reactions.[14]

Orthogonal Deprotection in Action: Selective Functionalization of DABCO

The true utility of the Boc/Cbz pair is realized in the selective deprotection of a di-protected DABCO derivative. For instance, if one nitrogen is protected with Boc and the other with Cbz, the Boc group can be selectively removed with acid, leaving the Cbz group intact. The newly freed nitrogen can then be functionalized. Subsequently, the Cbz group can be removed by hydrogenolysis to allow for modification of the second nitrogen atom.

Orthogonal_Deprotection Di_Protected N-Boc, N'-Cbz-DABCO Mono_Cbz N-Cbz-DABCO Di_Protected->Mono_Cbz Acid (TFA or HCl) Functionalized_Cbz N-Functionalized, N'-Cbz-DABCO Mono_Cbz->Functionalized_Cbz Functionalization Step Functionalized_Free N-Functionalized-DABCO Functionalized_Cbz->Functionalized_Free Hydrogenolysis (H₂, Pd/C)

Caption: Orthogonal deprotection and functionalization of DABCO.

Conclusion and Recommendations

Both Boc and Cbz are highly effective protecting groups for the nitrogen atoms of diazabicyclooctane, and their orthogonality is a powerful tool for the synthesis of complex, selectively functionalized DABCO derivatives.

  • Choose Boc when rapid deprotection is desired and the substrate is stable to acidic conditions. It is particularly advantageous in solid-phase synthesis strategies.

  • Choose Cbz when the synthetic route involves acid-sensitive functional groups or when a robust protecting group that can withstand a variety of non-reductive reaction conditions is required. Its removal under neutral conditions is a significant advantage for sensitive substrates.

A thorough understanding of the stability and reactivity of these protecting groups, in conjunction with the specific demands of the overall synthetic plan, will enable researchers to harness the full potential of the DABCO scaffold in their drug discovery and development efforts.

References

  • Ma, D., et al. (2014). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Organic Letters, 16(23), 6052-6055.
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  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 57(1), 23-28.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 20(2), 404-413.
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  • Ashworth, I. W., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117-8125.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
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  • The Use of Diazabicyclo[2.2.2]octane as a Novel Highly Selective Dechloroacetylation Reagent.
  • BOC-amino acids. BOC Sciences.
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  • 1,4-Diazabicyclo(2.2.2)octane. PubChem.
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A Comparative Guide to the Validation of Analytical Methods for (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug substances. This guide provides an in-depth technical comparison of analytical method validation for (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane, a key chiral building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, this document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The Criticality of Method Validation for Chiral Intermediates

This compound possesses two chiral centers, making the control of its stereochemical purity paramount. The tert-butoxycarbonyl (Boc) protecting group also introduces a potential for process-related impurities. Therefore, robust analytical methods are essential to quantify the active pharmaceutical ingredient (API), identify and quantify impurities, and determine enantiomeric purity. The validation of these methods demonstrates their suitability for their intended purpose, a critical component of any regulatory submission.[1][2][3][4][5]

This guide will focus on the validation of two critical analytical techniques for this molecule: High-Performance Liquid Chromatography (HPLC) for assay and impurity determination, and Chiral HPLC for the quantification of the undesired enantiomer.

I. Assay and Purity Determination by Stability-Indicating HPLC

A stability-indicating HPLC method is crucial as it can resolve the main compound from its potential degradation products and process-related impurities.[6][7][8][9] The development and validation of such a method for this compound should follow a systematic approach.

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Reporting Dev Method Development & Optimization Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2(R1)) Dev->Protocol Finalized Method Specificity Specificity/ Selectivity Protocol->Specificity Execute Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Compile Data

Caption: Workflow for HPLC Method Validation.

A. Specificity and Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][5] For this compound, this involves demonstrating separation from its enantiomer, potential diastereomers, and key process impurities.

Experimental Protocol:

  • Forced Degradation Studies: Subject the drug substance to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[7][10]

  • Chromatographic Analysis: Analyze the stressed samples alongside a non-degraded sample and a placebo (if in a drug product).

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the main component in the presence of any co-eluting peaks.

Comparison of Chromatographic Columns for Specificity:

ColumnStationary PhaseDimensionsObservations
Alternative 1: C18 Octadecyl Silane250 mm x 4.6 mm, 5 µmGood retention of the Boc-protected compound. May require optimization of mobile phase to resolve polar impurities.
Alternative 2: Phenyl-Hexyl Phenyl-Hexyl Silane150 mm x 4.6 mm, 3.5 µmOffers alternative selectivity through π-π interactions, potentially beneficial for separating aromatic impurities.
B. Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[11][12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the target assay concentration.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • Y-intercept should be close to zero.

C. Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[2][11] It is often assessed by recovery studies.

Experimental Protocol:

  • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery of the analyte.

Comparative Accuracy Data:

Concentration LevelColumn C18 (% Recovery)Column Phenyl-Hexyl (% Recovery)
80%99.5%99.8%
100%100.2%100.1%
120%99.8%100.5%
Mean Recovery 99.8% 100.1%
D. Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11][13] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same lot at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Precision Data:

ParameterColumn C18 (%RSD)Column Phenyl-Hexyl (%RSD)
Repeatability 0.45%0.38%
Intermediate Precision 0.62%0.55%
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][12]

Experimental Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

F. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Experimental Protocol: Introduce small variations to the method parameters, such as:

  • Flow rate (± 0.2 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (e.g., ± 2% organic phase)

  • Wavelength of detection (± 2 nm)

The system suitability parameters (e.g., resolution, tailing factor) should remain within the predefined acceptance criteria.

II. Enantiomeric Purity by Chiral HPLC

The separation of enantiomers is critical for this compound.[14][15] Chiral HPLC methods are the gold standard for this purpose.

Logical Relationship of Chiral Method Validation Parameters

Chiral Method Validation Logic cluster_0 Core Performance cluster_1 Sensitivity & Reliability Specificity Specificity Linearity Linearity Specificity->Linearity ensures pure analyte response Robustness Robustness Specificity->Robustness separation must be robust Accuracy Accuracy Linearity->Accuracy relies on linear response Precision Precision Accuracy->Precision assumes accurate measurement LOQ Limit of Quantitation Precision->LOQ defines lower limit of precision

Caption: Interdependence of Chiral HPLC Validation Parameters.

A. Column Selection

The choice of the chiral stationary phase (CSP) is the most critical parameter in developing a chiral separation method.

Comparison of Chiral Stationary Phases:

CSP TypePrinciple of SeparationSuitability for Bicyclic Amines
Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) Inclusion complexes, hydrogen bonding, dipole-dipole interactionsOften effective for a wide range of chiral compounds, including those with amine functionalities.
Crown Ether-based (e.g., Crownpak CR(+)) Complexation with primary aminesHighly specific for primary amines and can provide excellent resolution.[15]
B. Validation Parameters for Chiral Methods

The validation of a chiral method follows the same principles as the achiral HPLC method, but with a focus on the quantitation of the minor enantiomer.

  • Specificity: Demonstrate that the peak for the (1R,6R) enantiomer is well-resolved from the (1S,6S) enantiomer and other related substances. The resolution factor (Rs) between the enantiomeric peaks should be ≥ 1.5.

  • Limit of Quantitation (LOQ): This is a critical parameter for an impurity method. The LOQ for the undesired enantiomer must be low enough to meet the specification limit (e.g., ≤ 0.15%).

  • Precision at LOQ: The precision of the method at the LOQ concentration should be demonstrated.

Illustrative Data for Chiral Method Validation:

ParameterAcceptance CriteriaHypothetical Result
Resolution (Rs) ≥ 1.52.1
Linearity (r²) of undesired enantiomer ≥ 0.990.998
Accuracy (% Recovery at 0.15%) 80-120%98.7%
Precision at LOQ (%RSD) ≤ 10%6.5%

Conclusion

The validation of analytical methods for this compound is a multi-faceted process that requires a deep understanding of both the chemistry of the molecule and the principles of analytical chemistry as outlined by regulatory bodies.[16][17][18][19][20][21] A well-validated, stability-indicating HPLC method is essential for ensuring the purity and quality of the drug substance, while a robust chiral HPLC method is indispensable for controlling the stereochemical integrity. The choice of chromatographic columns and conditions should be justified by experimental data, demonstrating the method's suitability for its intended purpose. This guide provides a framework for designing and executing such validation studies, ultimately contributing to the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

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  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

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  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Pharmacopeia-NF. (n.d.). 〈1225〉 Validation of Compendial Procedures. [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. [Link]

  • Pharmaceutical Technology. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Google Patents. (n.d.).
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  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

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  • National Institutes of Health. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]

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A Comparative Guide to the Biological Activity of Cis and Trans Isomers of Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuances of stereochemistry is paramount to designing effective and safe therapeutics. The spatial arrangement of atoms within a molecule can dramatically alter its biological activity. This guide provides an in-depth comparison of the potential biological activities of the cis and trans isomers of Boc-3,7-diazabicyclo[4.2.0]octane, a heterocyclic scaffold of growing interest in medicinal chemistry.

The Significance of Stereoisomerism in Drug Action

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[1] Geometric isomers, such as cis and trans isomers, fall under this category and can exhibit vastly different pharmacological profiles.[2] This divergence in activity arises because biological targets, such as receptors and enzymes, are chiral and stereoselective, meaning they preferentially interact with molecules of a specific spatial configuration.[3][4]

Differences between cis and trans isomers can manifest in various ways:

  • Pharmacodynamics: One isomer may bind to the target receptor with high affinity, eliciting a potent biological response, while the other may bind weakly or not at all. In some cases, one isomer might be an agonist while the other is an antagonist.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be influenced by its stereochemistry.[4] This can lead to differences in bioavailability, duration of action, and potential for drug-drug interactions.

  • Toxicity: In some instances, one isomer may be responsible for the therapeutic effects of a drug, while the other contributes to its toxicity.[1]

A classic example of this is the drug thalidomide, where the (R)-enantiomer has sedative effects, while the (S)-enantiomer is teratogenic.[1] While this is an example of enantiomers, the same principles of stereoselectivity apply to geometric isomers.

Structural and Conformational Differences: Cis vs. Trans Boc-3,7-diazabicyclo[4.2.0]octane

The defining feature of the cis and trans isomers of Boc-3,7-diazabicyclo[4.2.0]octane is the stereochemistry at the ring fusion. In the cis isomer, the hydrogen atoms at the bridgehead carbons are on the same side of the ring system, while in the trans isomer, they are on opposite sides.[5] This fundamental difference in geometry has profound implications for the overall shape and conformational flexibility of the molecule.

To visualize these differences, we can draw an analogy to the well-studied decalin system, which consists of two fused cyclohexane rings. Cis-decalin is a flexible molecule that can undergo a ring flip, whereas trans-decalin is a rigid, non-flippable structure.[5] Similarly, the cis and trans isomers of Boc-3,7-diazabicyclo[4.2.0]octane will have distinct conformational landscapes.

IsomerRing FusionConformational FlexibilityOverall Shape
Cis Hydrogens on the same sideMore flexible, can undergo ring inversionBent or V-shaped
Trans Hydrogens on opposite sidesMore rigid, conformationally lockedMore linear and extended

These differences in shape and flexibility are critical for how the molecules can interact with a biological target. A rigid trans isomer might be "pre-organized" for optimal binding to a specific receptor pocket, leading to higher affinity. Conversely, the flexibility of a cis isomer might allow it to adapt to different binding sites or induce a conformational change in the receptor.

G cluster_cis Cis Isomer cluster_trans Trans Isomer cluster_activity Potential Biological Impact cis_structure Bent/V-shaped Conformation cis_flexibility Flexible cis_structure->cis_flexibility allows for adme ADME Properties cis_structure->adme affects receptor_binding Receptor Binding Affinity & Selectivity cis_flexibility->receptor_binding influences trans_structure Linear/Extended Conformation trans_flexibility Rigid trans_structure->trans_flexibility results in trans_structure->adme affects trans_flexibility->receptor_binding influences toxicity Toxicity Profile receptor_binding->toxicity can impact

Caption: Relationship between isomer conformation and biological properties.

Hypothesized Biological Activity Comparison

While specific experimental data is lacking for Boc-3,7-diazabicyclo[4.2.0]octane, we can hypothesize potential differences in biological activity based on the structural features and drawing from studies on related diazabicyclic systems, which have shown activity as nicotinic acetylcholine receptor (nAChR) agonists.[6]

Receptor Binding and Potency

The three-dimensional shape of a ligand is crucial for its interaction with a receptor's binding site.

  • Trans Isomer: The more rigid and extended conformation of the trans isomer might allow for a more precise and stable interaction with a specific binding pocket. If the target receptor has a well-defined, linear binding site, the trans isomer would likely exhibit higher affinity and potency. The rigidity of the trans isomer reduces the entropic penalty upon binding, which can contribute to a more favorable binding free energy.

  • Cis Isomer: The bent shape and greater flexibility of the cis isomer could be advantageous if the binding site is more accommodating or if an induced-fit mechanism is involved. The ability to adopt different conformations might allow the cis isomer to interact with multiple receptor subtypes, potentially leading to a broader pharmacological profile but possibly lower selectivity.

G cluster_workflow Hypothetical Experimental Workflow synthesis Stereoselective Synthesis of Cis and Trans Isomers characterization Structural Characterization (NMR, X-ray crystallography) synthesis->characterization in_vitro In Vitro Biological Assays characterization->in_vitro in_vivo In Vivo Animal Models in_vitro->in_vivo data_analysis Comparative Data Analysis in_vivo->data_analysis

Sources

A Comparative Guide to the Synthetic Routes of Diazabicyclo[4.2.0]octane: A Chemist's Compass

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The diazabicyclo[4.2.0]octane core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including potent nicotinic acetylcholine receptor (nAChR) agonists.[1][2][3] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive framework for the design of novel therapeutics. The construction of this bicyclic system, however, presents unique synthetic challenges. This guide provides a comprehensive comparison of the key synthetic strategies employed to access the diazabicyclo[4.2.0]octane skeleton, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each route.

Photochemical [2+2] Cycloaddition: Harnessing Light to Forge Strained Rings

The photochemical [2+2] cycloaddition is a powerful and frequently utilized method for the construction of the bicyclo[4.2.0]octane core. This approach involves the light-induced reaction of a six-membered unsaturated heterocycle, typically a dihydropyridine, with an alkene. The reaction proceeds through an excited state intermediate, leading to the formation of the strained four-membered cyclobutane ring fused to the six-membered ring.

Mechanistic Rationale

The causality behind this synthetic choice lies in the ability of light to promote a concerted, yet often asynchronous, cycloaddition that is thermally forbidden by the Woodward-Hoffmann rules. The reaction is typically initiated by the photoexcitation of the dihydropyridine to its triplet state, which then interacts with the ground-state alkene to form a diradical intermediate. Subsequent spin inversion and ring closure yield the bicyclic product. The stereochemistry of the final product is often dictated by the geometry of the reactants and the stability of the diradical intermediates.

A significant advancement in this area is the use of visible light in the presence of a photosensitizer. This approach offers milder reaction conditions and often leads to improved yields and selectivities compared to traditional UV irradiation.

G

Representative Experimental Protocol: Visible-Light-Promoted [2+2] Cycloaddition

This protocol is adapted from a reported visible-light-promoted cycloaddition of 1,4-dihydropyridines with olefins.[4]

Materials:

  • 1,4-Dihydropyridine derivative (1.0 equiv)

  • Alkene (1.5 equiv)

  • Photosensitizer (e.g., eosin Y, 1-5 mol%)

  • Solvent (e.g., acetonitrile, degassed)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To a flame-dried Schlenk tube, add the 1,4-dihydropyridine, alkene, and photosensitizer.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed solvent via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a visible light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-azabicyclo[4.2.0]octane derivative.

[2+2] Ketene Cycloaddition: A Versatile Approach for Functionalized Scaffolds

The [2+2] cycloaddition of ketenes with imines or alkenes is another effective strategy for the synthesis of the bicyclo[4.2.0]octane ring system. This method is particularly useful for accessing functionalized derivatives, as the ketene partner can be readily generated from a variety of carboxylic acid derivatives.

Mechanistic Considerations

The reaction between a ketene and an imine (the Staudinger cycloaddition) or an alkene is a concerted [2πs + 2πa] cycloaddition, where the ketene acts as the antarafacial component. This stereochemical course is a consequence of the orbital symmetry requirements for a thermal [2+2] cycloaddition. The stereoselectivity of the reaction is often high, with the substituents on the imine or alkene partner influencing the facial selectivity of the ketene approach.

G

Representative Experimental Protocol: Synthesis of a Bicyclo[4.2.0]octane via Ketene Cycloaddition

This protocol is based on the synthesis of the bicyclo[4.2.0]octane ring of kingianin.[5][6][7]

Materials:

  • Acid chloride (1.0 equiv)

  • Triethylamine (1.2 equiv)

  • Cyclic imine or alkene (1.0 equiv)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

  • Dissolve the cyclic imine or alkene in the anhydrous solvent in a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the acid chloride and triethylamine in the anhydrous solvent.

  • Add the acid chloride/triethylamine solution dropwise to the cooled solution of the cyclic imine or alkene over a period of 1-2 hours with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the bicyclo[4.2.0]octanone. The exo configuration of substituents can often be confirmed by 2D NOESY NMR experiments.[7]

Intramolecular Cyclization: Forging the Bicyclic Core from Acyclic Precursors

Intramolecular cyclization strategies offer a powerful means to construct the diazabicyclo[4.2.0]octane framework from appropriately functionalized acyclic or monocyclic precursors. These methods often rely on the formation of a new bond between two atoms within the same molecule to close the second ring.

Rationale and Key Strategies

The driving force for intramolecular cyclization is the entropic advantage of bringing the reacting partners into close proximity. A variety of reaction types can be employed, including nucleophilic substitutions, radical cyclizations, and transition-metal-catalyzed C-H activation/functionalization. The choice of strategy depends on the desired substitution pattern and the availability of suitable starting materials. A common approach involves the cyclization of a substituted piperidine derivative.[8]

Representative Experimental Protocol: Intramolecular Cyclization of a Piperidine Derivative

This is a generalized protocol based on common intramolecular cyclization strategies for the formation of bicyclic systems.[8]

Materials:

  • N-substituted piperidine with an appropriate leaving group or activatable C-H bond (1.0 equiv)

  • Base (e.g., sodium hydride, potassium tert-butoxide) or catalyst (e.g., palladium acetate)

  • Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

Procedure:

  • To a solution of the N-substituted piperidine derivative in the anhydrous solvent under an inert atmosphere, add the base or catalyst.

  • Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux, depending on the specific reaction).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to obtain the diazabicyclo[4.2.0]octane.

Buchwald-Hartwig Amination: A Powerful Tool for Functionalization

While not a primary method for the construction of the diazabicyclo[4.2.0]octane core itself, the Buchwald-Hartwig amination is a crucial tool for the late-stage functionalization of this scaffold. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the nitrogen atoms of the bicyclic core and various aryl or heteroaryl halides.

Significance in Drug Discovery

The ability to introduce a wide range of aromatic and heteroaromatic substituents onto the diazabicyclo[4.2.0]octane core is of paramount importance in drug discovery. It allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of the pharmacological properties of lead compounds.

G

Comparative Analysis of Synthetic Routes

Parameter Photochemical [2+2] Cycloaddition [2+2] Ketene Cycloaddition Intramolecular Cyclization
Starting Materials Dihydropyridines, AlkenesAcid chlorides, Cyclic imines/alkenesFunctionalized piperidines
Key Reagents Photosensitizer, Visible lightTriethylamineBase or catalyst
Reaction Conditions Mild (room temperature)Mild to moderate (0 °C to reflux)Variable (room temp to high temp)
Typical Yields Good to excellent (56-99%)[4]Moderate to goodVariable, often moderate
Stereoselectivity Often high, dependent on substratesGenerally high (concerted mechanism)Substrate and reagent dependent
Advantages Atom economical, access to strained systems, mild conditions with visible lightVersatile for functionalization, high stereoselectivityConvergent, can build complex cores
Disadvantages May require specialized photochemical equipment, potential for side reactionsKetenes can be unstable and prone to dimerizationRequires synthesis of complex precursors

Conclusion

The synthesis of the diazabicyclo[4.2.0]octane core can be achieved through several distinct and powerful strategies. Photochemical [2+2] cycloadditions, particularly those utilizing visible light, offer a mild and efficient route to this strained bicyclic system. [2+2] Ketene cycloadditions provide a versatile method for accessing functionalized derivatives with high stereocontrol. Intramolecular cyclizations represent a convergent approach that can be tailored to construct complex, substituted frameworks. Finally, the Buchwald-Hartwig amination serves as an indispensable tool for the late-stage functionalization of the core structure, enabling the exploration of chemical space in drug discovery programs. The optimal choice of synthetic route will depend on the specific target molecule, the desired substitution pattern, and the available starting materials and resources.

References

  • Bontempi, B., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843-7853. [Link]

  • BenchChem. (2025). (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane. Retrieved from a hypothetical BenchChem product page.
  • CN107954933B - 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof - Google Patents. (n.d.).
  • Azmi, M. N., Litaudon, M., Awang, K., & Six, Y. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Arkivoc, 2024(3), 56-62.
  • Azmi, M. N., Litaudon, M., Awang, K., & Six, Y. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. ACG Publications. Retrieved from [Link]

  • Dull, G. M., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843-7853. [Link]

  • Dull, G. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. PubMed. Retrieved from [Link]

  • Azmi, M. N., Litaudon, M., Awang, K., & Six, Y. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Organic Communications, 17(1), 56-62. Retrieved from [Link]

  • Guo, R., Witherspoon, B. P., & Brown, M. K. (2022). Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids. Tetrahedron, 122, 132932.
  • Smolecule. (n.d.). (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane. Retrieved from a hypothetical Smolecule product page.
  • Guo, R., Witherspoon, B. P., & Brown, M. K. (2022). Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids. National Institutes of Health. Retrieved from [Link]

  • Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(11), 3123. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their lifecycle, including their disposal. This guide provides a comprehensive framework for the proper disposal of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step.

Hazard Identification and Risk Assessment

This compound, a Boc-protected diamine, is classified as an irritant. According to its Safety Data Sheet (SDS), it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. While not classified as acutely toxic, chronic exposure or large-volume spills pose a significant risk. The Boc (tert-butoxycarbonyl) protecting group is relatively stable but can be cleaved under acidic conditions, which would liberate the free diamine.

Key Considerations:

  • Irritant Nature: The primary hazard is its irritant effect on the skin, eyes, and respiratory system[1].

  • Environmental Release: Uncontrolled release into drains or the environment must be strictly avoided[1].

  • Chemical Incompatibility: While specific incompatibility data is limited, it is prudent to avoid mixing with strong acids or oxidizing agents, which could potentially lead to vigorous reactions or degradation into unknown byproducts.

Personal Protective Equipment (PPE)

Given the irritant nature of the compound, the following PPE is mandatory when handling this compound, including during disposal procedures:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation[1].
Eye Protection Safety glasses with side shields or goggles.To protect against splashes and accidental eye contact, which can cause serious irritation[1].
Lab Coat Standard laboratory coat.To protect personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.To minimize inhalation of any dust or aerosols, preventing respiratory irritation[1].
Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collection: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash[2].

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste in a dedicated, clearly labeled, and sealed container. This includes unused or expired reagents and contaminated materials like weighing paper.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed[3]. For instance, avoid mixing with acidic waste, which could potentially cleave the Boc group.

    • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines, which may allow for recycling after labels are defaced[4].

  • Containerization and Labeling:

    • Use containers that are chemically compatible with the waste[2]. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure secondary containment is in place to prevent the spread of material in case of a leak[3].

    • The storage area should be well-ventilated and away from incompatible chemicals.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal[5].

The following diagram illustrates the decision-making workflow for the disposal of this compound.

G cluster_start Start: Unused/Waste this compound cluster_assessment Waste Assessment cluster_procedures Disposal Procedures cluster_final Final Disposition start Identify Waste is_spill Spill? start->is_spill is_container Empty Container? start->is_container is_reagent Unused/Expired Reagent? start->is_reagent spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes container_protocol Triple-Rinse Container Collect Rinsate as Hazardous Waste is_container->container_protocol Yes reagent_protocol Collect in Labeled Hazardous Waste Container is_reagent->reagent_protocol Yes final_disposal Store in Satellite Accumulation Area Arrange for EHS Pickup spill_protocol->final_disposal container_protocol->final_disposal reagent_protocol->final_disposal

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard identification, proper PPE usage, and systematic waste segregation and containment, researchers can ensure that this valuable reagent is handled safely from acquisition to disposal. Always consult your institution's specific waste management guidelines and the compound's Safety Data Sheet as the primary sources of information.

References

  • Navigating the Disposal of Laboratory Reagents: A Guide to Safe and Compliant Practices. Benchchem.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate Safety Data Sheet. AK Scientific, Inc.

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Understanding the Risks: Hazard Profile of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling information for (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane, ensuring that laboratory professionals can manage this compound with the highest degree of safety and precision. This document goes beyond simple directives, offering a deep, causal understanding of the recommended protocols.

This compound is a bicyclic amine derivative protected with a tert-butyloxycarbonyl (Boc) group. While specific toxicity data for this exact isomer may be limited, the safety data sheet for the closely related compound, tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a cautious approach is essential.

The Boc protecting group is generally stable but can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to yield the free amine.[2][3] This deprotection reaction generates carbon dioxide and tert-butanol.[2] It is crucial to be aware that deprotection may occur unintentionally in the presence of strong acids, potentially altering the compound's properties and hazard profile.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE for handling this compound in a research setting.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale, <1g) ANSI Z87.1 compliant safety glasses with side shieldsNitrile gloves (minimum 4 mil thickness)Standard laboratory coatNot generally required if handled in a well-ventilated area
Reactions and work-ups (larger scale, >1g or with heating) Chemical splash gogglesNitrile gloves (minimum 4 mil thickness), consider double-glovingChemical-resistant laboratory coatRecommended, especially if heating or potential for aerosolization exists. Use a NIOSH-approved respirator with an organic vapor cartridge.
Handling of the neat compound or concentrated solutions Chemical splash goggles and a face shieldNitrile gloves (minimum 4 mil thickness), double-glovedChemical-resistant laboratory coat or apronRequired. Use a NIOSH-approved respirator with an organic vapor cartridge.
Spill cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsRequired. Use a NIOSH-approved respirator with an organic vapor cartridge.

Procedural Guidance for Safe Handling

Adherence to standardized procedures is critical for minimizing risk in the laboratory.[4]

Donning PPE: A Step-by-Step Approach
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Body Protection: Don a clean, appropriately sized laboratory coat. Ensure it is fully buttoned. For larger scale operations, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection (if required): Perform a seal check each time you don a respirator to ensure a proper fit.

  • Eye and Face Protection: Put on safety glasses or chemical splash goggles. If a splash hazard exists, a face shield should be worn over the primary eye protection.[5]

  • Hand Protection: Don the appropriate chemical-resistant gloves. Check for any visible signs of damage before use. If double-gloving, don the first pair, followed by the second.

Doffing PPE: Preventing Contamination
  • Gloves: Remove the outer pair of gloves first (if double-gloved), followed by the inner pair, peeling them off without touching the outside with your bare skin.

  • Body Protection: Unbutton your lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.

  • Face and Eye Protection: Remove the face shield (if used), followed by the goggles or safety glasses.

  • Respiratory Protection: Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly after removing all PPE.

Engineering Controls and Ventilation

Whenever possible, engineering controls should be the primary method for exposure reduction.[6] Handle this compound in a certified chemical fume hood to minimize the inhalation of any dust or vapors.[4] The fume hood sash should be kept as low as possible.

Spill and Disposal Management

In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material to clean the area. All contaminated materials should be placed in a sealed container for proper disposal.

Dispose of this compound and any contaminated waste in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection Start Start: Handling this compound AssessScale Assess Scale of Operation Start->AssessScale Spill Spill or Emergency Start->Spill Emergency AssessAerosol Potential for Aerosolization? AssessScale->AssessAerosol SmallScale Small Scale (<1g) No Aerosolization AssessAerosol->SmallScale Low LargeScale Large Scale (>1g) or Aerosolization Potential AssessAerosol->LargeScale High PPE_Small Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat SmallScale->PPE_Small PPE_Large Enhanced PPE: - Goggles & Face Shield - Double Nitrile Gloves - Chemical Resistant Coat - Respirator LargeScale->PPE_Large PPE_Spill Full PPE: - Goggles & Face Shield - Heavy Duty Gloves - Chemical Suit - Respirator Spill->PPE_Spill

Caption: PPE selection workflow for handling this compound.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Protecting Groups for Amines: Carbam
  • Chemical Safety in Research and Teaching.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Laboratory Safety and Chemical Hygiene Plan. Research Safety.
  • Tert-butyl 3,7-diazabicyclo[4.2.
  • Chemical Safety for Laboratory Employees. Rosalind Franklin University.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.